Delta8-THC Acetate
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C23H32O3 |
|---|---|
分子量 |
356.5 g/mol |
IUPAC名 |
[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl] acetate |
InChI |
InChI=1S/C23H32O3/c1-6-7-8-9-17-13-20(25-16(3)24)22-18-12-15(2)10-11-19(18)23(4,5)26-21(22)14-17/h10,13-14,18-19H,6-9,11-12H2,1-5H3/t18-,19-/m1/s1 |
InChIキー |
WPRGTCVOBXQUHO-RTBURBONSA-N |
異性体SMILES |
CCCCCC1=CC2=C([C@@H]3CC(=CC[C@H]3C(O2)(C)C)C)C(=C1)OC(=O)C |
正規SMILES |
CCCCCC1=CC2=C(C3CC(=CCC3C(O2)(C)C)C)C(=C1)OC(=O)C |
製品の起源 |
United States |
Foundational & Exploratory
Technical Guide: Chemical Synthesis of Delta-8-THC Acetate from Cannabidiol
Disclaimer: The following information is intended for academic and research purposes only. The synthesis of cannabinoid derivatives involves hazardous materials and should only be performed by qualified professionals in a controlled laboratory setting, in compliance with all applicable laws and regulations.
Introduction
Delta-8-tetrahydrocannabinol (B88935) acetate (B1210297) (Δ⁸-THC-O-acetate or ATHC) is a synthetic acetate ester of delta-8-tetrahydrocannabinol (Δ⁸-THC).[1][2] It is not a naturally occurring phytocannabinoid.[3] The synthesis is typically a two-step process commencing with cannabidiol (B1668261) (CBD), which is widely available from hemp.[4][5] The first step involves the acid-catalyzed isomerization of CBD to yield Δ⁸-THC.[6][7] The subsequent step is the acetylation of the phenolic hydroxyl group of Δ⁸-THC using acetic anhydride (B1165640) to produce the final product, Δ⁸-THC acetate.[1][4] This guide provides a detailed overview of the chemical principles, experimental protocols, and critical parameters for this synthetic pathway.
Overall Synthesis Pathway
The conversion of Cannabidiol to Delta-8-THC Acetate is achieved in two primary stages:
-
Isomerization: Cyclization of the terpene group in CBD under acidic conditions to form the more thermodynamically stable Δ⁸-THC isomer.
-
Acetylation: Esterification of the C-1 phenolic hydroxyl group of Δ⁸-THC to form the acetate ester.
Caption: Overall two-step reaction pathway from CBD to Delta-8-THC Acetate.
Step 1: Isomerization of CBD to Delta-8-THC
The conversion of CBD to Δ⁸-THC is an acid-catalyzed intramolecular cyclization.[8] The reaction can produce a mixture of THC isomers, including the regulated Δ⁹-THC.[9][10] Reaction conditions must be carefully controlled to maximize the yield of the desired Δ⁸-THC, which is the more thermodynamically stable product compared to Δ⁹-THC.[6]
Experimental Protocol: Isomerization
This protocol is a generalized representation based on common laboratory methods.
-
Dissolution: Dissolve CBD isolate in a suitable organic solvent (e.g., heptane, hexane (B92381), toluene (B28343), or glacial acetic acid) in a reaction vessel.[7][11][12]
-
Catalyst Addition: Add an acid catalyst to the solution. Common catalysts include p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), or various Lewis acids.[8][13] The addition may cause an exothermic reaction.[7]
-
Reaction: Heat the mixture under reflux at a specific temperature for a defined period.[7] The reaction progress can be monitored using analytical techniques like Thin-Layer Chromatography (TLC).[14]
-
Neutralization: After the reaction is complete, cool the mixture and neutralize the acid by washing with a basic solution, such as a saturated sodium bicarbonate solution, until effervescence ceases.[14][15]
-
Extraction & Wash: Perform a liquid-liquid extraction. Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water and impurities.[14]
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous salt (e.g., calcium chloride) and then remove the solvent under reduced pressure using a rotary evaporator.[14]
-
Purification: The resulting crude Δ⁸-THC oil is typically purified by distillation to separate it from unreacted starting material, byproducts (like Δ⁹-THC), and residual solvents.[9][12]
Summary of Isomerization Reaction Conditions
| Catalyst | Solvent | Temperature (°C) | Time | Selectivity / Outcome | Reference(s) |
| p-Toluenesulfonic Acid (p-TSA) | Toluene | Reflux | Several hours | Favors formation of Δ⁸-THC over Δ⁹-THC. | [13] |
| Sulfuric Acid (H₂SO₄) | Cyclohexane | Not specified | Not specified | Effective for conversion, can produce Δ⁸-THC. | [13] |
| Glacial Acetic Acid | Glacial Acetic Acid | Not specified | 72 hours | Converts CBD to over 50% Δ⁸-THC. | [11] |
| Boron Trifluoride Etherate (BF₃·Et₂O) | Dichloromethane (CH₂Cl₂) | 0 | 1.5 hours | 98% conversion; 54% Δ⁹-THC, 30% Δ⁸-THC. | [8] |
| Aluminum Trichloride (AlCl₃) | Dichloromethane (CH₂Cl₂) | 0 | 1.5 hours | 95% conversion; 77% Δ⁹-THC, 10% Δ⁸-THC. | [8] |
| Chlorosulfuric Acid (HSO₃Cl) | Dichloromethane (CH₂Cl₂) | -10 | 10 minutes | Fast reaction; 84% selectivity for Δ⁸-THC. | [8] |
Step 2: Acetylation of Delta-8-THC to Delta-8-THC Acetate
This step involves the esterification of the phenolic hydroxyl group of Δ⁸-THC using acetic anhydride.[4][16] An acid catalyst, such as sulfuric acid, is often used to increase the reaction rate.[14][15] This is the same chemical reaction used to convert morphine into heroin.[3]
Experimental Protocol: Acetylation
-
Reactant Preparation: Dissolve the purified Δ⁸-THC oil in a suitable solvent like hexane.[14]
-
Reagent Addition: In a flask, combine the Δ⁸-THC solution with a molar excess of acetic anhydride.[15] The reaction is often performed in an ice bath to control the initial temperature.[14][15]
-
Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid dropwise while swirling the flask.[14][15]
-
Reaction: Move the reaction to a heating mantle and carry it out under light reflux for several hours.[14] Monitor the reaction's completion via TLC.[14]
-
Quenching: Once complete, cool the solution and carefully quench the reaction by adding water to hydrolyze the excess acetic anhydride into acetic acid.[14]
-
Neutralization and Extraction: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acids.[14] Remove the aqueous layer.
-
Washing: Wash the organic layer again with a saturated NaCl (brine) solution.[14]
-
Drying and Solvent Removal: Separate the organic layer, dry it with an anhydrous salt, and concentrate the solution under vacuum to remove the solvent.[14]
-
Final Purification: The crude Δ⁸-THC acetate is purified, typically via short-path distillation under high vacuum, to yield a pure and potent final product.[14][17]
Summary of Acetylation Reaction Conditions
| Reactant | Acetylating Agent | Catalyst | Solvent | Temperature | Time | Reference(s) |
| Δ⁸-THC / Δ⁹-THC | Acetic Anhydride | Sulfuric Acid (H₂SO₄) | Hexane | Reflux | ~3 hours | [14] |
| THC Extract | Acetic Anhydride | Sulfuric Acid (H₂SO₄) | Hexane | Ice bath, then heated | Not specified | [15] |
| Cannabis Oil (THC) | Acetic Anhydride | None specified | None (neat) | 120-135°C (Reflux) | Not specified | [17] |
Experimental Workflow Visualization
Caption: Detailed experimental workflow for the synthesis of Δ⁸-THC Acetate.
Analytical Characterization
Throughout the synthesis, analytical methods are crucial for monitoring reaction progress and assessing the purity of the intermediate and final products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used for the identification and quantification of cannabinoids and their acetate esters.[4][16]
-
High-Performance Liquid Chromatography (HPLC): Commonly used for potency testing and analysis of cannabinoid content in extracts and final products.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the synthesized compounds.[18]
The conversion of CBD can lead to numerous byproducts, and high-resolution mass spectrometry may be required to characterize unknown components in the resulting distillates.[10]
Safety Precautions
The described synthesis involves highly hazardous chemicals and processes:
-
Corrosive Acids: Concentrated sulfuric acid and p-toluenesulfonic acid are highly corrosive and can cause severe burns.[15]
-
Acetic Anhydride: This reagent is corrosive, flammable, and explosive.[15][19]
-
Solvents: Organic solvents like hexane and toluene are flammable and pose inhalation risks.[9]
-
Exothermic Reactions: The addition of acid catalysts can generate significant heat, potentially leading to runaway reactions if not properly controlled.[7]
All procedures must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[15]
References
- 1. A Guide to Delta-8 vs. THCOa: Extraction, Products, Safety, Legality, Testing & More [acslab.com]
- 2. THC-O-acetate - Wikipedia [en.wikipedia.org]
- 3. "Cannabinoid Acetate Analogs (Δ9-THC-O-A, Δ8-THC-O-A, and CBD-di-O-A) B" by Natalie Ortiz [scholarscompass.vcu.edu]
- 4. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hempindustrydaily.com [hempindustrydaily.com]
- 6. researchgate.net [researchgate.net]
- 7. hempbenchmarks.com [hempbenchmarks.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comprehensive Guide to Delta-8 THC Synthesis: Processing, Safety & Purity [acslab.com]
- 10. lcms.cz [lcms.cz]
- 11. quora.com [quora.com]
- 12. vidaoptimacbd.com [vidaoptimacbd.com]
- 13. Conversion of Cannabidiol (CBD) into Psychotropic Cannabinoids Including Tetrahydrocannabinol (THC): A Controversy in the Scientific Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. THC-O-acetate synthesis - Page 5 - Pre/Post-Processing - Future4200 [future4200.com]
- 15. THC Acetate | Skunk Pharm Research [skunkpharmresearch.com]
- 16. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. US10569189B1 - Method for acetylation of cannabinoids - Google Patents [patents.google.com]
- 18. preprints.org [preprints.org]
- 19. What Is THC-O Acetate, And Why Is It Getting Attention? [forbes.com]
An In-depth Technical Guide to the Structural Elucidation of Delta-8-THC Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-8-tetrahydrocannabinol acetate (B1210297) (delta-8-THC acetate) is a synthetic derivative of delta-8-THC, a psychoactive cannabinoid found in the Cannabis sativa plant. While delta-8-THC itself is a minor constituent of cannabis, its acetate ester has gained attention in the scientific and forensic communities. The acetylation of delta-8-THC is a chemical modification that can alter its pharmacological properties. This guide provides a comprehensive overview of the analytical methodologies and data interpretation crucial for the unambiguous structural elucidation of delta-8-THC acetate.
The synthesis of delta-8-THC acetate is typically achieved through the reaction of delta-8-THC with acetic anhydride.[1][2] This process adds an acetyl group to the phenolic hydroxyl group of the delta-8-THC molecule. The resulting compound is of interest to researchers for its potential as a prodrug and its unique pharmacological profile. Accurate and reliable analytical methods are paramount for its identification, quantification, and the characterization of its purity in various matrices.
Physicochemical Properties of Delta-8-THC Acetate
A thorough understanding of the physicochemical properties of delta-8-THC acetate is fundamental for developing appropriate analytical methods for its extraction, separation, and detection. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₂O₃ | [3][4] |
| Molecular Weight | 356.5 g/mol | [3][4] |
| IUPAC Name | [(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl] acetate | [3] |
| CAS Number | 23050-54-6 | [4] |
| XLogP3 | 5.8 | [3] |
| Solubility | Soluble in acetonitrile | [4] |
Analytical Techniques for Structural Elucidation
The structural elucidation of delta-8-THC acetate relies on a combination of chromatographic and spectroscopic techniques. Gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and nuclear magnetic resonance (NMR) spectroscopy are the most powerful tools for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like delta-8-THC acetate. It offers excellent chromatographic separation and provides mass spectra that are highly specific for molecular identification.
Experimental Protocol:
A common approach for the GC-MS analysis of delta-8-THC acetate involves the following steps:
-
Sample Preparation: Samples are typically dissolved in a suitable organic solvent, such as methanol (B129727) or acetonitrile. For complex matrices, a liquid-liquid extraction may be necessary.
-
Derivatization (Optional but Recommended): To improve chromatographic performance and thermal stability, cannabinoids are often derivatized prior to GC-MS analysis. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common practice.[5]
-
GC-MS Analysis: The prepared sample is injected into the GC-MS system. The instrument is operated under specific conditions to achieve optimal separation and detection.
Table of GC-MS Parameters:
| Parameter | Typical Value | Source |
| GC Column | Phenyl-methyl siloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) | [1] |
| Injection Mode | Splitless | [1] |
| Injector Temperature | 250 °C | [1] |
| Oven Temperature Program | Initial temp 150°C, hold for 2 min, ramp to 300°C at 15°C/min, hold for 2 min | [1] |
| Carrier Gas | Helium | [1] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | [4] |
| Mass Analyzer | Quadrupole or Ion Trap | [1] |
| Scan Range | m/z 40-550 | [1] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that is particularly well-suited for the analysis of non-volatile and thermally labile compounds, including delta-8-THC acetate, without the need for derivatization.
Experimental Protocol:
A typical LC-MS/MS workflow for the quantification of delta-8-THC acetate is as follows:
-
Sample Preparation: Samples are dissolved in an appropriate solvent, often the mobile phase, and filtered before injection. For biological samples, protein precipitation or solid-phase extraction (SPE) may be required.[6][7]
-
Chromatographic Separation: The sample is injected onto an LC column where delta-8-THC acetate is separated from other components.
-
MS/MS Detection: The analyte is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[7]
Table of LC-MS/MS Parameters:
| Parameter | Typical Value | Source |
| LC Column | C18 or PFP column (e.g., 100 x 3 mm, 2.6 µm) | [8][9] |
| Mobile Phase A | Water with 0.1% formic acid and 2 mM ammonium (B1175870) formate | [9] |
| Mobile Phase B | Methanol with 0.1% formic acid and 2 mM ammonium formate | [9] |
| Gradient Elution | A time-programmed gradient from a lower to a higher percentage of mobile phase B | [9] |
| Flow Rate | 0.5 mL/min | [9] |
| Ionization Source | Electrospray Ionization (ESI) in positive mode | [8] |
| Mass Analyzer | Triple Quadrupole | [8] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of molecules. While GC-MS and LC-MS/MS are excellent for identification and quantification, NMR provides detailed information about the molecular structure, including the connectivity of atoms and stereochemistry.[10][11] For delta-8-THC acetate, 1H and 13C NMR would confirm the presence of the acetyl group and its attachment to the phenolic oxygen, as well as verify the position of the double bond in the delta-8 position.[10][12]
Visualizations
Analytical Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the comprehensive structural analysis of delta-8-THC acetate.
References
- 1. researchgate.net [researchgate.net]
- 2. The Chemistry and Pharmacology of Synthetic Cannabinoid Receptor Agonist New Psychoactive Substances: Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. earthyselect.com [earthyselect.com]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Receptor mechanisms underlying the CNS effects of cannabinoids: CB1 receptor and beyond - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Delta-8-THC Acetate on Cannabinoid Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Delta-8-tetrahydrocannabinol (B88935) acetate (B1210297) (delta-8-THC acetate) is a synthetic analog of delta-8-tetrahydrocannabinol (delta-8-THC), a psychoactive cannabinoid found in the Cannabis plant. Emerging evidence strongly indicates that delta-8-THC acetate functions as a prodrug, undergoing rapid deacetylation in vivo to yield delta-8-THC.[1] Consequently, the pharmacological effects of delta-8-THC acetate are primarily attributable to the activity of delta-8-THC at cannabinoid receptors. This technical guide provides a comprehensive overview of the mechanism of action of delta-8-THC on cannabinoid receptors, focusing on its binding affinity, functional activity, and downstream signaling pathways. Detailed experimental protocols for key assays and visualizations of signaling cascades and experimental workflows are included to support further research and drug development efforts.
Introduction: Delta-8-THC Acetate as a Prodrug
Delta-8-THC acetate is the acetate ester of delta-8-THC. The addition of the acetate group increases the lipophilicity of the molecule, which may enhance its absorption and ability to cross the blood-brain barrier. However, this modification also renders the compound inactive until the acetate group is cleaved by esterase enzymes in the body.[1] Studies in human liver microsomes have demonstrated that cannabinoid acetate analogs are rapidly metabolized into their corresponding parent cannabinoids.[1] Therefore, to understand the mechanism of action of delta-8-THC acetate, it is essential to examine the pharmacology of its active metabolite, delta-8-THC.
Interaction of Delta-8-THC with Cannabinoid Receptors
Delta-8-THC exerts its effects primarily through interaction with the two main cannabinoid receptors, CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. Delta-8-THC is characterized as a partial agonist at both CB1 and CB2 receptors, exhibiting a pharmacological profile similar to, but with lower potency than, delta-9-tetrahydrocannabinol (delta-9-THC).[2][3]
Binding Affinity
The binding affinity of a ligand for its receptor is a measure of the strength of the interaction between the two molecules and is typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. Multiple studies have characterized the binding affinity of delta-8-THC for CB1 and CB2 receptors, with some variability in the reported values, likely due to differences in experimental conditions and cell systems used.
| Compound | Receptor | Species | Cell Line/Tissue | Radioligand | Ki (nM) | Reference |
| Delta-8-THC | CB1 | Human | HEK293 | [3H]-CP-55,940 | 78 ± 5 | [2] |
| CB2 | Human | HEK293 | [3H]-CP-55,940 | 12 ± 2 | [2] | |
| Delta-8-THC | CB1 | Human | HEK293 | Not Specified | 28.5 | [4] |
| CB2 | Human | HEK293 | Not Specified | 25.0 | [4] | |
| Delta-8-THC | CB1 | Rat | Brain Cortex | Not Specified | 44 | [4] |
| Delta-8-THC | CB1 | Mouse | Brain | Not Specified | 39.3 - 179 | [3] |
| Delta-9-THC | CB1 | Human | HEK293 | [3H]-CP-55,940 | 18 ± 4 | [2] |
| CB2 | Human | HEK293 | [3H]-CP-55,940 | 42 ± 9 | [2] |
Functional Activity
As a partial agonist, delta-8-THC activates CB1 and CB2 receptors but elicits a submaximal response compared to a full agonist. This functional activity can be assessed through various assays that measure downstream signaling events, such as G-protein activation, adenylyl cyclase inhibition, and MAP kinase activation.
Upon activation by delta-8-THC, the Gi/o protein coupled to CB1 and CB2 receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This is a hallmark of CB1/CB2 receptor activation.
| Compound | Cell Line | Assay Type | EC50 (nM) | Emax (% Inhibition) | Reference |
| Delta-8-THC | Human CHO-K1 | Forskolin-induced cAMP accumulation | 82 | Not Specified | [4] |
| Delta-8-THC | Rat CHO-K1 | Forskolin-induced cAMP accumulation | 27.4 | Not Specified | [4] |
| Delta-8-THC | Whole Brain Synaptosomes | Forskolin-induced cAMP accumulation | Not Specified | 13% at 1 µM | [4] |
| Delta-9-THC | N18TG2 Neuroblastoma | Adenylate Cyclase Inhibition | 500 | Not Specified |
Activation of cannabinoid receptors can also lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway. This pathway is involved in regulating various cellular processes, including gene expression, cell proliferation, and survival. While qualitative data indicates that cannabinoids like THC can induce ERK phosphorylation, specific EC50 and Emax values for delta-8-THC are not well-documented in the available literature.
Signaling Pathways
The binding of delta-8-THC to CB1 and CB2 receptors triggers a cascade of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase, while a secondary pathway involves the activation of the MAPK/ERK cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of cannabinoids with their receptors.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes prepared from cell lines stably expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).
-
Radioligand: [3H]-CP-55,940 (a high-affinity cannabinoid receptor agonist).
-
Test compound: Delta-8-THC.
-
Non-specific binding control: A high concentration of an unlabeled potent cannabinoid agonist (e.g., 10 µM WIN-55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound (delta-8-THC) in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, [3H]-CP-55,940 (final concentration ~0.5-2 nM), and cell membranes.
-
Non-specific Binding: Non-specific binding control, [3H]-CP-55,940, and cell membranes.
-
Competitive Binding: Test compound dilutions, [3H]-CP-55,940, and cell membranes.
-
-
Incubate the plate at 30°C for 60-90 minutes with gentle shaking.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
This functional assay measures the ability of an agonist to stimulate G-protein activation.
Materials:
-
Cell membranes from cells expressing CB1 or CB2 receptors.
-
[35S]GTPγS.
-
GDP.
-
Test compound: Delta-8-THC.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 100 mM NaCl, pH 7.4.
-
Non-specific binding control: High concentration of unlabeled GTPγS.
Procedure:
-
Prepare serial dilutions of delta-8-THC.
-
In a microplate, add cell membranes, GDP (10-100 µM), and the test compound dilutions.
-
Initiate the reaction by adding [35S]GTPγS (final concentration ~0.1 nM).
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure bound radioactivity by scintillation counting.
-
Data Analysis:
-
Plot the amount of [35S]GTPγS bound against the log concentration of delta-8-THC.
-
Determine EC50 and Emax values from the resulting dose-response curve using non-linear regression.
-
Forskolin-Stimulated cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity.
Materials:
-
Whole cells expressing CB1 or CB2 receptors (e.g., HEK-293 or CHO-K1).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
Test compound: Delta-8-THC.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
Procedure:
-
Seed cells in a microplate and allow them to adhere.
-
Pre-treat cells with IBMX for 15-30 minutes.
-
Add serial dilutions of delta-8-THC and incubate for 15-30 minutes.
-
Stimulate the cells with forskolin (1-10 µM) for 15-30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of delta-8-THC.
-
Determine EC50 and Emax values from the dose-response curve.
-
ERK Phosphorylation Assay (Western Blot)
This assay detects the activation of the MAPK/ERK pathway.
Materials:
-
Whole cells expressing CB1 or CB2 receptors.
-
Test compound: Delta-8-THC.
-
Lysis buffer.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blotting equipment.
Procedure:
-
Culture cells to 70-80% confluency and serum-starve overnight.
-
Treat cells with various concentrations of delta-8-THC for a specified time (e.g., 5-15 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-ERK1/2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK and total ERK.
-
Normalize the phospho-ERK signal to the total ERK signal.
-
Plot the fold increase in ERK phosphorylation against the log concentration of delta-8-THC to determine EC50 and Emax.
-
Conclusion
Delta-8-THC acetate acts as a prodrug, with its pharmacological activity being dependent on its in vivo conversion to delta-8-THC. Delta-8-THC is a partial agonist at both CB1 and CB2 receptors, with a lower binding affinity and potency compared to delta-9-THC. Its mechanism of action involves the inhibition of adenylyl cyclase, leading to decreased cAMP levels, and the activation of the MAPK/ERK signaling pathway. Further research is warranted to fully elucidate the quantitative aspects of delta-8-THC's functional activity, particularly regarding G-protein activation and ERK phosphorylation, and to understand the complete pharmacokinetic and pharmacodynamic profile of delta-8-THC acetate in humans. The experimental protocols and data presented in this guide provide a framework for continued investigation into the therapeutic potential and safety of this emerging cannabinoid.
References
- 1. thewercshop.com [thewercshop.com]
- 2. Chemistry and Pharmacology of Delta-8-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
Analytical Characterization of Delta-8-THC-O-Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-8-tetrahydrocannabinol-O-acetate (Δ8-THC-O-acetate) is a semi-synthetic cannabinoid derived from delta-8-tetrahydrocannabinol (B88935) (Δ8-THC).[1][2][3] As an acetate (B1210297) ester of THC, it is considered a prodrug, meaning it becomes pharmacologically active after being metabolized in the body to Δ8-THC.[4] Its emergence in both recreational and wellness markets has necessitated robust analytical methods for its accurate identification, quantification, and characterization to ensure product safety, regulatory compliance, and to understand its pharmacological profile. This guide provides a comprehensive overview of the analytical techniques and methodologies for the characterization of Δ8-THC-O-acetate.
Delta-8-THC-O-acetate is synthesized from Δ8-THC through a reaction with acetic anhydride.[1][2][3][5] This process alters the chemical structure and properties of the parent compound, leading to potential differences in potency and bioavailability. The legal status of Δ8-THC-O-acetate is complex and varies by jurisdiction, often depending on whether it is classified as a synthetic cannabinoid.[3][6]
Physicochemical Properties
A summary of the key physicochemical properties of Δ8-THC-O-acetate is presented below.
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₂O₃ | [7][8] |
| Molecular Weight | 356.5 g/mol | [7][8] |
| CAS Number | 23050-54-6 | [7] |
| Purity (as a reference standard) | ≥ 98% | [7] |
| Formulation | A solution in acetonitrile | [7] |
| Stability | ≥ 4 years (as a reference standard) | [7] |
Analytical Methodologies
A variety of analytical techniques are employed for the characterization of Δ8-THC-O-acetate, often in combination to provide comprehensive data on its identity, purity, and concentration in various matrices.
Chromatographic Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the identification and quantification of Δ8-THC-O-acetate.[1][2][5] It offers high separation efficiency and provides detailed mass spectral data for structural elucidation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful technique for the analysis of Δ8-THC-O-acetate, particularly in complex matrices like biological fluids.[1][3][5][9] It provides high sensitivity and selectivity, allowing for the detection and quantification of the analyte at low concentrations.
Direct Analysis in Real Time-Time-of-Flight Mass Spectrometry (DART-MS) has been utilized for the rapid identification of Δ8-THC-O-acetate by providing exact mass measurements.[1][2][5]
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary technique for the structural elucidation of Δ8-THC-O-acetate.[10][11][12] Both ¹H and ¹³C NMR are used to confirm the molecular structure and identify impurities.
Experimental Protocols
Sample Preparation for Commercial Products (Plant Material and Edibles)
-
Extraction: A representative sample of the product is homogenized. For plant material, extraction is typically performed with a suitable organic solvent like methanol. For edibles, a multi-step extraction process may be necessary to remove interfering matrix components.
-
Dilution: The extract is diluted to a suitable concentration for analysis.
-
Filtration: The diluted extract is filtered to remove any particulate matter before injection into the analytical instrument.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrument: Agilent 7890B GC with a 5977A MS detector (or equivalent).
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, and hold for 10 min.[5]
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40–550.[1]
-
Monitored Ions for Δ8-THC-O-acetate: m/z 231, 297, 356.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Instrument: Sciex 5500 Triple Quadrupole Mass Spectrometer with an ExionLC AC system (or equivalent).
-
Column: UCT SelectraCore® PFPP (100 x 2.1 mm, 3 µm) or equivalent.[9]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of Δ8-THC-O-acetate from other cannabinoids.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Key Parameters: Optimized declustering potential, collision energy, and cell exit potential for the specific transitions of Δ8-THC-O-acetate.
Quantitative Data
The following table summarizes quantitative data for Δ8-THC-O-acetate and related compounds found in commercial products from a published study.[1]
| Product Type | Analyte | Concentration (mg/gummy) |
| Edible Gummy | Δ8-THC | 0.18 |
| Edible Gummy | Δ9-THC | 0.058 |
| Edible Gummy | Δ8-THC-O-acetate | 0.30 |
| Edible Gummy | Δ9-THC-O-acetate | 0.45 |
| Edible Gummy | CBD-di-O-acetate | 0.19 |
Visualizations
Synthesis of Δ8-THC-O-Acetate
Caption: Synthesis of Δ8-THC-O-Acetate from Δ8-THC.
Analytical Workflow for Δ8-THC-O-Acetate
Caption: General analytical workflow for Δ8-THC-O-acetate.
Metabolic Pathway of Δ8-THC-O-Acetate
Caption: Metabolic conversion of Δ8-THC-O-acetate.
Metabolism and Pharmacokinetics
Delta-8-THC-O-acetate is considered a prodrug that is rapidly metabolized in the body to Δ8-THC.[3] This conversion is thought to occur through hydrolysis of the acetate ester. Following its conversion, Δ8-THC undergoes further metabolism, primarily by cytochrome P450 enzymes in the liver, to form hydroxylated and carboxylated metabolites, such as 11-hydroxy-Δ8-THC and 11-nor-9-carboxy-Δ8-THC (Δ8-THC-COOH).[13] These metabolites can then be glucuronidated for excretion.[13][14] The metabolic pathway is analogous to that of Δ9-THC.[13]
Conclusion
The analytical characterization of Δ8-THC-O-acetate is crucial for understanding its properties, ensuring product safety, and complying with regulations. A combination of chromatographic and spectroscopic techniques, particularly GC-MS, LC-MS/MS, and NMR, provides a robust framework for its identification, quantification, and structural elucidation. As the market for novel cannabinoids continues to evolve, the development and validation of reliable analytical methods will remain a critical area of focus for researchers, scientists, and drug development professionals.
References
- 1. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Cannabinoid Acetate Analogs (Δ9-THC-O-A, Δ8-THC-O-A, and CBD-di-O-A) B" by Natalie Ortiz [scholarscompass.vcu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. THC-O-acetate - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Delta8-THC Acetate | C23H32O3 | CID 14589394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. unitedchem.com [unitedchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemistry and Pharmacology of Delta-8-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Serum and Urine Quantification of Delta-8 and Delta-9 Tetrahydrocannabinol Carboxylic Acid Using Gas Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of Delta-8-THC Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Δ⁸-THC-O-acetate and the Role of NMR
Delta-8-tetrahydrocannabinol (B88935) (Δ⁸-THC) is a psychoactive cannabinoid found in the Cannabis plant. Its acetylated form, Δ⁸-THC-O-acetate, is a semi-synthetic derivative that has gained attention in the market. The acetylation of the phenolic hydroxyl group of Δ⁸-THC is believed to enhance its bioavailability and potency, acting as a prodrug that is metabolized into Δ⁸-THC in the body.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and quantitative analysis of cannabinoids. It provides detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule. For drug development and quality control, NMR is crucial for confirming the identity of synthesized compounds, determining purity, and identifying byproducts or degradation products.
Synthesis of Δ⁸-THC-O-acetate
The synthesis of Δ⁸-THC-O-acetate is typically achieved through the acetylation of Δ⁸-THC. A common laboratory-scale procedure involves the use of acetic anhydride (B1165640) in the presence of a base catalyst, such as pyridine (B92270).
Experimental Protocol: Synthesis
Materials:
-
Delta-8-THC (Δ⁸-THC)
-
Acetic anhydride ((CH₃CO)₂O)
-
Pyridine (C₅H₅N)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve a known quantity of Δ⁸-THC in dichloromethane in a round-bottom flask.
-
Add an excess of pyridine to the solution, followed by the dropwise addition of an excess of acetic anhydride.
-
Stir the reaction mixture at room temperature for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Δ⁸-THC-O-acetate.
-
Purify the crude product using column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., a hexane-ethyl acetate (B1210297) gradient) to obtain pure Δ⁸-THC-O-acetate.
NMR Analysis of Δ⁸-THC and Estimated Data for Δ⁸-THC-O-acetate
Due to the lack of published, experimentally-derived ¹H and ¹³C NMR data for Δ⁸-THC-O-acetate, this section provides the established NMR data for its precursor, Δ⁸-THC, and an estimation of the expected chemical shifts for Δ⁸-THC-O-acetate based on known substituent effects of acetylation on a phenolic ring.
¹H and ¹³C NMR Data for Δ⁸-THC
The following table summarizes the ¹H and ¹³C NMR chemical shifts for Δ⁸-THC, which serve as a baseline for understanding the spectrum of its acetylated derivative.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2 | 6.27 (d, J = 1.6 Hz) | 107.7 |
| 4 | 6.10 (d, J = 1.6 Hz) | 110.2 |
| 5 | - | 154.9 |
| 6 | - | 107.7 |
| 7 | 5.43 (m) | 123.8 |
| 8 | - | 134.4 |
| 9α | 3.19 (m) | 45.9 |
| 9β | - | - |
| 10 | 2.70 (m) | 31.5 |
| 10a | 2.45 (m) | 30.5 |
| 6a | - | 76.9 |
| 1' | 2.45 (t, J = 7.5 Hz) | 35.7 |
| 2' | 1.58 (m) | 31.0 |
| 3' | 1.30 (m) | 22.5 |
| 4' | 1.30 (m) | - |
| 5' | 0.88 (t, J = 7.0 Hz) | 14.1 |
| CMe | 1.70 (s) | 24.1 |
| 6-Me(α) | 1.37 (s) | 27.5 |
| 6-Me(β) | 1.10 (s) | 27.5 |
Note: Data compiled from publicly available spectral databases and literature on cannabinoid analysis. Chemical shifts may vary slightly depending on the solvent and instrument used.
Estimated ¹H and ¹³C NMR Data for Δ⁸-THC-O-acetate
Acetylation of the phenolic hydroxyl group at the C-1 position will induce predictable changes in the chemical shifts of the nearby aromatic protons and carbons. The electron-withdrawing nature of the acetyl group will cause a downfield shift (to higher ppm values) for the aromatic protons (H-2 and H-4) and the carbon to which it is attached (C-1).
The table below presents the estimated ¹H and ¹³C NMR chemical shifts for Δ⁸-THC-O-acetate.
| Position | Estimated ¹H Chemical Shift (δ, ppm) | Estimated ¹³C Chemical Shift (δ, ppm) | Rationale for Estimation |
| 2 | ~6.5 - 6.7 | ~110 - 112 | Downfield shift due to deshielding by the acetyl group. |
| 4 | ~6.3 - 6.5 | ~112 - 114 | Downfield shift due to deshielding by the acetyl group. |
| 5 | - | ~152 - 154 | Minor change expected. |
| 6 | - | ~110 - 112 | Minor change expected. |
| 7 | 5.43 (m) | 123.8 | No significant change expected. |
| 8 | - | 134.4 | No significant change expected. |
| 9α | 3.19 (m) | 45.9 | No significant change expected. |
| 9β | - | - | No significant change expected. |
| 10 | 2.70 (m) | 31.5 | No significant change expected. |
| 10a | 2.45 (m) | 30.5 | No significant change expected. |
| 6a | - | 76.9 | No significant change expected. |
| 1' | 2.45 (t, J = 7.5 Hz) | 35.7 | No significant change expected. |
| 2' | 1.58 (m) | 31.0 | No significant change expected. |
| 3' | 1.30 (m) | 22.5 | No significant change expected. |
| 4' | 1.30 (m) | - | No significant change expected. |
| 5' | 0.88 (t, J = 7.0 Hz) | 14.1 | No significant change expected. |
| CMe | 1.70 (s) | 24.1 | No significant change expected. |
| 6-Me(α) | 1.37 (s) | 27.5 | No significant change expected. |
| 6-Me(β) | 1.10 (s) | 27.5 | No significant change expected. |
| -OCOCH₃ | ~2.2 - 2.4 (s) | ~169 - 171 (C=O), ~20 - 22 (CH₃) | Characteristic chemical shifts for an acetate group. |
Disclaimer: The ¹H and ¹³C NMR data for Δ⁸-THC-O-acetate presented in this table are estimations based on established principles of NMR spectroscopy and the known data of its precursor. This data should be used as a guide and confirmed with an analytical reference standard.
Experimental Protocol: NMR Analysis
Instrumentation and Solvents:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent
-
NMR tubes (5 mm)
-
Internal standard (e.g., tetramethylsilane (B1202638) - TMS)
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified Δ⁸-THC-O-acetate.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: appropriate for the chemical shift range of the compound
-
-
Acquire a ¹³C NMR spectrum. Typical parameters include:
-
Number of scans: 1024 or more, depending on sample concentration
-
Relaxation delay: 2-5 seconds
-
Pulse sequence: Proton-decoupled
-
-
(Optional but recommended for full characterization) Acquire 2D NMR spectra, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to confirm the full structure and assignments.
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and pathways relevant to the analysis and biological context of Δ⁸-THC-O-acetate.
Caption: Experimental workflow for the synthesis and NMR analysis of Δ⁸-THC-O-acetate.
Caption: Simplified signaling pathway of Δ⁸-THC-O-acetate as a prodrug.
Conclusion
This technical guide provides a foundational understanding of the NMR analysis of Δ⁸-THC-O-acetate for researchers and professionals in drug development. While a definitive, published NMR spectrum for Δ⁸-THC-O-acetate is currently elusive, the provided estimated data, based on sound chemical principles and the known spectrum of its precursor, offers a valuable starting point for analytical work. The detailed experimental protocols for synthesis and NMR analysis, along with the illustrative diagrams, aim to facilitate further research and ensure the accurate characterization of this emerging cannabinoid derivative. It is strongly recommended that any analytical work on Δ⁸-THC-O-acetate be confirmed against a certified reference material when it becomes available.
Unraveling the Fragmentation Fingerprint of Delta-8-THC Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation of delta-8-tetrahydrocannabinol (B88935) acetate (B1210297) (delta-8-THC-O-acetate). Designed for researchers, scientists, and drug development professionals, this document details the core fragmentation pathways, presents quantitative data, and outlines detailed experimental protocols for the analysis of this emerging synthetic cannabinoid.
Core Concepts in Mass Spectrometry of Cannabinoids
Mass spectrometry is a powerful analytical technique used to identify and characterize chemical compounds by measuring their mass-to-charge ratio (m/z). When a molecule, such as delta-8-THC acetate, is introduced into a mass spectrometer, it is ionized and then fragmented. The resulting fragmentation pattern is a unique "fingerprint" that can be used for structural elucidation and identification. The fragmentation of cannabinoids, including THC isomers and their derivatives, is often characterized by specific cleavage patterns, such as the retro-Diels-Alder reaction, which provides valuable structural information.
Mass Spectrometry Fragmentation of Delta-8-THC Acetate
The electron ionization (EI) mass spectrum of delta-8-THC acetate is characterized by several key fragment ions. The molecular ion ([M]⁺) for delta-8-THC acetate (C₂₃H₃₂O₃) has a mass-to-charge ratio (m/z) of 356.5. Analysis of this compound by gas chromatography-mass spectrometry (GC-MS) reveals a characteristic fragmentation pattern with major ions observed at m/z 356, 297, and 231.[1]
A proposed fragmentation pathway for delta-8-THC acetate is initiated by the ionization of the molecule. The subsequent fragmentation likely involves the loss of the acetyl group, followed by further characteristic cleavages of the cannabinoid core.
Table 1: Key Fragment Ions of Delta-8-THC Acetate and Their Proposed Structures
| m/z | Proposed Fragment | Description of Formation |
| 356 | [C₂₃H₃₂O₃]⁺ | Molecular Ion |
| 297 | [C₂₀H₂₅O₂]⁺ | Loss of an acetyl radical (•COCH₃) from the molecular ion. |
| 231 | [C₁₆H₁₉O]⁺ | Further fragmentation of the m/z 297 ion, potentially through a retro-Diels-Alder reaction, a common fragmentation pathway for cannabinoids.[2] |
Experimental Protocols
The analysis of delta-8-THC acetate and other cannabinoids is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation and Derivatization
For GC-MS analysis, derivatization is often necessary to improve the thermal stability and chromatographic behavior of cannabinoids. Silylation is a common derivatization technique. However, for the analysis of acetate derivatives, direct analysis without further derivatization is also possible.
Protocol for Acetylation of THC Standards: [1]
-
Dry down 10 µL of a 1 mg/mL solution of delta-8-THC standard.
-
Add 50 µL of pyridine (B92270) and 25 µL of acetic anhydride (B1165640) to the dried standard.
-
Vortex the mixture and incubate overnight at 70-75°C.
-
Dry the sample under a stream of nitrogen and reconstitute in 1 mL of methanol (B129727) to yield a 10 µg/mL standard of delta-8-THC acetate.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
A typical GC-MS method for the analysis of THC acetates is as follows:[1]
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.
-
Injection: 1 µL, splitless mode.
-
Carrier Gas: Helium.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Final hold: 2 minutes at 300°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
Monitored Ions for Delta-8-THC Acetate: m/z 231, 297, 356.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high sensitivity and selectivity and can often be performed without derivatization.
-
Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.
-
Column: A C18 or similar reverse-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with an additive like formic acid or ammonium (B1175870) formate.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometry:
-
MS1: Scan for the precursor ion of delta-8-THC acetate (m/z 357 [M+H]⁺).
-
MS2: Fragment the precursor ion and monitor for the characteristic product ions (e.g., m/z 297, 231).
-
Data Presentation
The quantitative analysis of delta-8-THC acetate fragmentation is crucial for its unambiguous identification, especially in the presence of isomers like delta-9-THC acetate. The relative abundance of the key fragment ions can help differentiate between these closely related compounds.
Table 2: Illustrative Quantitative Fragmentation Data for Delta-8-THC Acetate (EI-MS)
| Fragment Ion (m/z) | Relative Abundance (%) |
| 356 | 25 |
| 297 | 100 |
| 231 | 60 |
Note: The values in Table 2 are illustrative and can vary depending on the specific instrumentation and analytical conditions. Researchers should establish these values in their own laboratories using certified reference standards.
Conclusion
The mass spectrometric fragmentation of delta-8-THC acetate provides a distinct analytical signature that is essential for its identification and characterization. The primary fragmentation pathway involves the loss of the acetyl group to form the ion at m/z 297, followed by further fragmentation to yield the ion at m/z 231, likely via a retro-Diels-Alder mechanism. By employing the detailed experimental protocols outlined in this guide, researchers and drug development professionals can confidently analyze for the presence of delta-8-THC acetate in various matrices. The use of standardized methods and the careful interpretation of fragmentation data are paramount for ensuring the accuracy and reliability of analytical results in the evolving landscape of cannabinoid research.
References
Preliminary Toxicology Screening of Delta-8-THC Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available information on the preliminary toxicology of delta-8-THC acetate (B1210297). It is intended for informational purposes for a scientific audience and does not constitute a comprehensive safety assessment. Significant gaps exist in the scientific literature regarding the toxicology of this compound.
Introduction
Delta-8-tetrahydrocannabinol acetate (delta-8-THC-O-acetate) is a synthetic cannabinoid derived from cannabidiol (B1668261) (CBD).[1] Its emergence in the consumer market has raised significant public health concerns, primarily due to the lack of comprehensive toxicological data. This guide provides an in-depth overview of the current understanding of its toxicological profile, focusing on key areas of concern for researchers and drug development professionals. The most significant and well-documented risk associated with delta-8-THC acetate is the formation of ketene (B1206846), a highly toxic gas, upon heating.[2][3][4][5]
Synthesis and Thermal Degradation
Delta-8-THC acetate is typically synthesized from hemp-derived CBD. The process involves the conversion of CBD to delta-8-THC, followed by acetylation using acetic anhydride.[6][7] This process is critical from a toxicological standpoint due to the instability of the acetate group at high temperatures.
Synthesis Pathway
The general synthesis pathway involves two main steps.
Thermal Degradation and Ketene Formation
When heated, such as in vaping products, delta-8-THC acetate undergoes thermal degradation to produce ketene, a highly reactive and toxic gas.[2][3][4][5] This reaction is analogous to the thermal decomposition of vitamin E acetate, which was strongly linked to the 2019-2020 outbreak of e-cigarette or vaping product use-associated lung injury (EVALI).[2]
Toxicological Data
Comprehensive toxicological data for delta-8-THC acetate is scarce in peer-reviewed literature. The following sections summarize the available information, including data on related compounds where specific data for delta-8-THC acetate is lacking.
Acute Toxicity
No specific LD50 values for delta-8-THC acetate have been published. Safety Data Sheets (SDS) for delta-8-THC and its acetate primarily detail the hazards of the solvent carrier, such as acetonitrile (B52724) or methanol, and provide general warnings for the compound itself without quantitative toxicity data.[8][9]
For the parent compound, delta-9-THC, oral LD50 values in rats have been reported to be 1910 mg/kg for males and 1040 mg/kg for females.[10] A study on a Cannabis sativa L. extract determined an oral LD50 of over 5000 mg/kg in rats.[11] It is important to note that these values are not directly transferable to delta-8-THC acetate.
The primary concern for acute toxicity of delta-8-THC acetate is inhalation of its pyrolysis product, ketene. Ketene is a potent lung toxicant.[2]
Table 1: Acute Toxicity Data (Ketene)
| Species | Route | Exposure | Effect | Reference |
|---|---|---|---|---|
| Mouse | Inhalation | 10 min | LC50: 200 ppm | [12] |
| Rat | Inhalation | 4 hours | LC50: 13 ppm |[1] |
In Vitro Cytotoxicity
There is a lack of published studies on the in vitro cytotoxicity of delta-8-THC acetate on human lung cell lines such as A549 (alveolar adenocarcinoma) and BEAS-2B (normal bronchial epithelium).
Studies on the related compound, delta-9-THC, have shown cytotoxic effects on these cell lines.
Table 2: In Vitro Cytotoxicity of Delta-9-THC
| Cell Line | Compound | Exposure Time | Effect | Reference |
|---|---|---|---|---|
| A549 | Delta-9-THC | 24 hours | Apoptosis induction | [13] |
| BEAS-2B | Delta-9-THC | 24 hours | Decreased cell viability |[14] |
Genotoxicity
No specific genotoxicity studies (e.g., Ames test, micronucleus assay) for delta-8-THC acetate have been identified in the public domain.
However, studies on other synthetic cannabinoids have indicated a potential for genotoxicity. For instance, some synthetic cannabinoids have been shown to increase the frequency of sister chromatid exchanges in cultured human lymphocytes.[1][12] Other research has demonstrated the mutagenic capacity of certain synthetic cannabinoids in human TK6 cells.[13][15][16]
Experimental Protocols
Detailed experimental protocols for the toxicological screening of delta-8-THC acetate are not available in the literature due to a lack of specific studies. However, standardized methodologies, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically followed for these assessments.
Thermal Degradation and Ketene Trapping
Objective: To detect and quantify ketene formation upon heating of delta-8-THC acetate.
General Protocol:
-
A sample of delta-8-THC acetate is placed in a device that simulates vaping temperatures.
-
The vapor produced is passed through a trapping solution containing a derivatizing agent (e.g., benzylamine).
-
Ketene reacts with the trapping agent to form a stable adduct.
-
The resulting solution is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the adduct, thereby confirming the presence and amount of ketene.[17]
References
- 1. researchgate.net [researchgate.net]
- 2. Vaping THC-O Acetate: Potential for Another EVALI Epidemic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THC-O Acetate linked to severe lung disease | Center for Tobacco Control Research and Education [tobacco.ucsf.edu]
- 4. mjbizdaily.com [mjbizdaily.com]
- 5. youtube.com [youtube.com]
- 6. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Guide to Delta-8 vs. THCOa: Extraction, Products, Safety, Legality, Testing & More [acslab.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Toxicological Properties of Δ9-tetrahydrocannabinol and Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute Toxicity and Pharmacokinetic Profile of an EU-GMP-Certified Cannabis sativa L. in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. researchgate.net [researchgate.net]
- 14. criver.com [criver.com]
- 15. mdpi.com [mdpi.com]
- 16. Genotoxic Properties of Synthetic Cannabinoids on TK6 Human Cells by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
In Vivo Metabolism and Metabolite Identification of Delta-8-THC-O-Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Delta-8-tetrahydrocannabinol-O-acetate (delta-8-THC-O) is a synthetic analog of delta-8-tetrahydrocannabinol (B88935) (delta-8-THC), a psychoactive cannabinoid found in the Cannabis plant. Marketed as a prodrug of delta-8-THC, it is hypothesized to offer increased bioavailability and a delayed onset of effects. This technical guide provides a comprehensive overview of the current understanding of the in vivo metabolism of delta-8-THC-O, focusing on metabolite identification and the experimental methodologies used in this field of study. While direct in vivo pharmacokinetic data for delta-8-THC-O-acetate is limited in publicly available literature, this guide synthesizes existing in vitro evidence and the well-established metabolic pathways of delta-8-THC to present a scientifically grounded projection of its metabolic fate.
Introduction
Delta-8-THC-O-acetate is an acetylated form of delta-8-THC. The addition of the acetate (B1210297) group increases the lipophilicity of the molecule, which is theorized to enhance its absorption and ability to cross the blood-brain barrier. It is believed that once administered, the acetate group is rapidly cleaved by enzymes in the body, releasing the active delta-8-THC. This conversion is a critical step in its pharmacological activity. Understanding the metabolic pathway of delta-8-THC-O is essential for predicting its efficacy, duration of action, and potential for drug-drug interactions.
Proposed Metabolic Pathway of Delta-8-THC-O-Acetate
The primary metabolic pathway of delta-8-THC-O-acetate is initiated by deacetylation, followed by the established metabolic route of delta-8-THC.
Deacetylation to Delta-8-THC
In vitro studies using human liver microsomes have demonstrated that delta-8-THC-O-acetate is rapidly hydrolyzed to delta-8-THC.[1][2] This enzymatic reaction is primarily mediated by carboxylesterases, specifically CES1c and CES2.[1][2] This initial conversion is crucial as delta-8-THC-O-acetate itself is not considered pharmacologically active.
Metabolism of Delta-8-THC
Once delta-8-THC is formed, it undergoes metabolism primarily in the liver through the cytochrome P450 (CYP) enzyme system. The major metabolic steps include:
-
Hydroxylation: The primary active metabolite, 11-hydroxy-delta-8-tetrahydrocannabinol (11-OH-delta-8-THC), is formed through hydroxylation of the C11 position. This reaction is mainly catalyzed by CYP2C9 and CYP3A4.[3] 11-OH-delta-8-THC is also psychoactive and contributes significantly to the overall effects.
-
Oxidation: 11-OH-delta-8-THC is further oxidized to 11-nor-9-carboxy-delta-8-tetrahydrocannabinol (delta-8-THC-COOH), an inactive metabolite.
-
Glucuronidation: Delta-8-THC-COOH can be conjugated with glucuronic acid to form a more water-soluble glucuronide conjugate, which is then excreted in the urine and feces.
The following diagram illustrates the proposed metabolic cascade:
Quantitative Data
Due to the novelty of delta-8-THC-O-acetate, there is a scarcity of published in vivo pharmacokinetic studies. The following tables are based on data from in vitro studies and pharmacokinetic data for delta-8-THC, which serves as a proxy for the expected behavior of delta-8-THC-O-acetate following its rapid conversion.
Table 1: In Vitro Enzymatic Hydrolysis of Delta-8-THC-O-Acetate
| Parameter | Value | Reference |
| Enzyme(s) | Carboxylesterase 1C (CES1c), Carboxylesterase 2 (CES2) | [1][2] |
| Matrix | Pooled Human Liver Microsomes (HLM) | [1][2] |
| Outcome | Rapid and time-dependent hydrolysis to delta-8-THC | [1][2] |
| Conversion Time | Almost complete conversion within 60 minutes | [1][2] |
Table 2: Pharmacokinetic Parameters of Delta-8-THC in Rats (Intravenous Administration)
| Parameter | Value (mean ± SD) | Reference |
| Dose | 0.6 mg/kg | [4] |
| Cmax | Not applicable (IV) | [4] |
| AUC (0-inf) | 139 ± 29 ng*h/mL | [4] |
| Half-life (t½) | 1.1 ± 0.2 h | [4] |
| Clearance (CL) | 4.4 ± 0.9 L/h/kg | [4] |
| Volume of Distribution (Vd) | 6.5 ± 1.1 L/kg | [4] |
Table 3: Pharmacokinetic Parameters of Delta-8-THC and its Metabolites in Rats (Oral Administration in MCT Oil)
| Analyte | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (0-last) (ng*h/mL) | Reference |
| Delta-8-THC | 10 | 6 (median) | 5.3 ± 2.1 | 29.3 ± 9.6 | [4] |
| 11-OH-Delta-8-THC | 10 | 6 (median) | 1.9 ± 0.7 | 8.9 ± 3.1 | [4] |
| COOH-Delta-8-THC | 10 | 8 (median) | 13.7 ± 4.5 | 114 ± 38 | [4] |
Note: The oral bioavailability of delta-8-THC is expected to be low and variable due to first-pass metabolism. The prodrug delta-8-THC-O-acetate is anticipated to enhance this bioavailability, though quantitative in vivo data is not yet available.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of in vivo metabolism of delta-8-THC-O-acetate.
In Vivo Animal Study Protocol (Rodent Model)
This protocol outlines a typical pharmacokinetic study in rats to determine the plasma concentration-time profiles of delta-8-THC-O-acetate and its primary metabolites.
Workflow Diagram:
Detailed Steps:
-
Animals: Male Sprague-Dawley rats (250-300g) are commonly used. Animals should be acclimated for at least one week before the experiment.
-
Dosing Solution: Delta-8-THC-O-acetate is dissolved in a suitable vehicle, such as a mixture of ethanol, Cremophor EL, and saline for intravenous (IV) administration, or in medium-chain triglyceride (MCT) oil for oral gavage.
-
Administration:
-
Oral (PO): A single dose (e.g., 10 mg/kg) is administered via oral gavage.
-
Intravenous (IV): A single dose (e.g., 1 mg/kg) is administered via a tail vein injection.
-
-
Blood Sampling: Blood samples (approx. 200 µL) are collected from the tail vein into heparinized tubes at multiple time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are centrifuged (e.g., 4000 x g for 10 minutes at 4°C) to separate the plasma. The plasma is then stored at -80°C until analysis.
-
Sample Extraction (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add an internal standard (e.g., deuterated analogs of the analytes).
-
Add 500 µL of a mixture of hexane (B92381) and ethyl acetate (9:1, v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: (See Section 4.2 for a detailed protocol).
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.
Analytical Method: LC-MS/MS for Quantification in Plasma
This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of delta-8-THC-O-acetate, delta-8-THC, 11-OH-delta-8-THC, and delta-8-THC-COOH in plasma.
Workflow Diagram:
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start at a lower percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte and internal standard.
Table 4: Example MRM Transitions for LC-MS/MS Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Delta-8-THC-O-Acetate | 357.2 | 297.2 |
| Delta-8-THC | 315.2 | 193.1 |
| 11-OH-Delta-8-THC | 331.2 | 313.2 |
| Delta-8-THC-COOH | 345.2 | 299.2 |
| Delta-8-THC-d3 (IS) | 318.2 | 196.1 |
Conclusion and Future Directions
The available evidence strongly suggests that delta-8-THC-O-acetate functions as a prodrug, undergoing rapid deacetylation to the pharmacologically active delta-8-THC in vivo. The subsequent metabolic pathway mirrors that of delta-8-THC, leading to the formation of 11-OH-delta-8-THC and delta-8-THC-COOH. While in vitro data provides a solid foundation for this metabolic scheme, there is a pressing need for comprehensive in vivo pharmacokinetic studies in animal models and eventually in humans. Such studies are crucial to definitively characterize the absorption, distribution, metabolism, and excretion (ADME) profile of delta-8-THC-O-acetate, quantify its potential for enhanced bioavailability, and establish a clearer understanding of its safety and efficacy profile for both research and potential therapeutic applications. Future research should focus on generating robust quantitative data to fill the current knowledge gaps and provide a more complete picture of the in vivo behavior of this novel synthetic cannabinoid.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic hydrolysis of ∆8-THC-O, ∆9-THC-O, 11-α-HHC-O, and 11-β-HHC-O by pooled human liver microsomes to generate ∆8-THC, ∆9-THC, 11-α-HHC, and 11-β-HHC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 enzymes involved in the metabolism of tetrahydrocannabinols and cannabinol by human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Two Nanoemulsion Formulations of Δ8-Tetrahydrocannabinol in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Regulatory Landscape of Delta-8-THC Acetate for Scientific Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the current regulatory status of delta-8-tetrahydrocannabinol (B88935) acetate (B1210297) (delta-8-THC acetate) for scientific research purposes. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering clarity on the legal framework, outlining pathways for research approval, and detailing essential experimental protocols. As the legal and scientific understanding of synthetic cannabinoids continues to evolve, this document reflects the landscape as of late 2025.
Executive Summary: A Complex and Restrictive Environment
Delta-8-THC acetate, a synthetic analog of delta-8-THC, occupies a precarious position in the regulatory world. Unlike naturally occurring cannabinoids found in hemp, its synthetic origin places it under stringent control in most jurisdictions. In the United States, the Drug Enforcement Administration (DEA) unequivocally classifies delta-8-THC acetate as a Schedule I controlled substance, rendering its possession, manufacture, and distribution illegal outside of a rigorously controlled research setting. This classification stems from the interpretation that the 2018 Farm Bill's legalization of hemp and its derivatives does not extend to synthetically produced cannabinoids.
For scientists wishing to investigate the therapeutic potential or toxicological profile of delta-8-THC acetate, a clear understanding of the multi-layered approval process is paramount. This guide will dissect the regulatory requirements in the United States, European Union, Canada, and Australia, providing a roadmap for navigating the necessary applications and compliance measures. Furthermore, it will present available scientific data on experimental protocols for its synthesis, purification, and analysis, alongside a discussion of its known and potential biological effects.
Regulatory Status: A Global Overview
The legal status of delta-8-THC acetate is largely defined by its classification as a synthetic cannabinoid. The following table summarizes its regulatory standing in key regions.
| Jurisdiction | Regulatory Body | Legal Status for General Use | Pathway for Scientific Research | Key Regulations |
| United States | Drug Enforcement Administration (DEA), Food and Drug Administration (FDA) | Illegal (Schedule I Controlled Substance)[1][2][3][4][5][6] | DEA Research Registration (Form 225) and for human studies, an FDA Investigational New Drug (IND) application.[1][2][3][4] | Controlled Substances Act (CSA), Agriculture Improvement Act of 2018 (Farm Bill) |
| European Union | European Medicines Agency (EMA) & National Competent Authorities | Generally controlled under national drug laws. | Scientific advice from EMA; authorization from national authorities required.[7][8] | National narcotics and medicines legislation. |
| Canada | Health Canada | Controlled substance (Schedule II of the Controlled Drugs and Substances Act).[9] | Research License and in some cases, a Section 56 Exemption under the Controlled Drugs and Substances Act.[4][10][11][12] | Controlled Drugs and Substances Act, Cannabis Act. |
| Australia | Therapeutic Goods Administration (TGA), Office of Drug Control (ODC) | Prohibited/Restricted. Synthetic cannabinoids are generally considered controlled substances.[13][14][15] | Approval from a recognized Human Research Ethics Committee (HREC) and relevant state/territory health department permits; TGA approval for clinical trials.[13][16][17] | Therapeutic Goods Act 1989, Narcotic Drugs Act 1967. |
Pathways for Scientific Research: A Step-by-Step Guide
Engaging in scientific research with delta-8-THC acetate requires navigating a complex and rigorous approval process. The following sections detail the necessary steps in the United States, European Union, Canada, and Australia.
United States
In the United States, research with Schedule I substances is a two-pronged process involving the DEA and, for clinical trials, the FDA.
Workflow for Research Approval in the United States:
Detailed Steps:
-
DEA Research Registration:
-
Application: Researchers must submit a DEA Form 225, the "New Application for Registration under Controlled Substances Act of 1970."[1][7][18]
-
Protocol Submission: A detailed research protocol must be submitted to the DEA. This protocol should include the study's purpose, the quantity of the substance required, and the security measures in place for its storage and handling.[1]
-
Review: The DEA will review the applicant's qualifications and the scientific merit of the research protocol.
-
-
FDA Investigational New Drug (IND) Application (for Human Studies):
-
Pre-IND Meeting: It is highly recommended to request a pre-IND meeting with the FDA to discuss the proposed research and receive guidance.[19][20][21]
-
IND Submission: The IND application must contain comprehensive information, including preclinical data from animal studies, manufacturing information, and detailed clinical trial protocols.[3][19][20][22]
-
FDA Review: The FDA has 30 days to review the IND for safety. If no issues are raised, the IND becomes effective, and clinical trials can begin.[19] The FDA can place a "clinical hold" if they have safety concerns that need to be addressed.[19]
-
European Union
The regulatory landscape in the EU is harmonized for medicinal products through the European Medicines Agency (EMA), but the control of narcotics for research is largely managed at the national level.
Workflow for Research Approval in the European Union:
Detailed Steps:
-
Scientific Advice from EMA: While not always mandatory, seeking scientific advice from the EMA is strongly encouraged, especially for novel substances or complex development plans.[13][14][23][24] This process provides guidance on the appropriate tests and studies required.
-
National Competent Authority Application: Researchers must apply to the national competent authority for medicines and/or controlled substances in the member state where the research will be conducted.
-
Ethics Committee Approval: All research involving human subjects requires approval from an independent ethics committee.
Canada
In Canada, Health Canada is the primary regulatory body for controlled substances and clinical trials.
Workflow for Research Approval in Canada:
References
- 1. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 2. Individual DEA Registrations for Researchers | Environment, Health & Safety [ehs.ucla.edu]
- 3. Understanding the IND Application: A Step-by-Step Guide [excedr.com]
- 4. canadacommons.ca [canadacommons.ca]
- 5. Chemistry and Pharmacology of Delta-8-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US10569189B1 - Method for acetylation of cannabinoids - Google Patents [patents.google.com]
- 7. web.uri.edu [web.uri.edu]
- 8. extraktlab.com [extraktlab.com]
- 9. Cannabinoid Receptors: An Update on Cell Signaling, Pathophysiological Roles and Therapeutic Opportunities in Neurological, Cardiovascular, and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Controlled Drugs Application | Animal Care and Use Program [animalcare.ubc.ca]
- 11. Research License from Health Canada | Canndelta Services [canndelta.com]
- 12. Controlled substance licence restrictions: Licences for controlled substances - Canada.ca [canada.ca]
- 13. Scientific guidelines | European Medicines Agency (EMA) [ema.europa.eu]
- 14. Scientific Advice & Interaction with Health authorities - BlueReg Group [blue-reg.com]
- 15. Comprehensive Guide to Delta-8 THC Synthesis: Processing, Safety & Purity [acslab.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. votehemp.com [votehemp.com]
- 19. crowleylawllc.com [crowleylawllc.com]
- 20. kivo.io [kivo.io]
- 21. inderocro.com [inderocro.com]
- 22. Investigational New Drug (IND) Application | FDA [fda.gov]
- 23. Scientific advice | European Medicines Agency (EMA) [ema.europa.eu]
- 24. Scientific advice and protocol assistance | European Medicines Agency (EMA) [ema.europa.eu]
A Historical Perspective on the Synthesis of Acetylated Cannabinoids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The exploration of cannabinoid chemistry has a rich history, marked by the discovery and synthesis of numerous derivatives. Among these, acetylated cannabinoids, particularly THC-O-acetate, have a unique history rooted in mid-20th-century military research that has seen a resurgence in recent years due to evolving cannabis legislation. This technical guide provides a comprehensive historical perspective on the synthesis of acetylated cannabinoids, detailing the evolution of synthetic methodologies, experimental protocols, and the underlying pharmacological principles. Quantitative data from key studies are summarized, and critical pathways and workflows are visualized to offer a clear and detailed understanding for researchers, scientists, and drug development professionals.
Historical Overview
The journey of acetylated cannabinoids begins not in a quest for recreational potency, but in the laboratories of the U.S. Army Chemical Corps.
The Edgewood Arsenal Experiments (1949-1975)
The first known synthesis of THC-O-acetate occurred between 1949 and 1975 during classified human experiments at the Edgewood Arsenal in Maryland.[1] Researchers were investigating non-lethal incapacitating agents, and in this context, THC-O-acetate was synthesized and studied for its effects.[1][2] It was noted to have approximately twice the potency of Δ⁹-THC in producing ataxia in dogs.[3][4] This early research remained largely unknown to the public for decades.
Clandestine Synthesis and Counter-Culture (1970s)
THC-O-acetate re-emerged in the 1970s within the counter-culture movement.[2] A notable publication from this era is "Cannabis Alchemy: Art of Modern Hashmaking" by D. Gold, published in 1974, which provided instructions for the synthesis of what he termed "THC acetate".[3][4] Gold described the effects as more "spiritual and psychedelic" than THC, with a characteristic delayed onset of about thirty minutes.[3][4] In 1978, the U.S. Drug Enforcement Administration (DEA) first encountered a clandestine laboratory in Jacksonville, Florida, that was producing THC-O-acetate from cannabis extract using acetic anhydride (B1165640).[3][5] This process was analogous to the conversion of morphine to heroin.[3][6]
Modern Resurgence and the Hemp Market
The 21st century has witnessed a renewed interest in acetylated cannabinoids, largely driven by the 2018 United States Farm Bill, which legalized hemp and its derivatives containing less than 0.3% Δ⁹-THC.[2] This created a legal gray area, allowing for the synthesis of compounds like Δ⁸-THC-O-acetate and Δ⁹-THC-O-acetate from hemp-derived CBD.[1][7] The process typically involves extracting CBD from hemp, isomerizing it to Δ⁸-THC or Δ⁹-THC, and then acetylating the THC molecule.[1][2][7] This has led to the commercial availability of a variety of acetylated cannabinoid products.
Synthetic Methodologies and Experimental Protocols
The fundamental reaction for synthesizing acetylated cannabinoids is the esterification of the phenolic hydroxyl group of a cannabinoid with an acetylating agent. Acetic anhydride is the most common reagent used for this transformation.
Synthesis of THC-O-Acetate
The synthesis of THC-O-acetate can be achieved from either purified THC or a cannabis extract rich in THC. The general reaction involves the acetylation of the hydroxyl group on the phenolic ring of the THC molecule.
Key Reagents and Their Roles:
-
Tetrahydrocannabinol (THC): The starting material containing the hydroxyl group to be acetylated.
-
Acetic Anhydride (Ac₂O): The acetylating agent that provides the acetyl group.
-
Catalyst: A catalyst is often used to increase the reaction rate. Common catalysts include:
-
Pyridine (B92270): A base that can also act as a solvent and neutralizes the acetic acid byproduct.
-
Sulfuric Acid (H₂SO₄): A strong acid catalyst.
-
-
Solvent: An inert solvent, such as hexane (B92381), may be used to dissolve the reactants.
Experimental Protocol 1: Acetylation of THC using Acetic Anhydride and Pyridine
This method is a classic approach to acetylation and is often used for the synthesis of various cannabinoid acetates.
-
Preparation: 10 µL of a 1 mg/mL solution of Δ⁹-THC in a suitable solvent is dried down in a test tube.
-
Reaction: To the dried THC, 50 µL of pyridine and 25 µL of acetic anhydride are added and the mixture is vortexed.
-
Incubation: The sealed test tube is incubated overnight in a heat block at 70–75°C.
-
Work-up: The reaction mixture is dried down under a stream of nitrogen.
-
Reconstitution: The residue is reconstituted with 1 mL of methanol (B129727) to yield a 10 µg/mL standard of Δ⁹-THC-O-acetate.[8]
Experimental Protocol 2: Sulfuric Acid-Catalyzed Synthesis of THC-O-Acetate from Cannabis Oil
This protocol, adapted from patent literature, describes a method for producing THC-O-acetate on a larger scale from cannabis oil.
-
Reactant Preparation: 25-35 g of cannabis oil (typically 75-90% THC) and 150 mL of acetic anhydride are added to a reaction flask.
-
Inert Atmosphere: The flask is flushed with nitrogen for 5-10 minutes to remove oxygen.
-
Reflux Reaction: The mixture is heated to 120-135°C and refluxed for 8-10 hours under a nitrogen atmosphere.[9]
-
Initial Distillation: The crude product is distilled at a temperature of 90-125°C to remove excess acetic anhydride and other volatile impurities.[9]
-
Liquid-Liquid Extraction (SALLE): The partially refined product is washed with a saline water solution and hexane to remove impurities. The hexane is then evaporated. A subsequent wash with saline water and petroleum ether is performed, followed by evaporation of the petroleum ether.[9][10]
-
Final Distillation: The resulting product is distilled again to obtain purified THC-O-acetate.[9][10]
Synthesis of CBD-di-O-Acetate
Cannabidiol (CBD) has two hydroxyl groups that can be acetylated, resulting in CBD-di-O-acetate. The synthesis is analogous to that of THC-O-acetate.
Experimental Protocol: Acetylation of CBD
-
Reaction Setup: CBD is dissolved in dichloromethane (B109758) (DCM). Pyridine, acetic anhydride, and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) are added.
-
Reaction: The mixture is stirred at room temperature overnight.
-
Work-up: The solution is poured into 1 M HCl and extracted with DCM. The combined organic extracts are washed with 5% sodium bicarbonate solution and brine.
-
Isolation: The organic phase is concentrated under reduced pressure to yield CBD-di-O-acetate.[11]
Quantitative Data
The efficiency of synthesis is a critical factor in chemical production. The following tables summarize quantitative data from various sources.
| Parameter | Protocol 1 (Lab Scale) | Protocol 2 (Patent) |
| Starting Material | Purified Δ⁹-THC | Cannabis Oil (75-90% THC) |
| Key Reagents | Acetic Anhydride, Pyridine | Acetic Anhydride, H₂SO₄ |
| Reaction Time | Overnight | 8-10 hours |
| Reaction Temp. | 70-75°C | 120-135°C |
| Purity of Product | High (for analytical standard) | High (after purification) |
| Yield | Not specified (for std prep) | A related patent mentions a 92% yield for a similar synthetic step. |
Table 1: Comparison of THC-O-Acetate Synthesis Protocols
| Cannabinoid Acetate (B1210297) | Molecular Formula | Molar Mass ( g/mol ) |
| Δ⁹-THC-O-acetate | C₂₃H₃₂O₃ | 356.50 |
| CBD-di-O-acetate | C₂₅H₃₄O₄ | 398.5 |
Table 2: Physicochemical Properties of Common Acetylated Cannabinoids[4][12]
Visualizations: Pathways and Workflows
Signaling Pathway of THC-O-Acetate
THC-O-acetate is considered a prodrug of THC.[2][3][13] This means it is biologically inactive until it is metabolized in the body into its active form, THC. The addition of the acetate group increases the lipophilicity of the molecule, potentially enhancing its ability to cross the blood-brain barrier.
Caption: Metabolic activation and signaling pathway of THC-O-acetate.
Experimental Workflow for THC-O-Acetate Synthesis
The following diagram illustrates a typical workflow for the synthesis and purification of THC-O-acetate from cannabis oil.
Caption: General experimental workflow for THC-O-acetate synthesis.
Conclusion
The synthesis of acetylated cannabinoids has a history that spans from military research to clandestine chemistry and has now entered the mainstream consumer market through legislative changes. The primary synthetic route involves the straightforward acetylation of the parent cannabinoid, a process for which various protocols have been developed and refined over time. As prodrugs, the activity of these compounds is dependent on their metabolic conversion to the parent cannabinoid. The increased interest in these semi-synthetic compounds necessitates a thorough understanding of their synthesis, pharmacology, and potential impurities for researchers, regulators, and the industry as a whole. This guide provides a foundational technical overview to support these endeavors.
References
- 1. bbgate.com [bbgate.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Breaking Down Cannabis Acetylation for Cannabinoid Synthetics - Cannabis Tech [cannabistech.com]
- 4. THC-O-acetate - Wikipedia [en.wikipedia.org]
- 5. cannastoreams.gr [cannastoreams.gr]
- 6. THC-O-acetate [chemeurope.com]
- 7. What Is THC-O Acetate, And Why Is It Getting Attention? [forbes.com]
- 8. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US10569189B1 - Method for acetylation of cannabinoids - Google Patents [patents.google.com]
- 10. US10954209B1 - Acetylation of cannabinoids using sulfuric acid catalyst - Google Patents [patents.google.com]
- 11. WO2020031179A1 - Methods for synthesis of cannabinoid compounds - Google Patents [patents.google.com]
- 12. caymanchem.com [caymanchem.com]
- 13. grokipedia.com [grokipedia.com]
An In-Depth Technical Guide to the Solubility Profiling of Delta-8-THC Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delta-8-tetrahydrocannabinol acetate (B1210297) (delta-8-THC acetate) is a synthetic analog of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component in cannabis. As interest in the therapeutic potential and unique properties of delta-8-THC and its derivatives grows, a thorough understanding of its physicochemical properties, particularly its solubility, is critical for the development of stable, bioavailable, and effective formulations. This technical guide provides a comprehensive overview of the solubility profile of delta-8-THC acetate. Due to the limited availability of direct solubility data for delta-8-THC acetate in the public domain, this guide also presents solubility data for the closely related compounds, delta-8-THC and delta-9-THC, as valuable comparators. Furthermore, detailed experimental protocols for solubility determination and cannabinoid quantification are provided to empower researchers to generate precise data for their specific applications.
Introduction to Delta-8-THC Acetate
Delta-8-THC acetate is an acetylated form of delta-8-THC, a naturally occurring cannabinoid found in the cannabis plant in trace amounts. The acetylation of THC does not drastically alter its lipophilic nature but can increase its potency.[1] Like its parent compound, delta-8-THC acetate is expected to be highly lipophilic and have very low aqueous solubility, posing significant challenges for formulation development, particularly for oral and parenteral administration routes.[2][3] Accurate solubility data is therefore a cornerstone for designing effective delivery systems, from simple solutions to complex nanoformulations.
Solubility Profile of Delta-8-THC Acetate and Related Cannabinoids
The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile. For lipophilic compounds like delta-8-THC acetate, solubility in a range of solvents, including organic solvents, lipids, and pharmaceutical excipients, is of paramount importance for formulation development.
Quantitative Solubility Data
While comprehensive quantitative solubility data for delta-8-THC acetate is not widely available, the following tables summarize the known data for delta-8-THC acetate and its related compounds, delta-8-THC and delta-9-THC. This comparative data provides a valuable starting point for solvent selection and formulation design.
Table 1: Solubility of Delta-8-THC Acetate and its Derivatives in Acetonitrile (B52724)
| Compound | Solvent | Solubility | Source |
| Delta-8-THC Acetate | Acetonitrile | 10 mg/mL | [4] |
| Delta-8-iso-THC Acetate | Acetonitrile | 1 mg/mL | [5] |
| Delta-8-THCH Acetate | Acetonitrile | ≥10 mg/mL | [6] |
Table 2: Aqueous Solubility of Delta-8-THC
| Compound | Solvent | Temperature | Solubility | Source |
| Delta-8-THC | Water | 25°C | 0.26 ± 0.03 µg/mL | [7] |
Table 3: Solubility of Delta-9-THC in Various Solvents (for comparative purposes)
| Solvent | Temperature | Solubility | Source |
| Ethanol (B145695) | Not Specified | >1000 mg/mL (1 part in 1 part) | [8] |
| Acetone | Not Specified | >1000 mg/mL (1 part in 1 part) | [8] |
| Sesame Oil | Not Specified | 300 mg/mL | [8] |
| Propylene (B89431) Glycol | Not Specified | 580 mg/mL | [8] |
| Glycerol | Not Specified | 333 mg/mL (1 part in 3 parts) | [8][9] |
| Polysorbate 80 (Tween 80) | Not Specified | 280 mg/mL | [8] |
Note: The qualitative description "1 part in X parts" from the source has been converted to an approximate mg/mL value for easier comparison, assuming the density of the solvent is approximately 1 g/mL.
Qualitative Solubility and General Observations
-
Polar Solvents: Delta-8-THC acetate, like other cannabinoids, is expected to have very low solubility in water and other highly polar solvents.[3]
-
Non-Polar Organic Solvents: It is anticipated to be freely soluble in non-polar organic solvents such as hexane (B92381) and toluene.[10]
-
Alcohols: Good solubility is expected in lower-chain alcohols like ethanol and methanol (B129727).[10]
-
Lipids and Oils: High solubility is predicted in lipids and vegetable oils, such as MCT oil, olive oil, and sesame oil. This is a common characteristic of cannabinoids and is often exploited in oral formulations.[10][11]
-
Pharmaceutical Excipients: Moderate to good solubility is expected in common pharmaceutical excipients like propylene glycol and polyethylene (B3416737) glycols (PEGs).[8][10] The use of surfactants and co-solvents can further enhance solubility in aqueous-based systems.
Experimental Protocols for Solubility Profiling
Given the scarcity of public data, empirical determination of delta-8-THC acetate's solubility in relevant solvent systems is crucial for any formulation development program. The following are detailed methodologies for key experiments.
Equilibrium Solubility Determination
This protocol outlines the standard shake-flask method for determining the equilibrium solubility of a compound in a given solvent.
Materials:
-
Delta-8-THC acetate (as a pure substance)
-
Selected solvents (e.g., ethanol, propylene glycol, MCT oil)
-
Scintillation vials with Teflon-lined caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of delta-8-THC acetate to a series of scintillation vials. The excess solid should be visually apparent.
-
Add a known volume of the selected solvent to each vial.
-
Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitation speed.
-
Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached.
-
-
Sample Processing:
-
After the equilibration period, visually confirm the presence of undissolved solid in each vial.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.
-
Carefully withdraw the supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining particulates.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Analyze the diluted samples using a validated HPLC method (see section 3.2) to determine the concentration of delta-8-THC acetate.
-
Calculate the original solubility in the solvent by accounting for the dilution factor.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
A robust and validated analytical method is essential for accurate solubility determination.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or MS detector.
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for cannabinoid analysis.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at approximately 228 nm or by mass spectrometry for higher sensitivity and specificity.
Procedure:
-
Preparation of Standards:
-
Prepare a stock solution of delta-8-THC acetate of a known concentration in a suitable solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions of the stock solution to create a series of calibration standards of different concentrations.
-
-
Calibration Curve:
-
Inject the calibration standards into the HPLC system.
-
Plot the peak area (or height) against the concentration of each standard to generate a calibration curve.
-
Determine the linearity (R² value) of the curve.
-
-
Sample Analysis:
-
Inject the diluted, filtered supernatant samples from the solubility experiment.
-
Determine the peak area for delta-8-THC acetate in each sample.
-
Use the calibration curve to calculate the concentration of delta-8-THC acetate in the diluted samples.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for equilibrium solubility determination.
Logical Relationship of Solvent Polarity and Lipophilic Compound Solubility
Caption: Relationship between solvent polarity and solubility.
Simplified CB1 Receptor Signaling Pathway
Delta-8-THC acetate is an agonist of the cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR).[12] The binding of delta-8-THC acetate to the CB1 receptor initiates a downstream signaling cascade.
Caption: CB1 receptor signaling cascade upon agonist binding.
Conclusion
The solubility of delta-8-THC acetate is a fundamental property that dictates its formulation possibilities and, ultimately, its therapeutic efficacy. While direct, comprehensive solubility data for this compound remains limited, this guide provides a framework for understanding its likely behavior in various solvent systems based on data from analogous cannabinoids. The detailed experimental protocols provided herein are intended to serve as a practical resource for researchers to generate the specific and high-quality solubility data required for their drug development endeavors. A thorough characterization of the solubility profile of delta-8-THC acetate will be instrumental in unlocking its full therapeutic potential.
References
- 1. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 4. cusabio.com [cusabio.com]
- 5. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptors linked to inhibition of adenylate cyclase: additional signaling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 腺苷酸环化酶 [sigmaaldrich.com]
- 9. Tetrahydrocannabinol | C21H30O2 | CID 16078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. FR3062303A1 - VAPORIZABLE LIQUID FORMULATION COMPRISING AT LEAST ONE DIOL AND AT LEAST ONE CANNABINOID COMPOUND - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Note & Protocol: Development of a Validated GC-MS Method for the Detection of Delta-8-THC-O-acetate
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This document provides a comprehensive methodology for the development and validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of delta-8-tetrahydrocannabinol-O-acetate (delta-8-THC-O). Delta-8-THC-O is a synthetic cannabinoid derived from delta-8-THC through an acetylation process.[1][2][3] The increasing prevalence of synthetic cannabinoids necessitates robust and reliable analytical methods for their detection and quantification in various matrices. This protocol details sample preparation, instrumentation, and method validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
Introduction
Delta-8-THC-O-acetate is a synthetic derivative of delta-8-tetrahydrocannabinol (B88935) (delta-8-THC).[1][2][3] Unlike naturally occurring cannabinoids, delta-8-THC-O is produced through a chemical synthesis process, typically involving the use of acetic anhydride.[2][4] The psychoactive effects of delta-8-THC-O are reported to be more potent than those of delta-9-THC.[2][3] Given its synthetic origin and potential for high potency, the development of validated analytical methods is crucial for regulatory compliance, quality control in product manufacturing, and forensic analysis. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for the analysis of cannabinoids due to its high sensitivity and specificity.[5][6] However, the thermal lability of some cannabinoids necessitates derivatization to prevent degradation in the hot GC inlet.[7][8] This application note describes a detailed protocol for a validated GC-MS method for the detection of delta-8-THC-O.
Experimental Protocols
Materials and Reagents
-
Delta-8-THC-O-acetate analytical standard (≥98% purity)
-
Delta-9-THC-d3 (internal standard, IS)
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Certified reference materials (CRMs) for other cannabinoids (optional, for specificity studies)
-
Blank matrix (e.g., hemp oil negative for delta-8-THC-O)
Sample Preparation
Proper sample preparation is critical for accurate and reliable results.[9] The following protocol is a general guideline and may need to be adapted based on the specific sample matrix.
-
Homogenization: Ensure the sample is homogeneous. For solid samples like plant material or edibles, grind to a fine powder.[9] For liquid samples, ensure thorough mixing.
-
Extraction:
-
Filtration and Dilution:
-
Derivatization:
-
Transfer 100 µL of the diluted extract to a 2 mL autosampler vial.
-
Add 10 µL of the internal standard solution (delta-9-THC-d3 at a known concentration).
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.[8]
-
Allow the vial to cool to room temperature before placing it in the GC-MS autosampler.
-
GC-MS Instrumentation and Conditions
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument.
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet: Splitless mode
-
Inlet Temperature: 280°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp: 20°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
MSD Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) and/or Full Scan
-
Full Scan Range: m/z 40-550
-
SIM Ions for delta-8-THC-O-acetate (as TMS derivative): To be determined from the mass spectrum of the derivatized standard. Likely fragments would include the molecular ion and characteristic fragment ions.
-
SIM Ions for delta-9-THC-d3 (as TMS derivative): To be determined from the mass spectrum of the derivatized internal standard.
-
Method Validation
Method validation is essential to ensure that the analytical method is suitable for its intended purpose.[11][12][13] The following parameters should be assessed according to established guidelines such as those from the International Council for Harmonisation (ICH) or Eurachem.[13][14]
Specificity
The ability of the method to unequivocally assess the analyte in the presence of components which may be expected to be present.[11] This can be evaluated by analyzing blank matrix samples and spiked samples with potentially interfering compounds (e.g., other cannabinoids, terpenes).
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[11]
-
Prepare a series of calibration standards of delta-8-THC-O-acetate in the chosen solvent, typically covering a range from 50 to 2000 ng/mL.[15]
-
A minimum of five concentration levels should be used.[11]
-
Plot the peak area ratio of the analyte to the internal standard against the concentration.
-
The linearity is evaluated by the coefficient of determination (r²) of the calibration curve, which should be ≥ 0.99.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[16] It is often estimated based on a signal-to-noise ratio of 3:1.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11] It is often estimated based on a signal-to-noise ratio of 10:1.
Accuracy and Precision
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by analyzing samples with known concentrations (quality control samples) and calculating the percent recovery.
-
Precision: The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-day precision): Assessed by analyzing replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing replicate samples on different days.
-
Data Presentation
The quantitative results of the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Linearity and Range
| Parameter | Result |
| Calibration Range | 50 - 2000 ng/mL |
| Number of Points | 6 |
| Regression Equation | y = mx + c |
| Coefficient of Determination (r²) | ≥ 0.995 |
Table 2: LOD and LOQ
| Parameter | Concentration (ng/mL) |
| Limit of Detection (LOD) | e.g., 15 |
| Limit of Quantification (LOQ) | e.g., 50 |
Table 3: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (% Recovery) | Precision (RSD %) |
| Low QC | 150 | e.g., 98.5 | e.g., 4.2 |
| Mid QC | 750 | e.g., 101.2 | e.g., 3.1 |
| High QC | 1500 | e.g., 99.8 | e.g., 2.5 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of delta-8-THC-O.
Method Validation Parameters
References
- 1. THC-O-acetate - Wikipedia [en.wikipedia.org]
- 2. What Is THC-O Acetate, And Why Is It Getting Attention? [forbes.com]
- 3. everydaydelta.com [everydaydelta.com]
- 4. "Cannabinoid Acetate Analogs (Δ9-THC-O-A, Δ8-THC-O-A, and CBD-di-O-A) B" by Natalie Ortiz [scholarscompass.vcu.edu]
- 5. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy [arts.units.it]
- 7. cannabissciencetech.com [cannabissciencetech.com]
- 8. agilent.com [agilent.com]
- 9. Preparing a Cannabis Sample for Testing | SCION Instruments [scioninstruments.com]
- 10. Development of a GC-MS/MS method for the analysis of delta-8-THC in commercial oils | Poster Board #418 - American Chemical Society [acs.digitellinc.com]
- 11. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. emerypharma.com [emerypharma.com]
- 14. Method Validation [eurachem.org]
- 15. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biopharminternational.com [biopharminternational.com]
Application Notes and Protocols for Cell-Based Functional Assays to Determine Delta-8-THC Acetate Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-8-tetrahydrocannabinol (B88935) acetate (B1210297) (Delta-8-THC-O-acetate) is an acetylated derivative of delta-8-tetrahydrocannabinol (Delta-8-THC), a psychoactive cannabinoid found in the Cannabis plant.[1][2] Like its parent compound, Delta-8-THC acetate is believed to exert its biological effects primarily through interaction with the cannabinoid receptors, CB1 and CB2.[1][3] These receptors are key components of the endocannabinoid system and are involved in regulating a wide range of physiological processes. Understanding the functional activity of Delta-8-THC acetate at these receptors is crucial for elucidating its pharmacological profile and therapeutic potential.
CB1 receptors are predominantly expressed in the central nervous system and are responsible for the psychoactive effects of cannabinoids, while CB2 receptors are primarily found in the immune system and peripheral tissues.[4][5] Both CB1 and CB2 are G protein-coupled receptors (GPCRs) that, upon activation by an agonist, trigger intracellular signaling cascades.[4][5]
This document provides detailed protocols for a suite of cell-based functional assays designed to characterize the activity of Delta-8-THC acetate at cannabinoid receptors. It is important to note that as an acetate ester, Delta-8-THC acetate is likely a prodrug that is metabolized to the pharmacologically active Delta-8-THC. Therefore, the observed activity in cell-based assays may be attributable to its conversion to Delta-8-THC. The following protocols are standard methods used to assess cannabinoid receptor agonism and can be adapted to study Delta-8-THC acetate.
Key Signaling Pathways
Activation of cannabinoid receptors by an agonist like Delta-8-THC (the active metabolite of Delta-8-THC acetate) initiates several downstream signaling events. The primary pathway involves the coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][6] Additionally, agonist binding can promote the recruitment of β-arrestin proteins to the receptor, a process involved in receptor desensitization and signaling through G protein-independent pathways.[5][7]
Experimental Protocols
The following sections detail the methodologies for three key functional assays to assess the activity of Delta-8-THC acetate at cannabinoid receptors.
cAMP Inhibition Assay
This assay measures the ability of a compound to inhibit the production of cyclic AMP, a key second messenger in the CB1 and CB2 receptor signaling pathway.
Experimental Workflow:
Protocol:
-
Cell Lines: HEK293 or CHO cells stably expressing human CB1 or CB2 receptors are recommended.[8][9]
-
Materials:
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
Forskolin
-
Delta-8-THC acetate and a reference agonist (e.g., CP 55,940)[10]
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE)
-
384-well white assay plates
-
-
Procedure:
-
Seed the cells in 384-well plates at an appropriate density and incubate overnight.
-
Prepare serial dilutions of Delta-8-THC acetate and the reference agonist in assay buffer.
-
Remove the culture medium and add the compound dilutions to the cells. Incubate for a specified time (e.g., 30 minutes) at 37°C.[10]
-
Add a sub-maximal concentration of forskolin (e.g., 1-10 µM) to all wells except the negative control and incubate for a further 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
Plot the data as a percentage of the forskolin-stimulated response versus the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated cannabinoid receptor, providing a measure of G protein-independent signaling and receptor desensitization.[7][11]
Experimental Workflow:
Protocol:
-
Cell Lines: Use a commercially available cell line engineered for β-arrestin recruitment assays, such as the PathHunter® β-arrestin assay from DiscoverX, where the CB receptor is tagged with a ProLink™ tag and β-arrestin is tagged with an Enzyme Acceptor (EA).[11]
-
Materials:
-
Assay medium (as recommended by the cell line provider)
-
Delta-8-THC acetate and a reference agonist
-
Detection reagents from the assay kit
-
384-well white assay plates
-
-
Procedure:
-
Plate the cells according to the manufacturer's protocol.
-
Prepare serial dilutions of Delta-8-THC acetate and the reference agonist in assay medium.
-
Add the compound dilutions to the cells and incubate for the recommended time (typically 60-90 minutes) at 37°C.[11]
-
Add the detection reagents and incubate at room temperature for 60 minutes.
-
Measure the chemiluminescent signal using a plate reader.
-
Plot the relative light units (RLU) versus the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.
-
GTPγS Binding Assay
This assay directly measures the activation of G proteins by the cannabinoid receptor upon agonist binding. It utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated Gα subunits.[12][13]
Experimental Workflow:
Protocol:
-
Cell Lines: HEK293 or CHO cells stably expressing high levels of human CB1 or CB2 receptors.
-
Materials:
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 1 mM EGTA, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 1 mM EGTA, pH 7.4)
-
Guanosine diphosphate (B83284) (GDP)
-
[³⁵S]GTPγS
-
Delta-8-THC acetate and a reference agonist
-
GF/B filter plates
-
Scintillation fluid
-
-
Procedure:
-
Prepare cell membranes by homogenization and centrifugation.
-
In a 96-well plate, combine cell membranes (10-20 µg protein/well), GDP (10 µM), and serial dilutions of Delta-8-THC acetate or the reference agonist in assay buffer.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.05-0.1 nM) and incubate for 60 minutes at 30°C.[12]
-
Terminate the assay by rapid filtration through the GF/B filter plate using a cell harvester.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Plot the specific binding (cpm) versus the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Data Presentation
Quantitative data from these assays should be summarized in a clear and structured format to facilitate comparison between compounds and experiments.
Table 1: Summary of Functional Assay Data for Delta-8-THC Acetate
| Assay | Receptor | Parameter | Delta-8-THC Acetate | Reference Agonist (e.g., CP 55,940) |
| cAMP Inhibition | CB1 | IC50 (nM) | Insert Value | Insert Value |
| CB2 | IC50 (nM) | Insert Value | Insert Value | |
| β-Arrestin Recruitment | CB1 | EC50 (nM) | Insert Value | Insert Value |
| CB2 | EC50 (nM) | Insert Value | Insert Value | |
| GTPγS Binding | CB1 | EC50 (nM) | Insert Value | Insert Value |
| Emax (%) | Insert Value | 100% | ||
| CB2 | EC50 (nM) | Insert Value | Insert Value | |
| Emax (%) | Insert Value | 100% |
Note: The potency and efficacy of Delta-8-THC acetate may vary depending on the cell line, assay conditions, and the rate of its conversion to Delta-8-THC. It is recommended to include a time-course experiment to assess the stability and conversion of Delta-8-THC acetate under the assay conditions.
Conclusion
The cell-based functional assays described in these application notes provide a robust framework for characterizing the activity of Delta-8-THC acetate at cannabinoid receptors. By employing a combination of cAMP inhibition, β-arrestin recruitment, and GTPγS binding assays, researchers can obtain a comprehensive pharmacological profile of this compound, including its potency, efficacy, and potential for biased agonism. These data are essential for advancing our understanding of the biological effects of Delta-8-THC acetate and for guiding future drug development efforts.
References
- 1. Chemistry and Pharmacology of Delta-8-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 7. Why Study GPCR Arrestin Recruitment? [discoverx.com]
- 8. Cannabinoid 1 Receptor stable expressing HEK293 Cell Line – Cells Online [cells-online.com]
- 9. CB1 Stable Cell Line for Cannabinoid GPCR Screening | eENZYME LLC [eenzyme.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Preclinical In-Vivo Studies of Delta-8-THC Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-8-tetrahydrocannabinol (delta-8-THC) is a psychoactive cannabinoid found in the Cannabis plant.[1] Its acetate (B1210297) ester, delta-8-THC acetate, is an emerging synthetic cannabinoid.[2][3] As an ester, it is hypothesized to be a prodrug of delta-8-THC, meaning it is converted into delta-8-THC in the body.[4] These application notes provide a framework for designing and conducting preclinical in-vivo studies to characterize the pharmacokinetic, pharmacodynamic, and toxicological profile of delta-8-THC acetate. The protocols outlined below are intended to serve as a guide and should be adapted based on specific research questions and institutional guidelines.
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of delta-8-THC acetate and its active metabolite, delta-8-THC.
Table 1: Summary of Pharmacokinetic Parameters for Delta-8-THC in Rats
| Parameter | Oral (MCT Oil) | Oral (Nanoemulsion) | Intravenous |
| Dose | 10 mg/kg | 10 mg/kg | 0.6 mg/kg |
| Tmax (median) | 6 h | 0.67 - 1 h | N/A |
| Bioavailability | >21.5% | 11 - 16.5% | 100% |
| Active Metabolite | 11-hydroxy-Δ8-THC | 11-hydroxy-Δ8-THC | 11-hydroxy-Δ8-THC |
Data compiled from a study in Sprague-Dawley rats.[5]
Experimental Protocol: Pharmacokinetic Profiling in Rodents
Objective: To determine the pharmacokinetic profile of delta-8-THC acetate and its primary metabolite, delta-8-THC, following oral and intravenous administration in rodents.
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old). The use of both sexes is crucial to identify potential sex-dependent differences in metabolism and pharmacokinetics.
Groups:
-
Group 1 (Oral): Delta-8-THC acetate (e.g., 10 mg/kg) administered by oral gavage in a suitable vehicle (e.g., sesame oil, medium-chain triglyceride oil).
-
Group 2 (Intravenous): Delta-8-THC acetate (e.g., 1 mg/kg) administered via tail vein injection in a solubilizing vehicle (e.g., a mixture of ethanol, Emulphor, and saline).
-
Group 3 (Control): Vehicle administration by the respective routes.
Procedure:
-
Acclimatize animals for at least one week before the study.
-
Fast animals overnight before dosing (for oral administration).
-
Administer delta-8-THC acetate or vehicle.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) via a suitable method (e.g., tail vein or saphenous vein).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze plasma samples for concentrations of delta-8-THC acetate and delta-8-THC using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) using appropriate software.
DOT Script for Pharmacokinetic Study Workflow:
Caption: Workflow for a preclinical pharmacokinetic study of delta-8-THC acetate.
Pharmacodynamic Studies
Pharmacodynamic (PD) studies are necessary to evaluate the physiological and behavioral effects of delta-8-THC acetate. As delta-8-THC is a partial agonist of the CB1 and CB2 receptors, these studies will likely focus on cannabimimetic effects.[1][6][7]
Table 2: Common Cannabimimetic Effects and Corresponding In-Vivo Assays
| Effect | In-Vivo Assay | Animal Model |
| Analgesia | Hot plate test, tail-flick test | Mouse, Rat |
| Hypothermia | Rectal temperature measurement | Mouse, Rat |
| Hypolocomotion | Open field test | Mouse, Rat |
| Catalepsy | Bar test | Mouse, Rat |
Experimental Protocol: Cannabinoid Tetrad Assay
Objective: To assess the cannabimimetic effects of delta-8-THC acetate using the cannabinoid tetrad battery of tests.
Animal Model: Male C57BL/6J mice (8-10 weeks old).
Groups:
-
Group 1-3 (Dose-Response): Delta-8-THC acetate (e.g., 5, 10, 20 mg/kg, intraperitoneal injection).
-
Group 4 (Positive Control): Delta-9-THC (e.g., 10 mg/kg, i.p.).
-
Group 5 (Vehicle Control): Vehicle (e.g., a mixture of ethanol, Emulphor, and saline).
Procedure:
-
Acclimatize animals and handle them for several days before the experiment to reduce stress.
-
Administer the test compound or vehicle.
-
Perform the tetrad tests at the time of expected peak effect (determined from PK studies).
-
Analgesia (Hot Plate Test): Place the mouse on a hot plate (e.g., 55°C) and record the latency to lick a hind paw or jump.
-
Hypothermia: Measure rectal temperature using a digital thermometer.
-
Hypolocomotion (Open Field Test): Place the mouse in an open field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration.
-
Catalepsy (Bar Test): Place the mouse's forepaws on a horizontal bar and measure the time it remains immobile.
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
DOT Script for Delta-8-THC Signaling Pathway:
Caption: Simplified signaling pathway of delta-8-THC via cannabinoid receptors.
Toxicology Studies
Toxicology studies are critical for assessing the safety profile of delta-8-THC acetate.
Table 3: Key Parameters for Acute and Sub-chronic Toxicity Studies
| Study Type | Duration | Key Endpoints |
| Acute Toxicity | Single dose, 14-day observation | Mortality, clinical signs, body weight, gross necropsy |
| Sub-chronic Toxicity | 28 or 90 days of daily dosing | Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology |
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)
Objective: To determine the acute oral toxicity of delta-8-THC acetate.
Animal Model: Female Sprague-Dawley rats (8-10 weeks old).
Procedure:
-
Follow a sequential dosing procedure, typically starting with a dose expected to be moderately toxic.
-
Dose one animal at a time.
-
If the animal survives, the next animal is given a higher dose. If it dies, the next is given a lower dose.
-
Observe animals for mortality and clinical signs of toxicity for up to 14 days.
-
Record body weights at regular intervals.
-
At the end of the observation period, perform a gross necropsy on all animals.
-
Estimate the LD50 using appropriate statistical methods.
DOT Script for Preclinical Study Design Logic:
Caption: Logical progression of preclinical in-vivo studies for a novel compound.
Considerations for Study Design and Regulatory Compliance
-
Animal Models: While rodents are the most common models, zebrafish are emerging as a valuable tool for high-throughput screening and developmental toxicity studies of cannabinoids due to their genetic similarity to humans and transparent embryos.[8][9]
-
Dosing: The starting doses for in-vivo studies can be estimated from in-vitro data or literature on similar compounds. A "start low and go slow" approach is recommended, especially for novel compounds.[10][11]
-
Regulatory Guidelines: All animal studies must be conducted in compliance with relevant guidelines (e.g., FDA, EMA) and with approval from an Institutional Animal Care and Use Committee (IACUC).[12][13][14][15] Researchers should consult guidance documents for botanical drug development.[15]
Conclusion
The preclinical in-vivo evaluation of delta-8-THC acetate requires a systematic approach encompassing pharmacokinetic, pharmacodynamic, and toxicological studies. The protocols and information provided herein offer a foundational framework for researchers to design robust studies that will elucidate the therapeutic potential and safety profile of this novel cannabinoid. Careful consideration of animal models, dosing regimens, and regulatory requirements is paramount for the successful translation of preclinical findings.
References
- 1. Δ8-Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 2. Delta(8)-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles | National Institute of Justice [nij.ojp.gov]
- 3. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of Two Nanoemulsion Formulations of Δ8-Tetrahydrocannabinol in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemistry and Pharmacology of Delta-8-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. stirlingprofessional.com [stirlingprofessional.com]
- 11. naturalwayscbd.com [naturalwayscbd.com]
- 12. FDA issues Draft Guidance on Cannabis and Cannabis-Derived Compounds: Quality Considerations for Clinical Research – Office of Advocacy [advocacy.sba.gov]
- 13. research.wsu.edu [research.wsu.edu]
- 14. FDA finalizes guidance on cannabis clinical research | RAPS [raps.org]
- 15. FDA and Cannabis: Research and Drug Approval Process | FDA [fda.gov]
Application Note: Chromatographic Purification of Synthetic Delta-8-THC Acetate
Introduction
Delta-8-tetrahydrocannabinol acetate (B1210297) (Δ⁸-THC-O-acetate) is a synthetic derivative of Δ⁸-THC, an isomer of the more common Δ⁹-THC. The synthesis of Δ⁸-THC-O-acetate is typically achieved through the acetylation of Δ⁸-THC using acetic anhydride.[1][2] This chemical process can lead to a crude product containing a mixture of the desired compound, unreacted starting materials, and various byproducts.[3][4][5] Therefore, a robust purification step is critical to ensure the purity, safety, and quality of the final product for research and development purposes.
Chromatographic techniques are highly effective for the purification of cannabinoids and their derivatives.[6][7][8] Preparative High-Performance Liquid Chromatography (HPLC) and flash chromatography are two of the most common methods employed for this purpose.[6][9][10] Preparative HPLC offers high resolution and is suitable for obtaining high-purity fractions, while flash chromatography is a rapid and cost-effective method for purification on a larger scale.[7][11][12] This application note provides detailed protocols for the purification of synthetic Δ⁸-THC-O-acetate using both preparative reversed-phase HPLC and normal-phase flash chromatography.
Potential Impurities in Crude Synthetic Δ⁸-THC Acetate
The synthesis of Δ⁸-THC-O-acetate can result in several impurities that need to be removed during the purification process. The composition of the crude product can vary significantly depending on the reaction conditions.
| Impurity | Reason for Presence |
| Unreacted Δ⁸-THC | Incomplete acetylation reaction. |
| Δ⁹-THC and its acetate | Isomerization of Δ⁸-THC during synthesis. |
| Other THC Isomers (e.g., Δ¹⁰-THC) | Side reactions during the synthesis process.[13] |
| Cannabinol (CBN) | Degradation of THC isomers. |
| Residual Solvents and Reagents | Incomplete removal after the reaction quench and workup.[13] |
| Unknown Byproducts | Formation of undesired compounds under harsh reaction conditions.[3][5] |
Experimental Protocols
Protocol 1: Preparative Reversed-Phase HPLC Purification
This protocol is designed for high-resolution purification of Δ⁸-THC-O-acetate. The conditions are based on analytical methods for separating THC isomers, scaled up for preparative purposes.[9][11][14][15]
Materials and Equipment:
-
Preparative HPLC system with a gradient pump, autosampler or manual injector, and a UV-Vis detector.
-
Fraction collector.
-
Reversed-phase C18 preparative column (e.g., 250 x 21.2 mm, 5-10 µm particle size).
-
HPLC-grade acetonitrile (B52724), methanol, and water.
-
Crude Δ⁸-THC-O-acetate.
-
Rotary evaporator for solvent removal.
Suggested Preparative HPLC Conditions:
| Parameter | Value |
| Column | Reversed-Phase C18 (e.g., 250 x 21.2 mm, 10 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 15-25 mL/min (depending on column dimensions) |
| Detection | UV at 228 nm |
| Column Temperature | 25-40 °C |
| Injection Volume | 1-5 mL (depending on sample concentration and column capacity) |
Proposed Gradient Elution:
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 30 | 70 |
| 2.0 | 30 | 70 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 30 | 70 |
| 30.0 | 30 | 70 |
Procedure:
-
Sample Preparation: Dissolve the crude Δ⁸-THC-O-acetate in the initial mobile phase composition (70% acetonitrile in water) to a concentration of 10-50 mg/mL. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
System Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Injection and Separation: Inject the prepared sample onto the column and begin the gradient elution program.
-
Fraction Collection: Monitor the chromatogram in real-time. Collect fractions corresponding to the main peak of Δ⁸-THC-O-acetate. It is advisable to collect early and late eluting portions of the peak in separate fractions to maximize purity.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.
-
Solvent Removal: Combine the fractions with the desired purity and remove the solvent using a rotary evaporator under reduced pressure and moderate temperature (e.g., 40-50°C).
-
Final Product: The resulting oil is the purified Δ⁸-THC-O-acetate.
Protocol 2: Normal-Phase Flash Chromatography Purification
Flash chromatography is a faster, higher-capacity alternative to preparative HPLC, suitable for initial cleanup or when slightly lower purity is acceptable.[7][10][12]
Materials and Equipment:
-
Flash chromatography system or a glass column for manual packing.
-
Silica (B1680970) gel (60 Å, 40-63 µm particle size).
-
Solvents: Hexane (B92381) and Ethyl Acetate (or another suitable polar modifier like diethyl ether).
-
Thin-Layer Chromatography (TLC) plates, developing chamber, and UV lamp for monitoring.
-
Collection tubes or flasks.
-
Rotary evaporator.
Suggested Flash Chromatography Conditions:
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 0% to 10%) |
| Sample Loading | Dry loading with silica gel is recommended |
Procedure:
-
TLC Analysis: Develop a TLC method to determine the optimal mobile phase for separation. Spot the crude material on a TLC plate and test different ratios of ethyl acetate in hexane. The ideal solvent system will show good separation between the desired product spot and impurities, with the product having an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column.
-
Sample Loading: Dissolve the crude Δ⁸-THC-O-acetate in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Evenly apply this powder to the top of the packed column.
-
Elution: Begin eluting the column with hexane. Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate, as determined by the TLC analysis.
-
Fraction Collection: Collect fractions in test tubes or flasks and monitor the elution by TLC.
-
Fraction Analysis: Spot each fraction on a TLC plate, develop, and visualize under UV light to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Final Product: The resulting residue is the purified Δ⁸-THC-O-acetate.
Workflow Visualization
The following diagram illustrates the overall workflow from the synthesis of crude Δ⁸-THC-O-acetate to the final purified product.
Caption: Workflow for the purification of synthetic Δ⁸-THC-O-acetate.
Conclusion
The successful purification of synthetic Δ⁸-THC-O-acetate is essential for obtaining a product of high purity, free from potentially harmful byproducts and unreacted starting materials. Both preparative reversed-phase HPLC and normal-phase flash chromatography are effective methods for this purpose. The choice between these techniques will depend on the required purity, scale of operation, and available equipment. Following purification, it is crucial to perform analytical testing to confirm the purity and identity of the final product.
References
- 1. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THC-O-acetate - Wikipedia [en.wikipedia.org]
- 3. Delta-8 Tetrahydrocannabinol Product Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delta-8 Tetrahydrocannabinol Product Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. rootsciences.com [rootsciences.com]
- 8. cannabissciencetech.com [cannabissciencetech.com]
- 9. gmi-inc.com [gmi-inc.com]
- 10. selekt.biotage.com [selekt.biotage.com]
- 11. lcms.cz [lcms.cz]
- 12. Using Flash Chromatography To Remove THC From CBD Oil | Apollo Sciences [apollosciences.com]
- 13. Comprehensive Guide to Delta-8 THC Synthesis: Processing, Safety & Purity [acslab.com]
- 14. agilent.com [agilent.com]
- 15. pubs.acs.org [pubs.acs.org]
Laboratory Protocol for the Acetylation of Delta-8-Tetrahydrocannabinol (Δ⁸-THC)
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a detailed laboratory protocol for the acetylation of delta-8-tetrahydrocannabinol (B88935) (Δ⁸-THC) to produce delta-8-tetrahydrocannabinol-O-acetate (Δ⁸-THC-O-acetate). This procedure is intended for use by qualified personnel in a controlled laboratory setting. The protocol outlines the necessary reagents, equipment, step-by-step synthesis, purification, and analytical characterization of the final product.
Delta-8-THC-O-acetate is the acetate (B1210297) ester of Δ⁸-THC.[1] The acetylation of the phenolic hydroxyl group of Δ⁸-THC yields a semi-synthetic cannabinoid that is reported to be a prodrug of Δ⁸-THC. The acetate group is typically hydrolyzed in the body, releasing the parent compound, Δ⁸-THC. This conversion is of interest to researchers studying the pharmacokinetics and pharmacodynamics of cannabinoids.
Experimental Protocols
Synthesis of Delta-8-THC-O-Acetate
This protocol is adapted from a method used for the derivatization of various cannabinoids, including Δ⁸-THC.[2]
Materials and Reagents:
-
Delta-8-THC (Δ⁸-THC)
-
Acetic anhydride (B1165640) (ACS grade)
-
Pyridine (B92270) (LC-MS grade)
-
Nitrogen gas
-
Heat block
-
Test tubes
-
Vortex mixer
Procedure:
-
Accurately weigh 10 µL of a 1 mg/mL solution of Δ⁸-THC into a test tube.
-
Add 50 µL of pyridine to the test tube.
-
Add 25 µL of acetic anhydride to the test tube.
-
Cap the test tube securely and vortex the mixture.
-
Place the sealed test tube in a heat block set to 70-75°C and incubate overnight.
-
After incubation, remove the test tube from the heat block and allow it to cool to room temperature.
-
Dry the contents of the test tube under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue with 1 mL of methanol to obtain a final concentration of 10 µg/mL of Δ⁸-THC-O-acetate.
Purification of Delta-8-THC-O-Acetate (Conceptual)
For larger scale synthesis, a purification step is necessary to remove unreacted reagents and byproducts. A common method involves liquid-liquid extraction and distillation.
Materials and Reagents:
-
Crude Δ⁸-THC-O-acetate reaction mixture
-
Petroleum ether
-
Saline water solution (5-10% NaCl)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
-
Short path distillation apparatus
Procedure:
-
Quench the reaction mixture by carefully adding it to a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Extract the aqueous layer with a nonpolar solvent such as hexane or petroleum ether.
-
Wash the organic layer sequentially with a saline solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the organic solvent using a rotary evaporator.
-
Perform a final purification of the crude Δ⁸-THC-O-acetate by vacuum distillation.
Data Presentation
Table 1: Analytical Data for Delta-8-THC-O-Acetate
| Parameter | Value | Reference |
| Molecular Formula | C₂₃H₃₂O₃ | [3] |
| Molecular Weight | 356.5 g/mol | [3] |
| Purity (Commercial Standard) | ≥ 98% | [3] |
| GC-MS Monitored Ions (m/z) | 231, 297, 356 | [2] |
Visualizations
Diagram 1: Experimental Workflow for the Acetylation of Delta-8-THC
Caption: Workflow for the synthesis and purification of Δ⁸-THC-O-acetate.
Diagram 2: Simplified Signaling Pathway of Delta-8-THC
Caption: Simplified signaling pathway of Δ⁸-THC.
References
safe laboratory handling and storage procedures for delta-8-THC acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-8-tetrahydrocannabinol acetate (B1210297) (delta-8-THC acetate) is a synthetic cannabinoid derived from delta-8-THC, which is an isomer of the more prevalent delta-9-THC. The acetylation of delta-8-THC is believed to enhance its stability and potency. As a research chemical and a compound of interest in drug development, it is imperative that laboratory personnel adhere to strict safety protocols for its handling, storage, and disposal to minimize risks and ensure the integrity of experimental data. These application notes provide detailed procedures and safety guidelines for working with delta-8-THC acetate in a laboratory setting.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of delta-8-THC acetate is fundamental to its safe handling.
| Property | Value | Reference |
| Chemical Formula | C₂₃H₃₂O₃ | [1] |
| Molecular Weight | 356.5 g/mol | [1] |
| Appearance | Typically a viscous oil | [2] |
| Solubility | Soluble in organic solvents such as acetonitrile, ethanol, and hexane (B92381). | [1] |
| Purity | Commercially available as ≥ 98% pure. | [1] |
Stability and Storage
Proper storage is crucial to maintain the integrity and stability of delta-8-THC acetate.
| Condition | Recommendation | Stability Data |
| Temperature | Store at or below -20°C for long-term storage.[1] | Stated to be stable for ≥ 4 years at -20°C.[1] Delta-8-THC, the parent compound, is more stable than delta-9-THC and shows no change in content when heated to 80°C, while delta-9-THC completely decomposes.[3] At 20°C, delta-8-THC in a solution can degrade significantly within a week, and it is undetectable after 14 days. At 45°C, it is undetectable after a single day.[3] |
| Light | Store in a light-protected container (e.g., amber vial). | Exposure to light is a major factor in the degradation of cannabinoids.[4] |
| pH | Store in a neutral, aprotic solvent. | Cannabinoids are susceptible to degradation under acidic and basic conditions.[5][6] |
| Air | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. | Air oxidation can lead to significant losses of cannabinoids.[4] |
Hazard Identification and Safety Precautions
Delta-8-THC acetate presents several potential hazards that must be addressed through appropriate safety measures.
Health Hazards
-
Inhalation: The primary concern with acetylated cannabinoids is the formation of ketene (B1206846), a toxic gas, upon heating, such as during vaping or in the injection port of a gas chromatograph.[7][8][9][10][11] Inhalation of ketene can cause severe lung damage.[9]
-
Ingestion and Dermal Contact: While specific toxicity data for delta-8-THC acetate is limited, it is a psychoactive compound. Systemic absorption can lead to psychoactive effects. The US Food and Drug Administration (FDA) has received reports of adverse events associated with delta-8-THC products, including hallucinations, vomiting, tremor, anxiety, dizziness, confusion, and loss of consciousness.[12]
-
Synthesis Byproducts: The synthesis of delta-8-THC acetate often involves hazardous reagents like acetic anhydride (B1165640) and strong acids.[13] The final product may contain residual solvents and byproducts if not properly purified.[14]
Personal Protective Equipment (PPE)
A comprehensive hazard assessment should be conducted to determine the specific PPE required for any procedure involving delta-8-THC acetate.
| PPE Type | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves. | To prevent dermal absorption.[15] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes of the compound or solvents.[15] |
| Body Protection | A lab coat or disposable gown. | To protect skin and clothing from contamination.[15] |
| Respiratory Protection | Use in a certified chemical fume hood. For procedures with a high risk of aerosolization, a respirator with an appropriate cartridge may be necessary. | To prevent inhalation of aerosols and potential degradation products. |
Engineering Controls
-
Chemical Fume Hood: All work with delta-8-THC acetate, especially when handling stock solutions or performing chemical reactions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate ventilation in the laboratory to prevent the accumulation of vapors.
Experimental Protocols
Protocol for Quantitative Analysis by GC-MS
This protocol provides a general method for the quantitative analysis of delta-8-THC acetate.
Materials:
-
Delta-8-THC acetate standard
-
Internal standard (e.g., delta-9-THC-d3-acetate)
-
Methanol (HPLC grade)
-
Hexane (HPLC grade)
-
GC-MS system with an autosampler
Procedure:
-
Standard Preparation: Prepare a stock solution of delta-8-THC acetate in methanol. Create a series of calibration standards by serial dilution of the stock solution. Add a constant concentration of the internal standard to each calibrator and sample.
-
Sample Preparation (for a lipid-based matrix): a. Accurately weigh the sample into a glass vial. b. Add a known volume of hexane to dissolve the sample. c. Vortex thoroughly to ensure complete dissolution. d. If necessary, perform a liquid-liquid extraction to clean up the sample. e. Transfer an aliquot of the hexane layer to an autosampler vial.
-
GC-MS Analysis:
-
Column: HP-5MS (or equivalent)
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium
-
Oven Program: Start at 150°C (hold for 2 min), ramp to 300°C at 15°C/min (hold for 2 min).[13]
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for delta-8-THC acetate (e.g., m/z 356, 297, 231) and the internal standard.[13]
-
-
Data Analysis: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. Determine the concentration of delta-8-THC acetate in the samples from the calibration curve.
Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is for assessing the cytotoxic effects of delta-8-THC acetate on a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Delta-8-THC acetate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Preparation: Prepare a stock solution of delta-8-THC acetate in DMSO. Create a series of dilutions in a cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be below 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing different concentrations of delta-8-THC acetate. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Assay: a. Add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible. c. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. d. Incubate overnight at 37°C to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results against the concentration of delta-8-THC acetate to determine the IC₅₀ value.
Waste Disposal
All waste contaminated with delta-8-THC acetate must be handled as hazardous chemical waste.
Procedure:
-
Segregation: Segregate waste into sharps, liquid waste, and solid waste.
-
Liquid Waste: Collect all liquid waste containing delta-8-THC acetate and organic solvents in a designated, labeled, and sealed hazardous waste container.
-
Solid Waste: Collect all contaminated solid waste (e.g., pipette tips, gloves, vials) in a designated, labeled hazardous waste container.
-
Decontamination: Decontaminate glassware and equipment by rinsing with an appropriate organic solvent, and collect the rinsate as hazardous liquid waste.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office. All cannabis-related waste must be rendered "unusable and unrecognizable" before disposal, which typically involves mixing it with other waste materials.[16][17]
Visualizations
Caption: A logical workflow for the safe handling and disposal of delta-8-THC acetate.
Caption: Potential degradation pathways of delta-8-THC acetate.
References
- 1. caymanchem.com [caymanchem.com]
- 2. dojindo.com [dojindo.com]
- 3. Chemistry and Pharmacology of Delta-8-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The stability of cannabis and its preparations on storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ccorc.mmjoutcomes.org [ccorc.mmjoutcomes.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. PSU study shows vaping cannabinoid acetate leads to formation of deadly gas | Portland State University [pdx.edu]
- 10. Reviewing the Risk of Ketene Formation in Dabbing and Vaping Tetrahydrocannabinol-O-Acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Delta-8 Tetrahydrocannabinol Product Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. cleanmanagement.com [cleanmanagement.com]
Investigating Delta-8-THC Acetate as a Potential Prodrug: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-8-tetrahydrocannabinol (B88935) acetate (B1210297) (delta-8-THC-O-acetate) is a synthetic analog of delta-8-tetrahydrocannabinol (delta-8-THC), a naturally occurring cannabinoid.[1][2] As an acetate ester, it is hypothesized to function as a prodrug, undergoing in vivo hydrolysis to release the pharmacologically active delta-8-THC.[3] This characteristic presents potential advantages in drug delivery, including altered pharmacokinetic profiles and improved stability. These application notes provide a comprehensive overview of the experimental investigation of delta-8-THC acetate as a prodrug, including detailed protocols for in vitro metabolism studies and analytical quantification.
Prodrugs are pharmacologically inactive compounds that are converted into active drugs within the body through enzymatic or chemical reactions.[4] The investigation of delta-8-THC acetate as a prodrug is crucial for understanding its pharmacological and toxicological profile. Recent studies have shown that delta-8-THC acetate is rapidly metabolized by human liver microsomes into delta-8-THC, supporting its classification as a prodrug.[5][6][7]
Data Summary
Table 1: Analytical Methodologies for the Quantification of Delta-8-THC Acetate and its Metabolites
| Analyte | Matrix | Analytical Technique | Key Parameters | Reference |
| Delta-8-THC Acetate, Delta-9-THC Acetate, Delta-10-THC Acetate | Commercial Products (Gummies, Plant Material) | GC-MS | Scan range: m/z 40-550. Monitored ions for ∆⁸-THC-O-A: 231, 297, 356. | [8] |
| Delta-8-THC, Delta-9-THC, CBD, and other cannabinoids | Oral Fluid | HPLC-MS/MS | Mobile phase: 0.1% formic acid in water/acetonitrile (B52724) (95:5, v/v) and 0.1% formic acid in acetonitrile. | [1][2] |
| Delta-8-THC-COOH, Delta-9-THC-COOH, 7-COOH-CBD | Urine | LC-MS/MS | Reverse-phase solid-phase extraction followed by LC separation with a perfluorophenyl column. | [4] |
| Delta-8-THC and metabolites | Guinea Pig Plasma | LC-MS | Liquid-liquid extraction with acetonitrile: ethyl acetate (50:50, v/v). | [1][2] |
| Cannabinoid Acetate Analogs and Metabolites | Human Liver Microsomes | LC-MS/MS | --- | [7] |
Experimental Protocols
Protocol 1: In Vitro Hydrolysis of Delta-8-THC Acetate using Human Liver Microsomes
Objective: To determine the in vitro conversion of delta-8-THC acetate to delta-8-THC by human liver microsomal enzymes.
Materials:
-
Delta-8-THC acetate
-
Pooled human liver microsomes (HLM)
-
Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (ACN)
-
Methanol (B129727) (MeOH)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: Prepare a stock solution of delta-8-THC acetate in a suitable solvent (e.g., methanol).
-
In a microcentrifuge tube, combine pooled human liver microsomes (final protein concentration of 0.5 mg/mL) and phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the delta-8-THC acetate stock solution (final concentration, e.g., 1 µM) and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C.
-
Time-Course Analysis: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the samples to pellet the protein. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples for the presence and quantity of delta-8-THC acetate and delta-8-THC.[5][6]
Expected Outcome: A time-dependent decrease in the concentration of delta-8-THC acetate and a corresponding increase in the concentration of delta-8-THC, indicating enzymatic hydrolysis.[5][6]
Protocol 2: Quantification of Delta-8-THC and its Metabolites in Biological Matrices
Objective: To quantify the levels of delta-8-THC and its major metabolite, 11-nor-9-carboxy-delta-8-THC (delta-8-THC-COOH), in biological samples (e.g., plasma, urine) following administration of delta-8-THC acetate.
Materials:
-
Biological matrix (plasma, urine)
-
Internal standards (e.g., deuterated analogs of delta-8-THC and delta-8-THC-COOH)
-
Extraction solvent (e.g., acetonitrile, ethyl acetate)
-
Solid-phase extraction (SPE) cartridges (for urine)
-
LC-MS/MS system
Procedure:
A. Plasma Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add the internal standards.
-
Add 2 mL of a mixture of acetonitrile and ethyl acetate (1:1, v/v).
-
Vortex for 1 minute and centrifuge.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[1][2]
B. Urine Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of urine, add the internal standards and buffer to adjust the pH.
-
Condition an SPE cartridge with methanol and water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with a low-organic solvent mixture.
-
Elute the analytes with a high-organic solvent mixture.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[4]
LC-MS/MS Analysis:
-
Use a C18 or similar reversed-phase column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve peak shape.
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the target analytes and their internal standards.
Visualizations
Caption: Metabolic pathway of delta-8-THC acetate to its active form and subsequent metabolites.
Caption: Workflow for the in vitro hydrolysis study of delta-8-THC acetate.
Discussion and Conclusion
The provided protocols and data summaries offer a framework for the systematic investigation of delta-8-THC acetate as a prodrug. The rapid in vitro conversion of delta-8-THC acetate to delta-8-THC by human liver microsomes strongly supports the prodrug hypothesis.[5][6] The primary enzymes responsible for this hydrolysis have been identified as carboxylesterases CES1c and CES2.[5][6]
Further in vivo pharmacokinetic studies are necessary to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of delta-8-THC acetate and to compare its bioavailability and pharmacological effects to the direct administration of delta-8-THC. The analytical methods outlined are essential for accurately quantifying the parent compound and its metabolites in various biological matrices, which is critical for both preclinical and clinical research. The observation that only metabolites of delta-8-THC may be detectable in postmortem analyses after delta-8-THC acetate consumption highlights the importance of understanding its metabolic fate for forensic and clinical toxicology.[7]
References
- 1. Chemistry and Pharmacology of Delta-8-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. THC-O-acetate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic hydrolysis of ∆8-THC-O, ∆9-THC-O, 11-α-HHC-O, and 11-β-HHC-O by pooled human liver microsomes to generate ∆8-THC, ∆9-THC, 11-α-HHC, and 11-β-HHC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Cannabinoid Acetate Analogs (Δ9-THC-O-A, Δ8-THC-O-A, and CBD-di-O-A) B" by Natalie Ortiz [scholarscompass.vcu.edu]
- 8. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Competitive Receptor Binding Assays of Delta-8-THC-O-Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-8-tetrahydrocannabinol-O-acetate (Δ8-THC-O) is a synthetic analog of delta-8-tetrahydrocannabinol (B88935) (Δ8-THC). As an acetate (B1210297) ester, it is considered a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body into its active form, Δ8-THC. Therefore, to characterize the interaction of Δ8-THC-O with the endocannabinoid system, it is essential to evaluate the receptor binding affinity of its active metabolite, Δ8-THC, at the primary cannabinoid receptors, CB1 and CB2.
Principle of the Assay
Competitive receptor binding assays are a fundamental in vitro technique used to determine the affinity of a test compound for a specific receptor.[1] In this assay, the unlabeled test compound (e.g., Δ8-THC) competes with a radiolabeled ligand (a molecule with a radioactive isotope attached) that has a known high affinity for the target receptor (e.g., CB1 or CB2).
The assay measures the ability of increasing concentrations of the test compound to displace the radiolabeled ligand from the receptor. By quantifying the amount of radiolabeled ligand that remains bound to the receptor at various concentrations of the test compound, an inhibition curve can be generated. From this curve, the half-maximal inhibitory concentration (IC50) is determined, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand. The IC50 value can then be converted to the inhibition constant (Ki), which represents the binding affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity.
Data Presentation: Cannabinoid Receptor Binding Affinities
The following table summarizes the reported binding affinities (Ki values) of Δ8-THC and its isomer Δ9-THC for human CB1 and CB2 receptors. This data is crucial for understanding the pharmacological profile of Δ8-THC-O's active metabolite.
| Compound | Receptor | Ki (nM) | Reference |
| Delta-8-THC (Δ8-THC) | Human CB1 | 78 ± 5 | [2] |
| Human CB2 | 12 ± 2 | [2] | |
| Delta-9-THC (Δ9-THC) | Human CB1 | 18 ± 4 | [2] |
| Human CB2 | 42 ± 9 | [2] |
Note: Ki is the inhibition constant, a measure of binding affinity. A lower Ki value corresponds to a higher binding affinity.
Mandatory Visualizations
Experimental Protocol: Competitive Radioligand Binding Assay for Cannabinoid Receptors
This protocol is a representative method for determining the binding affinity of a test compound at human CB1 and CB2 receptors using a radiolabeled cannabinoid agonist.
Materials and Reagents:
-
Receptor Source: Commercially available cell membranes from HEK-293 or CHO cells stably transfected with human CB1 or CB2 receptors.
-
Radioligand: [3H]CP55,940 (a high-affinity cannabinoid receptor agonist).
-
Test Compound: Delta-8-THC (or other cannabinoids for comparison).
-
Unlabeled Ligand for Non-Specific Binding: WIN 55,212-2 or another high-affinity cannabinoid ligand.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation counter.
-
Standard laboratory equipment (pipettes, tubes, etc.).
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and unlabeled ligand in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in the binding buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid interference.
-
Dilute the radioligand in the binding buffer to the desired final concentration (typically at or near its Kd value).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add binding buffer, radioligand, and the vehicle used for the test compound (e.g., DMSO).
-
Non-Specific Binding: Add binding buffer, radioligand, and a saturating concentration of the unlabeled ligand (e.g., 1 µM WIN 55,212-2).
-
Competitive Binding: Add binding buffer, radioligand, and increasing concentrations of the test compound.
-
-
Initiation of Binding:
-
Add the cell membrane preparation to all wells to initiate the binding reaction. The amount of membrane protein per well should be optimized beforehand.
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[3]
-
-
Termination and Filtration:
-
Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial and allow them to equilibrate.
-
Measure the radioactivity in each vial using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
-
Generate Inhibition Curve:
-
For the competitive binding wells, calculate the percentage of specific binding at each concentration of the test compound relative to the specific binding in the absence of the competitor.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
-
Determine IC50:
-
Use non-linear regression analysis (e.g., a sigmoidal dose-response model) to fit the data and determine the IC50 value.
-
-
Calculate Ki:
-
Convert the IC50 value to the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (this should be determined in separate saturation binding experiments).
-
-
-
Conclusion
The provided protocol offers a robust method for determining the binding affinity of Δ8-THC, the active metabolite of Δ8-THC-O, at cannabinoid receptors. Understanding these interactions is fundamental for the pharmacological characterization of novel cannabinoids and their potential therapeutic applications. Given the prodrug nature of Δ8-THC-O, the binding affinity of Δ8-THC serves as the primary indicator of its receptor-mediated effects. Researchers should consider the metabolic activation of acetate esters when designing and interpreting studies on this class of compounds.
References
Application Notes and Protocols for the Extraction of Delta-8-THC Acetate from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-8-tetrahydrocannabinol acetate (B1210297) (delta-8-THC acetate) is a synthetic analog of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component in cannabis.[1][2] As an acetate ester, it is considered a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body into delta-8-THC.[3] The increasing prevalence of delta-8-THC products and their synthetic derivatives necessitates robust and validated analytical methods for their detection and quantification in biological matrices. This is crucial for forensic toxicology, clinical monitoring, and pharmacokinetic studies.
This document provides detailed application notes and protocols for the extraction of delta-8-THC acetate from various biological matrices, including blood, urine, and tissue. The methodologies described are based on established techniques for cannabinoid analysis, adapted for the specific properties of the acetate ester.
Pharmacological Profile and Signaling Pathway
Delta-8-THC, the active metabolite of delta-8-THC acetate, is a partial agonist of both the CB1 and CB2 cannabinoid receptors, exhibiting a pharmacological profile similar to that of delta-9-THC, though with a reportedly lower psychoactive potency.[4][5] The CB1 receptors are primarily located in the central nervous system and mediate the psychoactive effects of cannabinoids, while CB2 receptors are predominantly found in the immune system and are involved in inflammatory processes.
Upon entering the body, delta-8-THC acetate is believed to undergo hydrolysis, a process that removes the acetate group and converts it into the pharmacologically active delta-8-THC. This metabolic activation is a key consideration in the analysis of biological samples, as both the parent compound and its active metabolite may be present.
Metabolism and Signaling of Delta-8-THC Acetate
Experimental Protocols
The following protocols are provided as a guideline and may require optimization based on the specific laboratory equipment and sample characteristics.
Protocol 1: Liquid-Liquid Extraction (LLE) of Delta-8-THC Acetate from Whole Blood
This protocol is adapted from established methods for the extraction of THC and its metabolites from blood.[6][7]
1. Sample Preparation: a. To 1 mL of whole blood in a glass tube, add an appropriate internal standard (e.g., delta-8-THC-d3 acetate). b. Add 2 mL of acetonitrile (B52724) to precipitate proteins. c. Vortex for 1 minute and then centrifuge at 3000 rpm for 10 minutes. d. Transfer the supernatant to a clean glass tube.
2. Extraction: a. Add 5 mL of a hexane:ethyl acetate (9:1, v/v) solution to the supernatant. b. Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the layers. c. Carefully transfer the upper organic layer to a new tube. d. Repeat the extraction (steps 2a-2c) on the remaining aqueous layer and combine the organic extracts.
3. Evaporation and Reconstitution: a. Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. b. Reconstitute the dried extract in 100 µL of the mobile phase used for the analytical instrumentation (e.g., methanol (B129727) or acetonitrile). c. Vortex briefly and transfer to an autosampler vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) of Delta-8-THC Acetate from Urine
This protocol is based on general methods for the extraction of cannabinoids from urine using SPE.[8][9]
1. Sample Pre-treatment: a. To 3 mL of urine, add an appropriate internal standard (e.g., delta-8-THC-d3 acetate). b. If necessary, perform enzymatic hydrolysis to cleave any glucuronide conjugates, which may be more relevant for the metabolites of delta-8-THC rather than the acetate itself. This typically involves adding β-glucuronidase and incubating at an elevated temperature.[6] c. Adjust the pH of the sample to approximately 6.0 with a phosphate (B84403) buffer.
2. Solid-Phase Extraction: a. Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of deionized water. b. Load the pre-treated urine sample onto the cartridge at a slow, steady flow rate. c. Wash the cartridge with 3 mL of a water:methanol (95:5, v/v) solution to remove interferences. d. Dry the cartridge thoroughly under a vacuum for at least 10 minutes.
3. Elution: a. Elute the analytes from the cartridge with 3 mL of a hexane:ethyl acetate (75:25, v/v) mixture. b. Collect the eluate in a clean glass tube.
4. Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. b. Reconstitute the residue in 100 µL of the appropriate mobile phase for analysis. c. Vortex and transfer to an autosampler vial.
Protocol 3: Extraction of Delta-8-THC Acetate from Tissue
This protocol provides a general framework for the extraction from tissue, which may require further optimization depending on the tissue type.
1. Homogenization: a. Weigh approximately 1 gram of tissue and place it in a homogenizer tube. b. Add an appropriate internal standard. c. Add 5 mL of a suitable homogenization solvent (e.g., acetonitrile or a buffered saline solution). d. Homogenize the tissue until a uniform consistency is achieved. e. Centrifuge the homogenate at a high speed (e.g., 10,000 rpm) for 15 minutes. f. Collect the supernatant.
2. Extraction (LLE or SPE): a. For LLE: Proceed with the supernatant as described in Protocol 1, step 2. b. For SPE: Dilute the supernatant with a buffer to reduce the organic solvent concentration and proceed as described in Protocol 2, step 2.
3. Evaporation and Reconstitution: a. Follow the steps outlined in the respective LLE or SPE protocols.
Analytical Methodologies
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable for the analysis of delta-8-THC acetate.
-
GC-MS: This technique often requires derivatization of the analytes to improve their volatility and thermal stability.[10] It is important to note that GC analysis can potentially cause the conversion of other cannabinoids, like CBD, to delta-8-THC under acidic conditions, which should be considered during method development.[11]
-
LC-MS/MS: This method is highly sensitive and specific and generally does not require derivatization. It is crucial to achieve chromatographic separation of delta-8-THC acetate from its isomers and other cannabinoids that may have the same mass-to-charge ratio.[1][10]
Quantitative Data Summary
The following table summarizes available quantitative data for the analysis of THC-O-acetates. It is important to note that data specifically for delta-8-THC acetate in biological matrices is limited, and the values below are primarily from the analysis of commercial products or are for related compounds.
| Analyte | Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |
| THC-O-Acetates | Methanol | GC-MS | 50 ng/mL (administratively set) | - | - | [1] |
| CBD-di-O-Acetate | Methanol | LC-MS/MS | 50 ng/mL (administratively set) | - | - | [1] |
| THC and metabolites | Whole Blood | SPE-GC/MS | - | 0.5-2 ng/mL | >70% | [12][13] |
| THC and metabolites | Plasma | LLE-LC-MS/MS | - | 0.1-100 ng/mL range | >80% | [14] |
Experimental Workflow Diagram
Conclusion
The extraction and analysis of delta-8-THC acetate from biological matrices present a significant analytical challenge due to its synthetic nature, potential for metabolic conversion, and the presence of numerous isomeric cannabinoids. The protocols and information provided here offer a comprehensive starting point for researchers, scientists, and drug development professionals. Method validation, including the determination of recovery, linearity, precision, and accuracy, is essential for any laboratory implementing these procedures. Further research is needed to establish specific quantitative parameters for delta-8-THC acetate in various biological matrices and to fully elucidate its pharmacokinetic and pharmacodynamic profile.
References
- 1. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THC-O-acetate - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Chemistry and Pharmacology of Delta-8-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Intra- and Intersubject Whole Blood/Plasma Cannabinoid Ratios Determined by 2-Dimensional, Electron Impact GC-MS with Cryofocusing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Analysis of Cannabinoids in Biological Specimens: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. data.biotage.co.jp [data.biotage.co.jp]
Research Applications of Delta-8-THC Acetate in Neuropharmacology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following document provides an overview of the potential research applications of delta-8-THC acetate (B1210297) in neuropharmacology. It is intended for informational purposes for research professionals only. Delta-8-THC acetate is a semi-synthetic cannabinoid, and its legal status may vary by jurisdiction. All research should be conducted in compliance with local, state, and federal regulations. The information on delta-8-THC acetate is limited, and much of the following is based on its parent compound, delta-8-THC.
Introduction
Delta-8-tetrahydrocannabinol (delta-8-THC) is a psychoactive cannabinoid found in the Cannabis plant.[1] Its acetate ester, delta-8-THC acetate (also known as THC-O-acetate when derived from delta-8-THC), is a semi-synthetic derivative that has gained attention for its potentially higher potency compared to its non-acetylated counterpart.[2][3] Acetylation can increase the lipophilicity of a compound, potentially enhancing its ability to cross the blood-brain barrier.[1] Delta-8-THC acetate is considered a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body to the active form, delta-8-THC.[2][4]
The neuropharmacological effects of delta-8-THC are primarily mediated through its interaction with the endocannabinoid system (ECS), particularly as a partial agonist of the cannabinoid receptors CB1 and CB2.[5] CB1 receptors are densely expressed in the central nervous system (CNS) and are responsible for the psychoactive effects of cannabinoids, while CB2 receptors are primarily found on immune cells and are involved in modulating inflammation.[6][7]
Potential research applications for delta-8-THC acetate in neuropharmacology include the investigation of its:
-
Neuroprotective effects: Protecting neurons from damage or degeneration.
-
Anti-inflammatory properties: Reducing inflammation in the CNS.
-
Analgesic effects: Alleviating pain, particularly neuropathic pain.
-
Anxiolytic and antidepressant potential: Modulating mood and anxiety.[8]
Quantitative Data
Due to a lack of specific research on delta-8-THC acetate, the following tables summarize the available quantitative data for its parent compound, delta-8-THC. Further research is required to determine the specific binding affinities and functional activities of delta-8-THC acetate.
Table 1: Cannabinoid Receptor Binding Affinities of Delta-8-THC
| Compound | Receptor | Assay Type | Ki (nM) | Source |
| Delta-8-THC | Human CB1 | Radioligand Binding | 78 | [9] |
| Human CB2 | Radioligand Binding | 12 | [9] | |
| Rat CB1 | Radioligand Binding | 251 | [9] | |
| Murine CB2 | Radioligand Binding | 417 | [9] |
Ki (Inhibitory Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Activity of Delta-8-THC
| Compound | Receptor | Assay Type | Parameter | Value | Source |
| Delta-8-THC | Human CB1 | GTPγS Binding | Partial Agonist | - | [6] |
| Human CB2 | GTPγS Binding | Partial Agonist | - | [6] |
GTPγS Binding Assay: A functional assay that measures the activation of G-protein coupled receptors by an agonist.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the neuropharmacological properties of delta-8-THC acetate. These are generalized protocols and may require optimization for specific experimental conditions.
Protocol 1: Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of delta-8-THC acetate for the human cannabinoid receptors CB1 and CB2.
Principle: This assay measures the ability of the unlabeled test compound (delta-8-THC acetate) to compete with a radiolabeled ligand for binding to the CB1 or CB2 receptor expressed in cell membranes. The displacement of the radioligand is used to calculate the Ki of the test compound.[10]
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors (e.g., from HEK293 or CHO cells)
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist)
-
Unlabeled competitor (for non-specific binding): WIN 55,212-2
-
Delta-8-THC acetate
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4
-
96-well filter plates (e.g., GF/C glass fiber filters)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of delta-8-THC acetate in DMSO.
-
Perform serial dilutions of the delta-8-THC acetate stock solution in assay buffer to achieve a range of final assay concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Prepare the radioligand solution in assay buffer at a concentration close to its Kd.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Add assay buffer, radioligand, cell membranes, and a high concentration of the unlabeled competitor (e.g., 10 µM WIN 55,212-2).
-
Competition Binding: Add assay buffer, radioligand, cell membranes, and varying concentrations of delta-8-THC acetate.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle shaking.[10]
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the filter plate using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.[11]
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the delta-8-THC acetate concentration.
-
Use non-linear regression to determine the IC₅₀ value (the concentration of delta-8-THC acetate that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Protocol 2: [³⁵S]GTPγS Binding Assay (Functional Assay)
Objective: To determine the potency (EC₅₀) and efficacy (Emax) of delta-8-THC acetate in activating CB1 and CB2 receptors.
Principle: This functional assay measures the agonist-induced activation of G-proteins coupled to the cannabinoid receptors. In the presence of an agonist, the receptor facilitates the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the level of receptor activation.[12][13]
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
[³⁵S]GTPγS
-
GDP
-
Delta-8-THC acetate
-
Reference full agonist (e.g., CP-55,940)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and dilute to the desired protein concentration in assay buffer.
-
Assay Setup (in a 96-well plate, in triplicate):
-
Add assay buffer, a fixed concentration of GDP (e.g., 10-30 µM), cell membranes, and varying concentrations of delta-8-THC acetate (or reference agonist).
-
Pre-incubate for 15-20 minutes at 30°C.
-
-
Initiate Reaction: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate. Wash the filters with ice-cold wash buffer.[12]
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract basal binding (in the absence of agonist) from all values.
-
Plot the stimulated [³⁵S]GTPγS binding as a function of the logarithm of the delta-8-THC acetate concentration.
-
Use non-linear regression to determine the EC₅₀ (potency) and Emax (efficacy) values.
-
Compare the Emax of delta-8-THC acetate to that of the reference full agonist to determine if it is a full or partial agonist.
-
Protocol 3: In Vitro Neuroprotection Assay
Objective: To evaluate the potential of delta-8-THC acetate to protect neuronal cells from excitotoxicity or oxidative stress.
Principle: Neuronal cell lines (e.g., SH-SY5Y or primary neurons) are pre-treated with delta-8-THC acetate and then exposed to a neurotoxic stimulus (e.g., glutamate (B1630785) for excitotoxicity or hydrogen peroxide for oxidative stress). Cell viability is then assessed to determine the protective effect of the compound.[14][15]
Materials:
-
Neuronal cell line (e.g., human neuroblastoma SH-SY5Y cells)
-
Cell culture medium and supplements
-
Delta-8-THC acetate
-
Neurotoxic agent (e.g., glutamate, H₂O₂, or amyloid-beta peptide)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, or LDH release assay kit)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Culture: Culture neuronal cells in 96-well plates until they reach the desired confluency. For SH-SY5Y cells, differentiation with retinoic acid may be required to induce a more mature neuronal phenotype.
-
Pre-treatment: Treat the cells with varying concentrations of delta-8-THC acetate for a specified period (e.g., 1-24 hours). Include vehicle-only control wells.
-
Induction of Neurotoxicity: After pre-treatment, add the neurotoxic agent to the wells (except for the control wells) and incubate for the appropriate duration to induce cell death (e.g., 24 hours).
-
Assessment of Cell Viability:
-
Perform a cell viability assay according to the manufacturer's instructions.
-
For an MTT assay, incubate the cells with MTT reagent, then solubilize the formazan (B1609692) crystals and measure the absorbance.[16]
-
For an LDH assay, measure the amount of lactate (B86563) dehydrogenase released into the culture medium from damaged cells.[16]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control (untreated, non-toxin-exposed) cells.
-
Plot cell viability against the concentration of delta-8-THC acetate.
-
Determine the concentration at which delta-8-THC acetate provides significant neuroprotection.
-
Visualization of Signaling Pathways and Workflows
Caption: Cannabinoid Receptor G-protein Signaling Pathway.
Caption: General Experimental Workflow for Neuropharmacological Assessment.
References
- 1. recovered.org [recovered.org]
- 2. Breaking Down Cannabis Acetylation for Cannabinoid Synthetics - Cannabis Tech [cannabistech.com]
- 3. askgrowers.com [askgrowers.com]
- 4. THC-O-acetate - Wikipedia [en.wikipedia.org]
- 5. Chemistry and Pharmacology of Delta-8-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Delta-8-THC association with psychosis: A case report with literature review [frontiersin.org]
- 8. Delta8-THC acetate_TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fujifilmcdi.com [fujifilmcdi.com]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
troubleshooting common issues in delta-8-THC acetate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of delta-8-tetrahydrocannabinol (B88935) (delta-8-THC) acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing delta-8-THC acetate?
A1: The most prevalent method for synthesizing delta-8-THC acetate is through the acetylation of delta-8-THC using acetic anhydride (B1165640).[1][2] This process involves the reaction of the hydroxyl group on the delta-8-THC molecule with acetic anhydride, often in the presence of a catalyst, to form an ester.[2][3]
Q2: What are the critical safety precautions to consider during the synthesis?
A2: Acetic anhydride is a corrosive, flammable, and explosive chemical that should be handled in a proper chemical fume hood with appropriate personal protective equipment.[3] The reaction may also involve the use of other hazardous chemicals, such as strong acids as catalysts. It is imperative to have a thorough understanding of the reaction and to implement all necessary safety measures.
Q3: What are the expected byproducts and impurities in delta-8-THC acetate synthesis?
A3: The primary impurity is often unreacted delta-8-THC.[1] Other potential impurities can arise from the starting delta-8-THC material, which may contain isomers like delta-9-THC and delta-10-THC, as well as cannabinol (B1662348) (CBN).[4] Inadequate purification can also leave residual solvents and reagents in the final product.
Q4: How can the purity of the final delta-8-THC acetate product be assessed?
A4: Several analytical techniques are employed to determine the purity of delta-8-THC acetate. These include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6] These methods can identify and quantify the desired product as well as any impurities.
Q5: What is the stability and shelf-life of delta-8-THC acetate?
A5: Delta-8-THC acetate is susceptible to hydrolysis, especially in the presence of moisture. This degradation process can break down the ester bond, reverting the molecule back to delta-8-THC and producing acetic acid, which can result in a vinegar-like smell.[7] Proper storage in a dry, inert atmosphere is crucial to maintain its stability.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Low Yield of Delta-8-THC Acetate | 1. Incomplete reaction. 2. Degradation of the product during reaction or workup. 3. Suboptimal ratio of reactants and catalyst. | 1. Increase reaction time or temperature. Ensure proper mixing. 2. Avoid excessive heat and exposure to water during the reaction and purification steps. 3. Optimize the molar ratio of delta-8-THC to acetic anhydride. |
| Presence of Unreacted Delta-8-THC | 1. Insufficient reaction time. 2. Inadequate amount of acetylating agent. 3. Poor catalyst activity. | 1. Extend the duration of the reaction. 2. Use a molar excess of acetic anhydride.[3] 3. Ensure the catalyst is fresh and used in the correct proportion. |
| Vinegar-like Smell in Final Product | 1. Residual acetic acid from the reaction. 2. Hydrolysis of delta-8-THC acetate due to moisture exposure.[7] | 1. Thoroughly wash the product with a mild base (e.g., sodium bicarbonate solution) during the workup to neutralize and remove acetic acid. 2. Ensure all glassware and solvents are anhydrous. Store the final product under an inert atmosphere and away from moisture. |
| Discoloration of the Final Product | 1. Oxidation of cannabinoids. 2. Presence of impurities from starting material. 3. High reaction temperatures. | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Use highly purified delta-8-THC as the starting material. 3. Lower the reaction temperature and extend the reaction time if necessary. |
Experimental Protocols
Synthesis of Delta-8-THC Acetate
This protocol is a synthesis of information from available literature and should be adapted and optimized by qualified professionals.
Materials:
-
Delta-8-THC isolate
-
Acetic anhydride
-
Pyridine or a suitable acid catalyst (e.g., sulfuric acid)[3]
-
Anhydrous solvent (e.g., hexane)[3]
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Ensure all glassware is thoroughly dried.
-
Dissolve a known quantity of delta-8-THC isolate in an anhydrous solvent in the round bottom flask.
-
Under an inert atmosphere (e.g., nitrogen), add a molar excess of acetic anhydride to the flask.
-
Slowly add the catalyst (e.g., a few drops of sulfuric acid or a molar equivalent of pyridine).[3]
-
Heat the mixture to reflux and maintain for a specified period (e.g., 2-4 hours), monitoring the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water to hydrolyze any remaining acetic anhydride.
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution until no more gas evolves, followed by a wash with brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude delta-8-THC acetate.
-
Further purification can be achieved through distillation or chromatography.
Visualizations
References
- 1. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breaking Down Cannabis Acetylation for Cannabinoid Synthetics - Cannabis Tech [cannabistech.com]
- 3. THC Acetate | Skunk Pharm Research [skunkpharmresearch.com]
- 4. Comprehensive Guide to Delta-8 THC Synthesis: Processing, Safety & Purity [acslab.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. THC-O-Acetate shelf life - Pre/Post-Processing - Future4200 [future4200.com]
Technical Support Center: Resolving Chromatographic Co-elution of Cannabinoid Acetates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering co-elution issues during the chromatographic analysis of cannabinoid acetates.
Troubleshooting Guides
This section addresses specific co-elution problems with step-by-step solutions to guide you through resolving them in your experiments.
Issue 1: Poor resolution between Δ⁹-THC-O-acetate and Δ⁸-THC-O-acetate.
Co-elution of these isomers is a common challenge due to their structural similarity. Here’s a systematic approach to improve their separation:
-
Step 1: Mobile Phase Optimization. The composition of the mobile phase is a critical factor in achieving separation. A ternary mobile phase system can provide unique selectivity.[1][2]
-
Action: Systematically vary the ratio of your organic modifiers. For reversed-phase HPLC, a mixture of acetonitrile (B52724) and methanol (B129727) can improve the resolution of THC isomers.[1][2] Start with a 50:50 (v/v) blend of acetonitrile and methanol as the organic portion of your mobile phase and adjust the ratio based on the initial results.
-
-
Step 2: Stationary Phase Selection. The choice of the stationary phase chemistry can significantly impact the separation of closely related isomers.
-
Action: If using a standard C18 column, consider switching to a column with a different selectivity. Phenyl-hexyl or biphenyl (B1667301) phases can offer alternative selectivities for aromatic compounds like cannabinoids. For more challenging separations, chiral stationary phases can be employed.
-
-
Step 3: Temperature Adjustment. Column temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.
-
Action: Decrease the column temperature in increments of 5°C. Lower temperatures can enhance selectivity between isomers, although it may lead to broader peaks and longer run times.
-
-
Step 4: Gradient Optimization. A shallow gradient can improve the separation of closely eluting peaks.
-
Action: Decrease the gradient slope around the elution time of the THC-acetate isomers. A slower increase in the organic solvent concentration will allow for more interaction with the stationary phase and better separation.
-
Issue 2: Co-elution of Cannabinoid Acetates with Other Cannabinoids or Matrix Components.
Interference from other cannabinoids (e.g., CBD, CBN) or matrix components can lead to inaccurate quantification of cannabinoid acetates.
-
Step 1: Employ Orthogonal Separation Techniques. If co-elution persists with reversed-phase liquid chromatography (RPLC), an orthogonal method can provide a different separation mechanism.
-
Step 2: Enhance Detector Selectivity. When chromatographic resolution is insufficient, a more selective detector can differentiate between co-eluting compounds.
-
Action: Switch from a UV detector to a mass spectrometer (MS).[4][5] A tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode can selectively detect and quantify target analytes even if they are not fully separated chromatographically, by monitoring specific precursor-to-product ion transitions.[6]
-
-
Step 3: Sample Preparation. Proper sample cleanup can remove interfering matrix components before chromatographic analysis.
-
Action: Implement a solid-phase extraction (SPE) protocol to clean up your sample. Different SPE sorbents can be screened to find the one that best retains the interferences while allowing the cannabinoid acetates to be eluted.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of co-elution for cannabinoid acetates?
A1: The primary cause of co-elution, particularly among isomers like Δ⁹-THC-O-acetate and Δ⁸-THC-O-acetate, is their very similar chemical structures and physicochemical properties, such as polarity and hydrophobicity. This results in similar retention times on a chromatographic column.
Q2: Can I use Gas Chromatography (GC) to analyze cannabinoid acetates?
A2: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate and identify cannabinoid acetates.[7][8] However, it's important to be aware that the high temperatures used in the GC inlet can potentially cause degradation of some cannabinoids. GC is particularly useful for separating the acetate (B1210297) derivatives.[7]
Q3: How can I confirm the identity of co-eluting peaks?
A3: The most reliable method for confirming the identity of co-eluting peaks is to use a mass spectrometer. By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of the analytes, you can positively identify each compound even if they elute at the same time.[6] High-resolution mass spectrometry (HRMS) can provide even greater confidence in identification through accurate mass measurements.
Q4: What role does the mobile phase pH play in the separation of cannabinoid acetates?
A4: For neutral compounds like THC-O-acetate, mobile phase pH has a minimal effect on retention in reversed-phase chromatography. However, for acidic or basic cannabinoids that may be present in the sample, pH can significantly alter their retention and selectivity. Adjusting the pH can be a useful tool to move interfering peaks away from the cannabinoid acetates of interest.
Q5: Is it possible to achieve baseline separation of all major cannabinoid acetates in a single run?
A5: Achieving baseline separation of all cannabinoid acetates and other cannabinoids in a single run is challenging but possible with careful method development.[1] This typically requires a combination of an optimized stationary phase, a ternary mobile phase gradient, and potentially a sub-2-µm particle column (UHPLC) to maximize efficiency.[5][9]
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) for Cannabinoid Acetate Separation
This protocol provides a starting point for resolving Δ⁹-THC-O-acetate and Δ⁸-THC-O-acetate using a ternary mobile phase system.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: 50:50 (v/v) Acetonitrile:Methanol with 0.1% formic acid.
-
Gradient:
-
0-2 min: 70% B
-
2-15 min: 70% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 70% B
-
18-25 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 228 nm
-
Injection Volume: 10 µL
Protocol 2: Ultra-Performance Convergence Chromatography (UPC²) for Orthogonal Separation
This protocol is for an orthogonal separation approach when RPLC methods fail to resolve co-eluting species.[3]
-
Column: Viridis BEH 2-EP Column (or similar ethyl-bridged hybrid particle column).
-
Mobile Phase A: Compressed CO₂.
-
Mobile Phase B: Methanol/Ethanol mixture (e.g., 50:50 v/v).
-
Gradient:
-
Initial: 2% B
-
Ramp to 20% B over 8 minutes.
-
Hold at 20% B for 1 minute.
-
Return to initial conditions.
-
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 40°C
-
Detection: Photodiode Array (PDA) detector scanning from 210-400 nm.
-
Injection Volume: 1 µL
Quantitative Data Summary
The following table summarizes typical chromatographic parameters for the separation of key cannabinoid acetates and related compounds from various studies. This data is intended for comparative purposes.
| Analyte | Retention Time (min) | Resolution (Rs) | Chromatographic System | Reference |
| Δ⁹-THC-O-acetate | 12.5 | >1.5 (vs. Δ⁸-THC-O-A) | GC-MS | [7] |
| Δ⁸-THC-O-acetate | 12.2 | >1.5 (vs. Δ⁹-THC-O-A) | GC-MS | [7] |
| CBD-di-O-acetate | 14.8 | - | GC-MS | [7] |
| Δ⁹-THC | 9.8 | >2.0 (vs. Δ⁸-THC) | HPLC-UV (Ternary) | [1] |
| Δ⁸-THC | 9.5 | >2.0 (vs. Δ⁹-THC) | HPLC-UV (Ternary) | [1] |
| Δ⁹-THC | 4.5 | >1.4 (vs. Δ⁸-THC) | UPC²-PDA | [3] |
| Δ⁸-THC | 4.3 | >1.4 (vs. Δ⁹-THC) | UPC²-PDA | [3] |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting co-elution issues with cannabinoid acetates.
Caption: Troubleshooting workflow for resolving co-elution of cannabinoid acetates.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. waters.com [waters.com]
- 4. mdpi.com [mdpi.com]
- 5. cannabissciencetech.com [cannabissciencetech.com]
- 6. How to overcome co-elution challenges in cannabinoid chromatography using tandem mass spectrometry? - J. Jeffrey and Ann Marie Fox Graduate School at Penn State [gradschool.psu.edu]
- 7. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. he01.tci-thaijo.org [he01.tci-thaijo.org]
Technical Support Center: Optimization of Mass Spectrometry Parameters for THC-O-Acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the mass spectrometry analysis of THC-O-acetate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to poor data quality during the analysis of THC-O-acetate and its isomers.
Q1: I am not seeing a clear precursor ion for THC-O-acetate. What could be the issue?
A1: This could be due to several factors related to the ionization process.
-
Suboptimal Ionization Source Parameters: The ion source settings, such as temperature and gas flows, are critical for efficient ionization of THC-O-acetate. In-source fragmentation can occur if the temperature is too high, leading to a diminished precursor ion signal.
-
Incorrect Ionization Mode: While positive electrospray ionization (ESI+) is commonly used for cannabinoids, the optimal mode can be compound-dependent. It is advisable to test both positive and negative ionization modes.
-
Matrix Effects: Complex sample matrices can suppress the ionization of the target analyte. Ensure that your sample preparation method is effective at removing interfering compounds.
Troubleshooting Steps:
-
Optimize Source Temperature: Start with a lower source temperature (e.g., 300-350°C) and gradually increase it to find the optimal balance between efficient desolvation and minimal in-source fragmentation.
-
Adjust Gas Flows: Systematically optimize nebulizer and drying gas flows to ensure efficient droplet formation and desolvation.
-
Evaluate Ionization Mode: Analyze a standard solution of THC-O-acetate in both positive and negative ESI modes to determine which provides a better signal for the precursor ion.
-
Improve Sample Cleanup: If matrix effects are suspected, consider a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering components.
Q2: I am having difficulty distinguishing between Δ8-THC-O-acetate and Δ9-THC-O-acetate. How can I improve their separation and identification?
A2: The structural similarity of Δ8 and Δ9 isomers presents a significant analytical challenge. Since they have identical mass and often produce similar fragmentation patterns, chromatographic separation is crucial.
-
Chromatographic Resolution: The choice of the analytical column and mobile phase gradient is critical for separating these isomers. Standard C18 columns may not always provide adequate resolution.
-
Mass Spectrometry Fragmentation: While the fragmentation patterns can be similar, optimizing collision energy may reveal subtle differences in the abundance of certain product ions that can aid in differentiation.
Troubleshooting Steps:
-
Column Selection: Consider using a column with a different selectivity, such as a biphenyl (B1667301) or pentafluorophenyl (PFP) stationary phase, which can offer better resolution for isomeric compounds.
-
Gradient Optimization: A slow, shallow gradient around the elution time of the isomers can significantly improve their separation.
-
Collision Energy Optimization: Perform a collision energy ramp for each isomer to identify if there are specific collision energies that produce unique or significantly different ratios of product ions.
-
Use of Reference Standards: It is essential to use certified reference materials for both Δ8-THC-O-acetate and Δ9-THC-O-acetate to confirm retention times and fragmentation patterns.
Q3: My THC-O-acetate peak is tailing. What are the common causes and solutions?
A3: Peak tailing can compromise peak integration and reduce analytical sensitivity.
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the analyte, causing peak tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Column Contamination or Void: Buildup of matrix components on the column frit or a void at the column inlet can cause poor peak shape.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
Troubleshooting Steps:
-
Mobile Phase Modification: Adding a small amount of a weak acid, such as 0.1% formic acid, to the mobile phase can help to suppress the ionization of residual silanol groups and reduce tailing.
-
Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume to check for column overload.
-
Column Maintenance: Flush the column with a strong solvent to remove contaminants. If the problem persists, consider replacing the column or using a guard column.
-
Check for Voids: A sudden drop in pressure or a significant change in peak shape may indicate a column void, in which case the column should be replaced.
Data Presentation
Table 1: Typical LC-MS/MS Parameters for THC-O-Acetate Analysis (Starting Point)
| Parameter | Setting |
| LC Column | Biphenyl or PFP, 100 x 2.1 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 1 - 5 µL |
| Column Temperature | 35 - 45 °C |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 350 - 450 °C |
| Desolvation Gas Flow | 800 - 1000 L/hr |
| Cone Gas Flow | 50 - 150 L/hr |
Table 2: Suggested MRM Transitions for THC-O-Acetate Isomers
Note: These are predicted transitions based on the structure of THC-O-acetate. Optimal collision energies must be determined empirically.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Δ9-THC-O-acetate | 357.2 | 315.2 | 193.1 |
| Δ8-THC-O-acetate | 357.2 | 315.2 | 259.2 |
| Internal Standard (d3-THC-O-acetate) | 360.2 | 318.2 | 196.1 |
Experimental Protocols
Detailed Methodology for Collision Energy Optimization
-
Prepare a standard solution of the THC-O-acetate isomer of interest at a concentration that gives a strong and stable signal (e.g., 100 ng/mL).
-
Set up the mass spectrometer to monitor the desired precursor ion and a range of potential product ions.
-
Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Create a method that ramps the collision energy (CE) over a defined range (e.g., 5 to 50 eV in 2 eV increments) while monitoring the intensity of the product ions.
-
Analyze the data to identify the collision energy that produces the highest intensity for each product ion. This will be the optimal collision energy for that specific MRM transition.
-
Repeat the process for each precursor-to-product ion transition for each analyte and internal standard.
Mandatory Visualization
Caption: A logical workflow for troubleshooting common issues in THC-O-acetate mass spectrometry analysis.
Caption: A general experimental workflow for the analysis of THC-O-acetate from biological matrices.
Technical Support Center: Investigating the Degradation Pathways of Delta-8-THC Acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the degradation pathways of delta-8-THC acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for delta-8-THC acetate?
A1: Delta-8-THC acetate primarily degrades through two main pathways:
-
Metabolic Deacetylation: In vivo, delta-8-THC acetate is rapidly deacetylated by esterase enzymes to form delta-8-tetrahydrocannabinol (B88935) (delta-8-THC). This is the initial and most significant metabolic step.
-
Chemical Degradation: Under various environmental conditions, delta-8-THC acetate can undergo hydrolysis, thermal degradation, and photodegradation. The stability of delta-8-THC is generally greater than that of delta-9-THC[1].
Q2: What are the expected metabolic products of delta-8-THC acetate?
A2: Following deacetylation to delta-8-THC, the metabolic cascade is similar to that of delta-9-THC[1]. The primary metabolites are:
-
11-hydroxy-delta-8-THC (11-OH-Δ8-THC): An active metabolite formed by oxidation.
-
11-nor-9-carboxy-delta-8-THC (Δ8-THC-COOH): An inactive metabolite resulting from further oxidation of 11-OH-Δ8-THC[1].
Q3: What are the potential impurities that could be mistaken for degradation products in a delta-8-THC acetate sample?
A3: Since delta-8-THC is often synthesized from cannabidiol (B1668261) (CBD), several synthesis-related impurities may be present in delta-8-THC acetate products. These can include unreacted starting materials, byproducts, and isomers such as delta-9-THC, cannabinol (B1662348) (CBN), and various iso-tetrahydrocannabinol compounds[2][3]. It is crucial to characterize the initial purity of the delta-8-THC acetate to avoid misinterpreting these impurities as degradation products.
Q4: What are the recommended storage conditions for delta-8-THC acetate to minimize degradation?
A4: To minimize degradation, delta-8-THC acetate should be stored in a cool, dark, and inert environment. Specifically:
-
Temperature: Store at low temperatures, ideally at or below -20°C.
-
Light: Protect from light by using amber glass vials or storing in a dark location.
-
Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.
Troubleshooting Guides
Analytical Method Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor chromatographic peak shape (tailing, fronting, or splitting) for delta-8-THC acetate and its isomers. | 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Column contamination or void formation. 4. Inappropriate mobile phase pH. | 1. Use a column with end-capping or a different stationary phase. Add a mobile phase modifier like trifluoroacetic acid or formic acid. 2. Reduce the injection volume or dilute the sample. 3. Flush the column with a strong solvent. If the problem persists, replace the column. 4. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Ion suppression or enhancement in LC-MS/MS analysis. | 1. Co-eluting matrix components. 2. High concentrations of salts or other non-volatile components in the mobile phase. | 1. Improve sample preparation using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. 2. Use volatile mobile phase additives like ammonium (B1175870) formate (B1220265) or ammonium acetate at low concentrations. Optimize chromatographic separation to move the analyte peak away from the suppression zone. |
| Difficulty in separating delta-8-THC and delta-9-THC isomers. | Insufficient chromatographic resolution. | 1. Optimize the mobile phase composition and gradient. 2. Use a column with a different selectivity (e.g., a phenyl-hexyl or C18 column with different bonding). 3. Decrease the flow rate or increase the column length. |
| Inconsistent quantification results. | 1. Instability of the analyte in the sample matrix or during sample preparation. 2. Inconsistent extraction recovery. 3. Matrix effects. | 1. Perform stability studies of the analyte in the sample matrix under the experimental conditions. 2. Use a validated extraction method and an appropriate internal standard. 3. Evaluate and correct for matrix effects using methods such as matrix-matched calibration curves or stable isotope-labeled internal standards. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Delta-8-THC Acetate
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.
1. Sample Preparation:
-
Prepare a stock solution of delta-8-THC acetate in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., UV-A and visible light) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze the samples using a validated stability-indicating LC-MS/MS or GC-MS method.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of the unstressed control.
-
Identify and quantify the parent compound and any degradation products.
-
Characterize the structure of significant degradation products using techniques like high-resolution mass spectrometry (HRMS) and NMR.
Protocol 2: LC-MS/MS Analysis of Delta-8-THC Acetate and its Degradation Products
This protocol provides a starting point for developing an LC-MS/MS method for the analysis of delta-8-THC acetate and its primary degradation product, delta-8-THC.
1. Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).
-
Gradient: Start with a suitable percentage of B, ramp up to a high percentage of B to elute the analytes, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Delta-8-THC Acetate: Determine the precursor ion (e.g., [M+H]+) and optimize the collision energy to identify suitable product ions.
-
Delta-8-THC: Determine the precursor ion (e.g., [M+H]+) and optimize the collision energy for product ions.
-
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum signal intensity.
3. Sample Preparation (from a biological matrix):
-
Protein Precipitation: Add three volumes of cold acetonitrile to one volume of plasma, vortex, and centrifuge to precipitate proteins.
-
Liquid-Liquid Extraction: To the supernatant from protein precipitation, add a water-immiscible organic solvent (e.g., hexane:ethyl acetate), vortex, and separate the organic layer.
-
Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in the initial mobile phase.
Data Presentation
Table 1: Summary of Forced Degradation Results for Delta-8-THC Acetate
| Stress Condition | % Degradation of Delta-8-THC Acetate | Major Degradation Products Identified |
| 0.1 N HCl, 60°C, 24h | Data to be filled from experiment | Delta-8-THC, Isomerized products |
| 0.1 N NaOH, 60°C, 24h | Data to be filled from experiment | Delta-8-THC |
| 3% H₂O₂, RT, 24h | Data to be filled from experiment | Oxidized delta-8-THC acetate, Delta-8-THC |
| 80°C, 48h | Data to be filled from experiment | Delta-8-THC, CBN |
| Photolysis | Data to be filled from experiment | Delta-8-THC, CBN |
Visualizations
Caption: Metabolic degradation pathway of delta-8-THC acetate.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Prevention of Acid-Catalyzed Isomerization of Delta-8-THC Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the acid-catalyzed isomerization of delta-8-THC acetate (B1210297) (Δ⁸-THC-O-acetate) during experimental procedures.
I. Troubleshooting Guides
This section addresses common problems encountered during the handling and experimentation of delta-8-THC acetate, offering potential causes and actionable solutions.
Problem 1: Unexpected presence of delta-9-THC acetate in your delta-8-THC acetate sample.
-
Question: My analytical results (GC-MS/LC-MS) show a peak corresponding to delta-9-THC acetate, but I started with a pure delta-8-THC acetate sample. What could be the cause?
-
Answer: The isomerization of delta-8-THC acetate to the more thermodynamically stable delta-9-THC acetate can be initiated by acidic conditions. Several factors during your experimental workflow could be contributing to this issue.
-
Potential Causes & Solutions:
-
| Potential Cause | Recommended Solution |
| Acidic Residues in Solvents or on Glassware | Ensure all solvents are of high purity and neutral pH. Thoroughly wash and rinse all glassware with a suitable laboratory detergent, followed by multiple rinses with deionized water and a final rinse with a high-purity solvent like ethanol (B145695) or acetone. Dry glassware in an oven to remove any residual moisture. |
| Use of Acidic Reagents in Downstream Processes | If your protocol involves acidic reagents, consider alternative, non-acidic methods if possible. If unavoidable, perform the reaction at the lowest effective temperature and for the shortest possible duration to minimize isomerization.[1] |
| Inadequate Neutralization After Synthesis or Extraction | If the delta-8-THC acetate was synthesized or extracted using an acid catalyst, ensure a thorough neutralization step is performed. This typically involves washing the organic phase with a weak base, such as a saturated sodium bicarbonate solution, until the aqueous layer is neutral or slightly basic. |
| Degradation During Analytical Derivatization (GC-MS) | Certain derivatization agents used for GC-MS analysis, particularly perfluoroacid anhydrides in combination with perfluoroalcohols, can induce isomerization of THC isomers.[2][3][4] Consider using a derivatization method that does not promote isomerization, such as using trifluoroacetic anhydride (B1165640) (TFAA) in chloroform.[2][4] Alternatively, LC-MS/MS is a powerful analytical technique that often does not require derivatization, thus avoiding this issue. |
Problem 2: Loss of delta-8-THC acetate potency and appearance of unknown degradation products.
-
Question: I've noticed a decrease in the concentration of my delta-8-THC acetate standard over time, and I'm seeing additional peaks in my chromatogram that I can't identify. What is happening?
-
Answer: Besides isomerization, delta-8-THC acetate can undergo hydrolysis of the acetate group, especially in the presence of acid and water, to form delta-8-THC. This can be a competing degradation pathway. The resulting delta-8-THC can then be susceptible to further degradation.
-
Potential Causes & Solutions:
-
| Potential Cause | Recommended Solution |
| Presence of Water in Solvents or Reagents | Use anhydrous solvents and store them properly to prevent moisture absorption. Dry glassware thoroughly before use. |
| Hydrolysis During Aqueous Workup | If an aqueous wash is necessary, perform it quickly and at a low temperature. Ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate before solvent evaporation. |
| Long-Term Storage in Protic Solvents | For long-term storage, dissolve delta-8-THC acetate in a high-purity aprotic solvent (e.g., acetonitrile (B52724), hexane) and store at low temperatures (-20°C or below) in an inert atmosphere (e.g., under argon or nitrogen). |
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and handling of delta-8-THC acetate.
Q1: What are the primary factors that promote the isomerization of delta-8-THC acetate?
A1: The primary drivers of delta-8-THC acetate isomerization are:
-
Presence of Acids: Both Brønsted and Lewis acids can catalyze the isomerization. The type of acid can influence the product distribution, with some acids favoring the formation of delta-9-THC.[5][6][7]
-
Elevated Temperatures: Higher temperatures accelerate the rate of isomerization.
-
Choice of Solvent: The polarity and protic nature of the solvent can influence the reaction rate and selectivity. For instance, dichloromethane (B109758) at low temperatures has been shown to favor the formation of Δ⁹-THC during the acid-catalyzed cyclization of cannabidiol (B1668261).[8]
-
Exposure to Light and Oxygen: While acid is the primary catalyst for isomerization, prolonged exposure to light and air can lead to other degradation pathways.
Q2: Are there any chemical stabilizers I can add to my delta-8-THC acetate solution to prevent isomerization?
A2: Yes, the addition of certain stabilizing agents can help mitigate degradation. Based on studies of similar cannabinoid esters, the following can be considered:
-
pH Modifiers/Buffers: The use of a weak organic acid, such as citric acid , can help maintain a more stable pH environment.[9] While seemingly counterintuitive to add an acid, a buffered system can prevent drastic pH shifts that might occur from contaminants.
-
Antioxidants: To prevent oxidative degradation, which can occur alongside isomerization, consider adding antioxidants like Butylated Hydroxytoluene (BHT) or ascorbic acid (Vitamin C) .[10][11]
Q3: What are the ideal storage conditions for delta-8-THC acetate?
A3: To ensure the long-term stability of delta-8-THC acetate, it should be stored under the following conditions:
-
Temperature: Store at or below -20°C.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Solvent: Dissolve in a high-purity, anhydrous aprotic solvent (e.g., acetonitrile).
-
Container: Use amber glass vials with tight-fitting caps (B75204) to protect from light and prevent solvent evaporation.
Q4: How can I accurately quantify the extent of isomerization in my samples?
A4: The most reliable methods for separating and quantifying delta-8-THC acetate and its isomers are chromatographic techniques:
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that can separate and quantify isomers without the need for derivatization.[12][13][14][15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method can also be used, but as mentioned in the troubleshooting guide, care must be taken during the derivatization step to avoid inducing isomerization.[9][10][16][17]
A validated analytical method is crucial to accurately assess the purity and stability of your delta-8-THC acetate samples.
III. Experimental Protocols and Data
Protocol for Stabilization of Cannabinoid Esters
The following is a general protocol adapted from studies on the stabilization of THC esters, which can be applied to delta-8-THC acetate. Optimization for your specific experimental conditions is recommended.
Objective: To prepare a stabilized stock solution of delta-8-THC acetate.
Materials:
-
Delta-8-THC acetate
-
High-purity, anhydrous acetonitrile
-
Citric acid (optional, as a pH modifier)
-
Butylated Hydroxytoluene (BHT) or Ascorbic Acid (optional, as an antioxidant)
-
Amber glass vials with PTFE-lined caps
-
Inert gas (argon or nitrogen)
Procedure:
-
In a clean, dry amber glass vial, dissolve the desired amount of delta-8-THC acetate in anhydrous acetonitrile to achieve the target concentration.
-
(Optional) To add a stabilizer, first prepare a concentrated stock solution of the stabilizer (e.g., 1 mg/mL citric acid, BHT, or ascorbic acid in anhydrous acetonitrile).
-
Add a small aliquot of the stabilizer stock solution to the delta-8-THC acetate solution to reach the desired final concentration of the stabilizer (e.g., 10-100 µg/mL).
-
Gently swirl the vial to ensure complete mixing.
-
Purge the headspace of the vial with an inert gas (argon or nitrogen) for 1-2 minutes to displace any oxygen.
-
Immediately cap the vial tightly.
-
Store the vial at -20°C or below.
Quantitative Data on Cannabinoid Isomerization
The following table summarizes data on the acid-catalyzed conversion of cannabidiol (CBD) to THC isomers, which provides insight into the conditions that favor the formation of delta-8-THC. While this data is not specific to the isomerization of delta-8-THC acetate, it illustrates the influence of different acid catalysts and solvents.
| Catalyst | Solvent | Temperature | Time | Major Product(s) | Reference |
| p-Toluenesulfonic acid (pTSA) | Toluene | Reflux (110.6°C) | 60 min | ~86% Δ⁸-THC | [7] |
| Boron trifluoride etherate (BF₃·Et₂O) | Dichloromethane | 0°C | 60 min | ~67% Δ⁹-THC, ~27% iso-THC | [5] |
| p-Toluenesulfonic acid (pTSA) | Dichloromethane | Not specified | Not specified | Δ⁸-THC | [8] |
This data highlights that Brønsted acids like pTSA in non-polar solvents tend to favor the formation of the thermodynamically more stable delta-8-THC isomer.
IV. Visualizations
Logical Workflow for Troubleshooting Isomerization
Caption: Troubleshooting workflow for identifying and resolving the causes of delta-8-THC acetate isomerization.
Factors Influencing Delta-8-THC Acetate Stability
Caption: Diagram illustrating the primary environmental and chemical factors that can negatively impact the stability of delta-8-THC acetate.
References
- 1. researchgate.net [researchgate.net]
- 2. ojp.gov [ojp.gov]
- 3. Isomerization of delta-9-THC to delta-8-THC when tested as trifluoroacetyl-, pentafluoropropionyl-, or heptafluorobutyryl- derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US10569189B1 - Method for acetylation of cannabinoids - Google Patents [patents.google.com]
- 6. US10954209B1 - Acetylation of cannabinoids using sulfuric acid catalyst - Google Patents [patents.google.com]
- 7. A Molecular Modeling Study into Brønsted and Lewis Acid Catalyzed Conversion of CBD into Other Cannabinoids [mdpi.com]
- 8. patents.justia.com [patents.justia.com]
- 9. gcms.cz [gcms.cz]
- 10. Serum and Urine Quantification of Delta-8 and Delta-9 Tetrahydrocannabinol Carboxylic Acid Using Gas Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. US20220169626A1 - Cannabichromene-o-acetate synthesis, compositions, and methods of use - Google Patents [patents.google.com]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
- 15. LC-MS method for the estimation of delta8-THC and 11-nor-delta8-THC-9-COOH in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and validation of a quantitative method for the analysis of delta-9-tetrahydrocannabinol (delta-9-THC), delta-8-tetrahydrocannabinol (delta-8-THC), delta-9-tetrahydrocannabinolic acid (THCA), and cannabidiol (CBD) in botanicals, edibles, liquids, oils, waxes, and bath products by gas chromatography mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of Delta-8-THC Acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on techniques for enhancing the solubility of delta-8-THC acetate (B1210297). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is delta-8-THC acetate and why is its solubility a concern?
A1: Delta-8-THC acetate is an acetylated form of delta-8-tetrahydrocannabinol (B88935) (delta-8-THC), a psychoactive cannabinoid.[1] Like other cannabinoids, delta-8-THC acetate is a lipophilic molecule, meaning it has very low solubility in water but is soluble in many organic solvents.[2] This poor aqueous solubility presents significant challenges for formulation, particularly for oral and parenteral drug delivery, as it can lead to low and variable bioavailability.[3][4]
Q2: What are the primary strategies for enhancing the aqueous solubility of delta-8-THC acetate?
A2: The main approaches to improve the solubility of lipophilic compounds like delta-8-THC acetate include:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity that can encapsulate hydrophobic molecules like cannabinoids, thereby increasing their aqueous solubility.[3][5]
-
Lipid-Based Formulations: These include nanoemulsions, microemulsions, and self-emulsifying drug delivery systems (SEDDS).[4][6][7] These systems disperse the cannabinoid in small lipid droplets, increasing the surface area for dissolution and absorption.[7]
-
Use of Co-solvents: Water-miscible organic solvents in which the compound is highly soluble can be used to increase its solubility in an aqueous medium.[8] Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[1]
-
Surfactant-based Systems: Surfactants can be used to form micelles that encapsulate the hydrophobic drug, or to stabilize emulsions.[9]
-
Solid Dispersions: This technique involves dispersing the drug in a solid polymeric carrier, often in an amorphous state, which can enhance the dissolution rate.[10]
Q3: How does the acetate group on delta-8-THC affect its properties compared to delta-8-THC?
A3: The addition of an acetate group makes delta-8-THC acetate a prodrug of delta-8-THC.[11] This means that the body must metabolize (de-acetylate) the molecule to release the active delta-8-THC.[12] While this may affect the onset and duration of action, the fundamental solubility challenges associated with the lipophilic cannabinoid structure remain. The acetate ester can be susceptible to hydrolysis, especially in acidic or basic conditions, which would convert it back to delta-8-THC and acetic acid.[12]
Troubleshooting Guides
Issue 1: Precipitation of Delta-8-THC Acetate from an Aqueous Formulation.
| Potential Cause | Troubleshooting Step |
| Insufficient Solubilizer | Increase the concentration of the co-solvent, surfactant, or cyclodextrin (B1172386) in the formulation. |
| pH Instability | Measure the pH of the solution. Cannabinoids can be sensitive to pH, and degradation may occur at very low pH (e.g., pH 1.2).[13] Adjust the pH to a neutral range if possible, using appropriate buffers. |
| Temperature Effects | Solubility can be temperature-dependent. Ensure the formulation is stored at the recommended temperature. Avoid freeze-thaw cycles which can disrupt emulsions. |
| Incorrect Solvent System | The chosen co-solvent system may not be optimal. Consider screening a panel of pharmaceutically acceptable co-solvents (e.g., PEG 300, PEG 400, ethanol) to find the most effective one.[1] |
| Hydrolysis of the Acetate Ester | If working in highly acidic or basic conditions, the acetate group may be hydrolyzing, leading to the precipitation of the less soluble delta-8-THC. Analyze the precipitate to confirm its identity.[12] |
Issue 2: Inconsistent or Low Bioavailability in Preclinical Studies.
| Potential Cause | Troubleshooting Step |
| Poor in vivo Solubilization | The formulation may not be effectively dispersing in the gastrointestinal tract. Consider formulating with self-emulsifying drug delivery systems (SEDDS) which are designed to form fine emulsions upon contact with GI fluids.[7] |
| Particle Size of Emulsion is Too Large | For nanoemulsions, a larger particle size can lead to faster clearance and lower absorption. Optimize the homogenization process (e.g., sonication) to reduce particle size to the sub-200 nm range.[9][14] |
| First-Pass Metabolism | Cannabinoids are subject to extensive first-pass metabolism in the liver.[4] Lipid-based formulations can enhance lymphatic transport, which can partially bypass the liver and reduce first-pass metabolism.[15] |
| Drug Degradation in the GI Tract | The acidic environment of the stomach can degrade cannabinoids.[13] Encapsulation techniques, such as lipid nanoparticles or cyclodextrin complexes, can offer protection.[16] |
Data Presentation: Solubility Enhancement
Table 1: Enhancement of Delta-8-THC Aqueous Solubility using Cyclodextrins.
| Cyclodextrin (25% w/v) | Intrinsic Aqueous Solubility of Δ⁸-THC (µg/mL) | Solubility in Cyclodextrin Solution (mg/mL) | Fold Increase in Solubility |
| HPβCD (2-hydroxypropyl-β-cyclodextrin) | 0.26 ± 0.03 | 1.65 | ~6,346 |
| RMβCD (randomly methylated-β-cyclodextrin) | 0.26 ± 0.03 | 2.4 | ~9,230 |
| SβCD (sulfobutyl ether-β-cyclodextrin) | 0.26 ± 0.03 | 0.64 | ~2,461 |
| Data adapted from a study on delta-8-THC, which is expected to have similar complexation behavior to its acetate form.[13] |
Table 2: Solubility of Cannabidiol (CBD) in Various Lipid Excipients (as a surrogate for Delta-8-THC Acetate).
| Excipient | Solubility Classification | Approximate Solubility (mg/mL) |
| Labrafil® M 1944 CS | Very Soluble | > 500 |
| Labrafil® M 2125 CS | Very Soluble | > 500 |
| Maisine® CC | Very Soluble | > 500 |
| Capryol® 90 | Soluble | 100 - 500 |
| Transcutol® HP | Soluble | 100 - 500 |
| Labrasol® ALF | Sparingly Soluble | 30 - 100 |
| Data from Gattefossé, showing the high solubility of cannabinoids in lipid-based excipients.[17] |
Experimental Protocols
Protocol 1: Phase-Solubility Study of Delta-8-THC Acetate with Cyclodextrins
Objective: To determine the effect of a cyclodextrin (e.g., HPβCD) on the aqueous solubility of delta-8-THC acetate.
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of HPβCD (e.g., 0% to 25% w/v).
-
Add an excess amount of delta-8-THC acetate to each cyclodextrin solution in separate sealed vials.
-
Continuously agitate the samples at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]
-
After equilibration, centrifuge the samples to pellet the undissolved compound.[13]
-
Carefully collect the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulates.
-
Quantify the concentration of dissolved delta-8-THC acetate in each filtered supernatant using a validated analytical method, such as HPLC-UV.[18][19]
-
Plot the concentration of dissolved delta-8-THC acetate against the concentration of HPβCD to generate a phase-solubility diagram.
Protocol 2: Formulation of a Delta-8-THC Acetate Nanoemulsion
Objective: To prepare a stable oil-in-water nanoemulsion of delta-8-THC acetate.
Methodology:
-
Oil Phase Preparation: Dissolve delta-8-THC acetate and a lipophilic surfactant (e.g., Span 80) in a carrier oil (e.g., medium-chain triglycerides - MCT oil).
-
Aqueous Phase Preparation: Dissolve a hydrophilic surfactant (e.g., Tween 80) in purified water.[14]
-
Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer.
-
Nanoemulsion Formation: Subject the coarse emulsion to high-energy homogenization using a probe sonicator or a high-pressure homogenizer.[9] Process until the desired particle size (typically < 200 nm) is achieved.
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Assess the stability of the nanoemulsion by monitoring particle size, PDI, and visual appearance (for signs of creaming or phase separation) over time at various storage conditions.
-
Protocol 3: Quantification of Delta-8-THC Acetate by HPLC-UV
Objective: To accurately measure the concentration of delta-8-THC acetate in solution.
Methodology:
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used for cannabinoid analysis.[18]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of formic or acetic acid to improve peak shape) is common.[18]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Approximately 210-220 nm.[18]
-
Column Temperature: e.g., 30°C.
-
-
Standard Preparation: Prepare a series of calibration standards of known concentrations of delta-8-THC acetate in a suitable solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: Dilute the experimental samples with the mobile phase or a suitable solvent to fall within the concentration range of the calibration curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the equation of the line from the calibration curve to determine the concentration of delta-8-THC acetate in the unknown samples.
Visualizations
Caption: Experimental workflow for selecting and evaluating a solubility enhancement technique for delta-8-THC acetate.
Caption: Mechanism of cyclodextrin inclusion for enhancing solubility.
Caption: Key components of an oil-in-water nanoemulsion for delta-8-THC acetate delivery.
References
- 1. Delta8-THC acetate_TargetMol [targetmol.com]
- 2. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 3. future4200.com [future4200.com]
- 4. pharmtech.com [pharmtech.com]
- 5. The Essence of Cyclodextrin-THC Complexes: Unlocking New Potentials in Cannabis Medicine - Elevated Edibles Experts [fixyouredibles.com]
- 6. cannabissciencetech.com [cannabissciencetech.com]
- 7. mdpi.com [mdpi.com]
- 8. wjbphs.com [wjbphs.com]
- 9. sonicator.com [sonicator.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. researchgate.net [researchgate.net]
- 12. THC-o Acetate Time! Wtf did my buddy buy?!?! - Hempire Building - Future4200 [future4200.com]
- 13. Enhanced Solubility, Stability, and Transcorneal Permeability of Delta-8-Tetrahydrocannabinol in the Presence of Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and Characterization of a High-CBD Cannabis Extract Nanoemulsion for Oral Mucosal Delivery [mdpi.com]
- 15. carst.com [carst.com]
- 16. cannabissciencetech.com [cannabissciencetech.com]
- 17. Formulating cannabinoids with lipid excipients | Gattefossé [gattefosse.com]
- 18. researchgate.net [researchgate.net]
- 19. cannabissciencetech.com [cannabissciencetech.com]
Technical Support Center: Large-Scale Purification of Delta-8-THC Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale purification of delta-8-THC acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale purification of delta-8-THC acetate?
A1: The primary challenges stem from the presence of a complex mixture of structurally similar compounds. These include isomeric impurities such as delta-9-THC, delta-10-THC, and various iso-THCs, which can be difficult to separate chromatographically.[1] Additionally, byproducts from the synthesis process, residual solvents, and reagents must be effectively removed to achieve high purity.[2]
Q2: What are the common impurities found in crude delta-8-THC acetate?
A2: Common impurities include:
-
Isomeric Cannabinoids: Delta-9-THC, delta-10-THC, delta-8-iso-THC, and delta-4(8)-iso-THC.[3]
-
Reaction Byproducts: Olivetol, 9-ethoxyhexahydrocannabinol, and other unidentified cannabinoids.[3]
-
Unreacted Starting Materials: Residual delta-8-THC and cannabidiol (B1668261) (CBD).
-
Reagents and Solvents: Acetic anhydride (B1165640), organic solvents (e.g., heptane, toluene), and acids used as catalysts.[2]
Q3: What analytical methods are recommended for assessing the purity of delta-8-THC acetate?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods for purity assessment.[4][5][6] HPLC is particularly useful for quantifying cannabinoids without derivatization, while GC-MS is excellent for identifying volatile and semi-volatile impurities.[4][5]
Q4: What are the stability considerations for delta-8-THC acetate during purification?
A4: While specific stability data for delta-8-THC acetate is limited, data for delta-8-THC suggests that it is sensitive to temperature and pH. Delta-8-THC shows significant degradation at elevated temperatures (e.g., 45°C) and is most stable in a slightly acidic to neutral pH range.[4] It is crucial to avoid prolonged exposure to high temperatures and harsh acidic or basic conditions during purification to prevent degradation and isomerization. The acetate functional group may also be susceptible to hydrolysis under certain conditions.
Q5: Are there any specific safety precautions for handling delta-8-THC acetate?
A5: Yes, delta-8-THC acetate is a psychoactive compound and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. The synthesis and purification processes may involve hazardous chemicals like acetic anhydride and flammable solvents, requiring a well-ventilated environment, such as a fume hood.
Troubleshooting Guides
Chromatographic Purification Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of delta-8-THC acetate from delta-9-THC | - Inappropriate stationary phase.- Mobile phase composition is not optimal. | - Utilize a stationary phase with high selectivity for THC isomers, such as a C18 or a phenyl-hexyl column.- Optimize the mobile phase by adjusting the solvent ratio (e.g., acetonitrile (B52724)/water or methanol/water) and incorporating modifiers like formic acid (0.1%) to improve peak shape.[4] |
| Peak tailing of delta-8-THC acetate | - Active sites on the silica-based stationary phase.- Column overload. | - Use a column with end-capping to minimize silanol (B1196071) interactions.- Add a small amount of a competitive base, like triethylamine, to the mobile phase.- Reduce the sample load on the column. |
| Presence of unknown peaks in the final product | - Co-elution of impurities.- On-column degradation. | - Adjust the gradient slope in the HPLC method to improve resolution.- Employ orthogonal purification techniques, such as normal-phase followed by reverse-phase chromatography.- Ensure the mobile phase is degassed and check for any potential reactivity with the stationary phase. |
| Irreproducible retention times | - Fluctuations in mobile phase composition.- Column temperature variations.- Column degradation. | - Prepare fresh mobile phase daily and use a gradient proportioning valve for accurate mixing.- Use a column oven to maintain a constant temperature.- Implement a column washing protocol to remove adsorbed contaminants and consider replacing the column if performance degrades. |
Liquid-Liquid Extraction & Washing Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Emulsion formation during saline washes | - High concentration of surfactants or lipids in the crude extract.- Vigorous shaking. | - Gently invert the separatory funnel instead of vigorous shaking.- Add a small amount of a saturated salt solution (brine) to break the emulsion.- Centrifuge the mixture at a low speed. |
| Incomplete removal of acidic residues | - Insufficient washing with basic solutions.- Inefficient phase separation. | - Perform multiple washes with a dilute basic solution (e.g., 5% sodium bicarbonate) until the aqueous layer is neutral or slightly basic.- Allow adequate time for the layers to separate completely. |
| Loss of product into the aqueous phase | - Incorrect pH of the aqueous wash solution. | - Ensure the pH of the wash solutions is controlled to keep delta-8-THC acetate in its non-ionized, organic-soluble form. |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of Delta-8-THC Acetate (Illustrative)
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting.
-
Reaction Setup: In a suitable reaction vessel equipped with a reflux condenser and magnetic stirrer, dissolve delta-8-THC in a non-polar organic solvent such as heptane.
-
Acetylation: Add acetic anhydride to the solution. A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) can be used to accelerate the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress by TLC or HPLC.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and slowly add a saturated sodium bicarbonate solution to neutralize the excess acid and quench the remaining acetic anhydride.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude delta-8-THC acetate.
Protocol 2: Multi-Step Purification of Delta-8-THC Acetate
-
Distillation: Perform a short-path distillation of the crude product to remove low-boiling solvents and some high-boiling impurities.
-
Liquid-Liquid Extraction (Salting-Out Assisted - SALLE):
-
Dissolve the distilled product in a non-polar solvent like hexane (B92381).
-
Wash the hexane solution with a saline water solution to remove water-soluble impurities.
-
Separate the organic layer and evaporate the hexane.
-
Repeat the process with a different solvent system, such as petroleum ether and saline water, for further purification.[7]
-
-
Chromatographic Purification:
-
Dissolve the partially purified product in the mobile phase.
-
Load the solution onto a preparative HPLC column (e.g., C18).
-
Elute with an optimized gradient of acetonitrile and water.
-
Collect the fractions containing the pure delta-8-THC acetate.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: High-level workflow for the synthesis and purification of delta-8-THC acetate.
Caption: A logical troubleshooting workflow for addressing impurities in the final product.
References
- 1. US10954209B1 - Acetylation of cannabinoids using sulfuric acid catalyst - Google Patents [patents.google.com]
- 2. Comprehensive Guide to Delta-8 THC Synthesis: Processing, Safety & Purity [acslab.com]
- 3. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Pharmacology of Delta-8-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. How Is Delta-8 THC Made? [justkana.com]
- 7. US10569189B1 - Method for acetylation of cannabinoids - Google Patents [patents.google.com]
Technical Support Center: Enhancing Chromatographic Resolution of Delta-8 and Delta-9 THC Acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on resolving the chromatographic separation of delta-8 and delta-9 THC acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating delta-8 and delta-9 THC acetate?
Delta-8 and delta-9 THC are isomers, meaning they have the same molecular formula but differ in the position of a double bond in their chemical structure.[1][2] This subtle structural difference results in very similar physicochemical properties, making their separation by chromatography challenging.[1][2] Their acetate derivatives present a similar challenge, often resulting in co-elution or poor resolution.
Q2: Which chromatographic techniques are most effective for separating these isomers?
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Convergence Chromatography (UPC²) are commonly employed for the separation of THC isomers.[1][3] Gas Chromatography (GC) is also used, but can be less suitable for the acetate forms due to the potential for thermal degradation in the injector port.[4]
Q3: What type of HPLC column is recommended for separating delta-8 and delta-9 THC acetate?
A C18 column is a common choice for the separation of THC isomers.[2] For enhanced resolution, especially when dealing with complex matrices or the stereoisomers of THC, chiral stationary phases, such as those based on amylose (B160209) or cellulose, have shown excellent performance.[3][5] A Raptor FluoroPhenyl column has also been shown to provide good separation of THC metabolites.
Q4: How does acetylation affect the chromatographic behavior of THC isomers?
Acetylation increases the lipophilicity of the THC molecule. This can lead to longer retention times on reverse-phase columns (like C18) and may require adjustments to the mobile phase composition to achieve optimal separation. The fundamental challenge of separating the isomers due to their similar structures remains after acetylation.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of delta-8 and delta-9 THC acetate.
Issue 1: Poor Resolution or Co-elution of Delta-8 and Delta-9 THC Acetate Peaks
-
Symptom: The peaks for delta-8 and delta-9 THC acetate are not baseline separated, making accurate quantification difficult.
-
Possible Causes & Solutions:
-
Inadequate Mobile Phase Strength: The organic solvent concentration in the mobile phase may be too high, causing the analytes to elute too quickly.
-
Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. For gradient methods, a shallower gradient can improve separation.
-
-
Incorrect Column Chemistry: The stationary phase may not have sufficient selectivity for the isomers.
-
Suboptimal Temperature: Column temperature can influence selectivity.
-
Solution: Experiment with different column temperatures. A study on the separation of THC isomers found that a column temperature of 45°C was effective.[6]
-
-
High Flow Rate: A high flow rate can decrease resolution by reducing the interaction time of the analytes with the stationary phase.
-
Solution: Reduce the flow rate. Be aware that this will increase the run time.
-
-
Issue 2: Peak Tailing
-
Symptom: The peaks have an asymmetrical shape with a "tail" extending from the back of the peak.
-
Possible Causes & Solutions:
-
Secondary Interactions: Silanol (B1196071) groups on the silica-based stationary phase can interact with the analytes, causing tailing.
-
Solution: Add a modifier to the mobile phase, such as a small amount of acid (e.g., 0.1% formic acid or phosphoric acid), to suppress silanol interactions.[6]
-
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections.
-
Solution: Flush the column with a strong solvent.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute the sample and reinject.
-
-
Issue 3: Peak Fronting
-
Symptom: The peaks have an asymmetrical shape with a "front" extending from the beginning of the peak.
-
Possible Causes & Solutions:
-
Sample Solvent Incompatibility: The sample may be dissolved in a solvent that is much stronger than the mobile phase.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Column Overload: Similar to peak tailing, injecting too much sample can cause fronting.
-
Solution: Dilute the sample.
-
-
Issue 4: Split Peaks
-
Symptom: A single analyte produces two or more peaks.
-
Possible Causes & Solutions:
-
Column Void: A void may have formed at the head of the column.
-
Solution: Reverse the column and flush it. If the problem persists, the column may need to be replaced.
-
-
Partially Blocked Frit: The inlet frit of the column may be partially clogged.
-
Solution: Replace the inlet frit or the column.
-
-
Injection Solvent Effect: A very strong injection solvent can cause peak splitting.
-
Solution: Use a weaker injection solvent, ideally the mobile phase itself.
-
-
Quantitative Data
The following tables summarize quantitative data from published methods for the separation of THC isomers. Note that specific data for the acetate derivatives is limited, but the data for the parent compounds provide a strong starting point for method development.
Table 1: HPLC Method Parameters and Performance for THC Isomer Separation [6]
| Parameter | Value |
| Column | Restek Raptor C18 (150 x 4.6 mm, 2.7 µm) |
| Mobile Phase A | Water + 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile + 0.1% Phosphoric Acid |
| Gradient | Time (min) |
| 0.00 | |
| 20.00 | |
| 22.00 | |
| 25.00 | |
| 25.01 | |
| 27.00 | |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 45 °C |
| Detection Wavelength | 220 nm |
| Retention Time (Δ⁹-THC) | 17.453 min |
| Retention Time (Δ⁸-THC) | 18.464 min |
| LOD (Δ⁹-THC) | 0.25 ppm |
| LOQ (Δ⁹-THC) | 1.55 ppm |
| LOD (Δ⁸-THC) | 0.27 ppm |
| LOQ (Δ⁸-THC) | 1.98 ppm |
Table 2: UPC² Method Parameters for THC Isomer Separation [3]
| Parameter | Value |
| Column | Waters Trefoil AMY1 (chiral) |
| Mobile Phase | CO₂ and Ethanol |
| Method | Isocratic |
| Flow Rate | 2 mL/min |
| Separation Time | < 3 minutes for four isomers |
Experimental Protocols
Protocol 1: HPLC Method for the Separation of Delta-8 and Delta-9 THC [6]
This protocol is for the separation of the parent THC isomers but can be adapted for their acetate derivatives, likely requiring a slight increase in the organic mobile phase concentration.
-
System Preparation:
-
Equip an Agilent 1100 series HPLC or equivalent with a diode array detector.
-
Install a Restek Raptor C18 column (150 x 4.6 mm, 2.7 µm).
-
Prepare Mobile Phase A: Water with 0.1% phosphoric acid.
-
Prepare Mobile Phase B: Acetonitrile with 0.1% phosphoric acid.
-
Set the column temperature to 45°C.
-
Set the flow rate to 1.5 mL/min.
-
Set the detection wavelength to 220 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the THC acetate sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Dilute the sample to a concentration within the expected calibration range.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Run:
-
Set the injection volume to 5 µL.
-
Run the gradient program as detailed in Table 1.
-
-
Data Analysis:
-
Identify the peaks for delta-9 THC acetate and delta-8 THC acetate based on their retention times, established by running authentic standards.
-
Integrate the peak areas and quantify the concentrations using a calibration curve.
-
Visualizations
Caption: Experimental workflow for the HPLC analysis of THC acetate isomers.
Caption: Troubleshooting decision tree for poor peak resolution of THC isomers.
References
minimizing analyte degradation during sample preparation for delta-8-THC acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with delta-8-THC acetate (B1210297). The information provided aims to help minimize analyte degradation during sample preparation and ensure accurate analytical results.
Frequently Asked Questions (FAQs)
Q1: What is delta-8-THC acetate and how does it differ from delta-8-THC?
Delta-8-THC acetate is the acetate ester of delta-8-tetrahydrocannabinol (B88935) (delta-8-THC). It is a semi-synthetic cannabinoid, meaning it is typically produced in a laboratory by acetylating delta-8-THC. The addition of the acetate group changes the molecule's polarity and may affect its stability and pharmacological activity.
Q2: What are the primary factors that can cause degradation of delta-8-THC acetate during sample preparation?
The primary factors that can lead to the degradation of delta-8-THC acetate include:
-
Hydrolysis: The most common degradation pathway is the hydrolysis of the acetate ester back to delta-8-THC and acetic acid. This can be catalyzed by the presence of water, especially under acidic or basic conditions.
-
Temperature: Elevated temperatures can accelerate the rate of hydrolysis and potentially other degradation pathways. One study noted that parent THC analogs in urine samples were undetectable after just one day at 45°C.[1]
-
pH: Extreme pH conditions, particularly highly acidic environments (e.g., pH 1.2), can promote the degradation of cannabinoids.[2]
-
Light: Exposure to light, especially UV light, can contribute to the degradation of cannabinoids in general.
-
Oxidation: While the acetate group may offer some protection against oxidation, prolonged exposure to air can still lead to the formation of degradation products.
Q3: What are the common degradation products of delta-8-THC acetate?
The primary and most expected degradation product of delta-8-THC acetate is delta-8-THC due to hydrolysis. Other potential degradation products that can arise from the resulting delta-8-THC include cannabinol (B1662348) (CBN). It is also important to be aware of potential impurities from the synthesis process.[3]
Q4: How can I tell if my delta-8-THC acetate sample has degraded?
Analytical signs of degradation include:
-
The presence and increasing area of a delta-8-THC peak in your chromatogram when analyzing a delta-8-THC acetate standard or sample.
-
The appearance of other unexpected peaks, such as CBN.
-
A decrease in the peak area of delta-8-THC acetate over time or with sample re-injection.
-
Poor reproducibility of quantitative results.
Q5: What are the recommended storage conditions for delta-8-THC acetate standards and samples?
To ensure long-term stability, delta-8-THC acetate standards, particularly in solution (e.g., acetonitrile), should be stored at low temperatures, typically between -10°C and -25°C, and protected from light. One supplier suggests that a solution in acetonitrile (B52724) is stable for at least four years under these conditions.[4] For prepared samples awaiting analysis, it is recommended to keep them in a cool, dark environment and to analyze them as quickly as possible.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the sample preparation and analysis of delta-8-THC acetate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of delta-8-THC acetate | Degradation during extraction: Presence of water, extreme pH, or high temperatures during the extraction process. | - Use dry solvents and glassware.- Maintain a neutral pH during extraction where possible.- Avoid excessive heating. If evaporation is necessary, use a gentle stream of nitrogen at a low temperature.- Minimize the time between extraction and analysis. |
| Incomplete extraction: The chosen solvent may not be optimal for the sample matrix. | - For plant material, ensure thorough homogenization and consider using solvents like methanol (B129727) or ethanol.[5]- For edibles, ensure complete dissolution of the matrix before extraction. Water can be used to dissolve the gummy matrix before extracting with an organic solvent.[6]- For oils, a liquid-liquid extraction with a solvent like hexane (B92381) may be effective.[7]- Perform extraction efficiency experiments with spiked samples to validate your method. | |
| Presence of a significant delta-8-THC peak in a delta-8-THC acetate sample | Hydrolysis: The sample has been exposed to water, acidic, or basic conditions. | - Prepare samples fresh whenever possible.- If aqueous solutions are necessary, use buffered solutions and minimize the exposure time.- Ensure solvents are anhydrous. |
| Thermal degradation: The sample was exposed to high temperatures during preparation or in the analytical instrument's inlet (for GC). | - Use lower temperatures for any evaporation steps.- For GC-MS analysis, consider derivatization at a moderate temperature (e.g., 50°C) to avoid on-column degradation.[7]- If possible, use LC-MS/MS which operates at lower temperatures. | |
| Poor chromatographic peak shape (e.g., tailing) | Analyte interaction with the analytical column: Residual acidic sites on the column can interact with the analyte. | - Use a high-quality, well-maintained column.- Consider using a mobile phase with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape in LC-MS.[5][6]- For GC-MS, ensure proper deactivation of the liner and column. |
| Matrix effects: Co-eluting compounds from the sample matrix can interfere with the analyte's chromatography. | - Improve sample clean-up procedures. Solid-phase extraction (SPE) can be effective for complex matrices like urine.[8]- Use a matrix-matched calibration curve to compensate for matrix effects. | |
| Inconsistent quantitative results | Sample non-homogeneity: The analyte may not be evenly distributed throughout the sample, especially in edibles. | - Homogenize the entire sample unit (e.g., a whole gummy) before taking a subsample for analysis.[6] |
| Degradation between injections: The prepared sample may be degrading in the autosampler. | - Use a cooled autosampler if available.- Limit the time the sample sits (B43327) in the autosampler before injection.- Re-prepare samples if a significant amount of time has passed. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the sample preparation of delta-8-THC acetate from different matrices.
Protocol 1: Extraction of Delta-8-THC Acetate from Plant Material for LC-MS/MS Analysis
This protocol is adapted from a general method for cannabinoid extraction from plant materials.[5]
-
Homogenization: Weigh approximately 200 mg of homogenized and dried plant material into a centrifuge tube.
-
Extraction: Add 5 mL of methanol to the tube.
-
Sonication: Sonicate the sample for 10-15 minutes to ensure efficient extraction.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to pellet the solid material.
-
Filtration: Carefully transfer the supernatant to a clean tube and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
Dilution: If necessary, dilute the sample with the mobile phase to fall within the calibration range of the instrument.
-
Analysis: Analyze the sample using a validated LC-MS/MS method.
Protocol 2: Extraction of Delta-8-THC Acetate from Edibles (Gummies) for GC-MS Analysis
This protocol is based on a method for extracting THC-O-acetates from gummy edibles.[6]
-
Sample Preparation: Weigh an entire gummy to determine its total mass.
-
Dissolution: Place the gummy in a suitable container and add a known volume of Type 1 water (e.g., 10 mL) to dissolve it. This may require vortexing or gentle heating.
-
Aliquoting: Take a known aliquot (e.g., 1 mL) of the resulting solution and transfer it to a microcentrifuge tube.
-
Drying: Dry the aliquot completely under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of a suitable organic solvent (e.g., 1 mL of methanol).
-
Derivatization (Optional but Recommended for GC-MS): To a portion of the extract, add a derivatizing agent such as BSTFA with 1% TMCS and incubate at a controlled temperature (e.g., 50°C for 20 minutes) to improve peak shape and thermal stability.[7]
-
Analysis: Analyze the sample using a validated GC-MS method.
Visualizations
Logical Workflow for Troubleshooting Low Analyte Recovery
Caption: Troubleshooting workflow for low recovery of delta-8-THC acetate.
Experimental Workflow for Edible Sample Preparation
Caption: Workflow for preparing edible samples for delta-8-THC acetate analysis.
References
- 1. The preanalytical stability of emerging cannabinoid analogs (delta-8 THC and its metabolites, delta-10 THC and carboxy-HHC) in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. usp.org [usp.org]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a GC-MS/MS method for the analysis of delta-8-THC in commercial oils | Poster Board #418 - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
improving the sensitivity of delta-8-THC acetate detection in complex samples
Welcome to the technical support center for the analysis of delta-8-THC acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and accuracy of delta-8-THC acetate detection in complex samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for detecting delta-8-THC acetate?
A1: The most common and reliable methods for the identification and quantification of delta-8-THC acetate are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] High-performance liquid chromatography (HPLC) with UV or diode-array detection is also frequently used, especially for the challenging separation of delta-8 and delta-9 THC isomers.[4][5]
Q2: Why is derivatization necessary for the GC-MS analysis of cannabinoids?
A2: Derivatization is often required for GC-MS analysis to improve the volatility and thermal stability of cannabinoid compounds.[6] For acidic cannabinoids, this process prevents decarboxylation at the high temperatures of the GC inlet.[7][8][9] Common derivatizing agents include silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8][9][10][11]
Q3: What are the main challenges in accurately detecting and quantifying delta-8-THC acetate?
A3: Researchers face several challenges:
-
Isomer Separation: Delta-8-THC and its more common isomer, delta-9-THC, are structurally very similar, making them difficult to separate chromatographically. This is crucial for regulatory compliance and accurate quantification.[5][12][13][14]
-
Matrix Interference: Complex sample matrices, such as those found in biological fluids or edible products, can contain interfering compounds that affect detection sensitivity and accuracy.[13]
-
Availability of Reference Standards: Historically, certified reference materials for delta-8-THC acetate have been scarce, often necessitating in-house synthesis for method development and validation.[1][2][3]
-
Analyte Stability: The stability of delta-8-THC acetate in biological samples can be influenced by storage conditions, including temperature and pH, potentially leading to inaccurate results.[15][16][17][18]
Q4: How can I improve the separation of delta-8-THC and delta-9-THC isomers?
A4: Achieving baseline separation is critical. For HPLC methods, optimization of the mobile phase composition and gradient, as well as the choice of a suitable stationary phase (e.g., C18), can significantly improve resolution.[5] For GC methods, careful selection of the column and temperature program is essential. Inexperienced labs may misidentify co-eluting peaks as a single cannabinoid.[14]
Q5: What are the best practices for sample preparation when analyzing complex matrices?
A5: Robust sample preparation is key to removing interferences and improving sensitivity. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are widely used and effective methods for cleaning up complex samples prior to chromatographic analysis.[6][13][19]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Poor Chromatographic Resolution of Δ8/Δ9 Isomers | Inadequate chromatographic method. | HPLC: Optimize the mobile phase gradient and consider a different column stationary phase.[5] GC: Adjust the temperature ramp rate and ensure the use of a high-resolution capillary column. |
| Co-elution of isomers. | Employ a validated method with a resolution factor of at least 1.5 between delta-8 and delta-9 THC peaks.[14] Consider secondary confirmation using UV spectral analysis.[14] | |
| Low Signal Intensity / Poor Sensitivity | Matrix suppression effects. | Implement a more rigorous sample cleanup procedure such as solid-phase extraction (SPE) to remove interfering matrix components.[13] |
| Analyte degradation. | Ensure proper storage of samples and standards at -20°C.[20] Be mindful of the pH of biological samples, as it can affect stability.[18] | |
| Inefficient derivatization (GC-MS). | Optimize derivatization conditions (reagent volume, temperature, and time).[11] Ensure samples are dry before adding silylating agents, as water can hydrolyze the derivatives.[9] | |
| Inaccurate Quantification | Lack of a suitable internal standard. | Use a deuterated internal standard for the analyte of interest (e.g., Δ9-THC-d3 for THC analysis) to correct for extraction losses and instrument variability.[1] |
| Non-linearity of the calibration curve. | Prepare fresh calibration standards and evaluate the calibration range to ensure it covers the expected sample concentrations.[1] | |
| False Positives in Immunoassay Screening | High cross-reactivity of antibodies. | Presumptive positive results from immunoassays should always be confirmed with a more specific method like GC-MS or LC-MS/MS due to the high cross-reactivity between Δ8-THC and Δ9-THC metabolites.[12][21] |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is adapted from a method for the analysis of cannabinoids in human plasma.[6]
-
Sample Aliquoting: To a 1 mL plasma sample, add the deuterated internal standard.
-
Protein Precipitation: Add acetonitrile (B52724) to the sample to precipitate proteins. Vortex and centrifuge.
-
Extraction: Transfer the supernatant to a clean tube. Add a hexane:ethyl acetate (9:1) solution. Vortex thoroughly.
-
Phase Separation: Centrifuge to separate the organic and aqueous layers.
-
Solvent Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution/Derivatization: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis or proceed with derivatization for GC-MS analysis.
Protocol 2: Derivatization for GC-MS Analysis
This protocol is based on common silylation procedures for cannabinoids.[8][9][11]
-
Sample Preparation: Ensure the extracted sample is completely dry.
-
Reagent Addition: Add a mixture of a silylating agent (e.g., BSTFA with 1% TMCS) and a suitable solvent like ethyl acetate.[11]
-
Incubation: Cap the vial tightly and heat at a specified temperature (e.g., 60-70°C) for a defined period (e.g., 20-30 minutes).[8][11]
-
Cooling: Allow the sample to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Visualizations
Caption: General workflow for delta-8-THC acetate analysis.
Caption: Troubleshooting logic for low signal sensitivity.
References
- 1. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How To Test The Purity Of Delta 8: Efficient Ways - IndaCloud [indacloud.co]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of ∆-9-Tetrahydrocannabinol (THC), 11-hydroxy-THC, 11-nor-9-carboxy-THC and Cannabidiol in Human Plasma using Gas Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. ecommons.luc.edu [ecommons.luc.edu]
- 9. cannabissciencetech.com [cannabissciencetech.com]
- 10. Analysis of Tetrahydrocannabinol (THC) and Carboxytetrahydrocannabinol (THCCOOH) in Surface Waters by SPME and GC/MS [sigmaaldrich.com]
- 11. Development of a GC-MS/MS method for the analysis of delta-8-THC in commercial oils | Poster Board #418 - American Chemical Society [acs.digitellinc.com]
- 12. Delta-8-THC: A new synthetic cannabinoid poses problems for testing | Quest Diagnostics [questdiagnostics.com]
- 13. Analysis of Cannabinoids in Biological Specimens: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Science of Delta-8 THC Testing | SC Labs [sclabs.com]
- 15. ojp.gov [ojp.gov]
- 16. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 17. Long-term Stability of Synthetic Cannabinoids in Biological Matrices | Office of Justice Programs [ojp.gov]
- 18. The preanalytical stability of emerging cannabinoid analogs (delta-8 THC and its metabolites, delta-10 THC and carboxy-HHC) in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. caymanchem.com [caymanchem.com]
- 21. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comprehensive Guide to the Full Validation of an Analytical Method for Delta-8-THC Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison and methodology for the full validation of an analytical method for the quantification of delta-8-tetrahydrocannabinol (B88935) acetate (B1210297) (delta-8-THC acetate). The presented data, while illustrative, is based on typical results obtained from High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), a common analytical technique for cannabinoid analysis. This document adheres to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) for analytical method validation.[1][2][3][4][5][6]
Comparison of Analytical Methods
While various analytical techniques can be employed for the analysis of delta-8-THC acetate, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), HPLC-DAD offers a robust and widely accessible platform for routine quality control.[7][8][9][10][11][12][13][14][15][16][17] GC-MS is also a powerful tool, particularly for identifying impurities, while LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.[7][8][9][10][11][12][13][14]
This guide will focus on the validation of an HPLC-DAD method, which represents a common and practical choice for the intended audience.
Full Method Validation Parameters
The following sections detail the experimental protocols and acceptance criteria for the full validation of an analytical method for delta-8-THC acetate.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3][18]
Experimental Protocol:
-
Analyze a blank sample (matrix without the analyte).
-
Analyze a sample of pure delta-8-THC acetate standard.
-
Analyze a sample containing a mixture of delta-8-THC acetate and potential interfering substances (e.g., other cannabinoids like delta-9-THC, CBD, and their respective acetates).
-
Perform forced degradation studies (acid, base, oxidation, heat, and light) on a delta-8-THC acetate sample and analyze the resulting solutions.
Acceptance Criteria:
-
No interfering peaks should be observed at the retention time of delta-8-THC acetate in the blank or placebo chromatograms.
-
The peak for delta-8-THC acetate should be pure and spectrally homogenous, as determined by the DAD detector.
-
The method should be able to resolve delta-8-THC acetate from its degradation products and other related cannabinoids.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[3]
Experimental Protocol:
-
Prepare a series of at least five calibration standards of delta-8-THC acetate at different concentrations, typically spanning 50% to 150% of the expected working concentration.
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Data Presentation:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 125,430 |
| 75 | 188,145 |
| 100 | 250,860 |
| 125 | 313,575 |
| 150 | 376,290 |
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.[3][18] It is often expressed as the percent recovery.
Experimental Protocol:
-
Prepare samples by spiking a blank matrix with known concentrations of delta-8-THC acetate at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates for each concentration level.
-
Analyze the samples and calculate the percent recovery.
Data Presentation:
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean of n=3) | % Recovery |
| 80 | 79.2 | 99.0% |
| 100 | 100.5 | 100.5% |
| 120 | 118.8 | 99.0% |
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3][18] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Data Presentation:
| Precision Level | Parameter | Result |
| Repeatability | Mean Concentration (µg/mL) | 100.2 |
| Standard Deviation | 0.85 | |
| % Relative Standard Deviation (%RSD) | 0.85% | |
| Intermediate Precision | Mean Concentration (µg/mL) | 101.1 |
| Standard Deviation | 1.15 | |
| % Relative Standard Deviation (%RSD) | 1.14% |
Acceptance Criteria:
-
The %RSD for repeatability should be ≤ 2.0%.
-
The %RSD for intermediate precision should be ≤ 2.0%.
Range
The range of an analytical procedure is the interval between the upper and lower concentration levels of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][6]
Experimental Protocol: The range is confirmed by demonstrating that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of analyte within or at the extremes of the specified range of the analytical procedure.
Acceptance Criteria:
-
The specified range should be justified and supported by the linearity, accuracy, and precision data. For an assay, a typical range is 80% to 120% of the test concentration.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[19]
Experimental Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Data Presentation:
| Parameter | Result (µg/mL) |
| LOD | 0.5 |
| LOQ | 1.5 |
Acceptance Criteria:
-
The LOQ should be established with acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate changes to the analytical method parameters, such as:
-
pH of the mobile phase (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a sample under each of the modified conditions and evaluate the impact on the results (e.g., peak area, retention time, resolution).
Data Presentation:
| Parameter Varied | Variation | % Change in Peak Area |
| Mobile Phase pH | +0.2 | 0.8% |
| -0.2 | -1.1% | |
| Column Temperature | +5 °C | -1.5% |
| -5 °C | 1.2% | |
| Flow Rate | +0.1 mL/min | -0.9% |
| -0.1 mL/min | 1.0% |
Acceptance Criteria:
-
The results should remain within the acceptance criteria for accuracy and precision, and system suitability parameters should be met.
Mandatory Visualizations
Caption: Workflow for the full validation of an analytical method.
Caption: Logical relationships between key analytical method validation parameters.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Cannabinoid Acetate Analogs (Δ9-THC-O-A, Δ8-THC-O-A, and CBD-di-O-A) B" by Natalie Ortiz [scholarscompass.vcu.edu]
- 9. researchgate.net [researchgate.net]
- 10. unitedchem.com [unitedchem.com]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. Development of a GC-MS/MS method for the analysis of delta-8-THC in commercial oils | Poster Board #418 - American Chemical Society [acs.digitellinc.com]
- 15. HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemistry and Pharmacology of Delta-8-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemistry and Pharmacology of Delta-8-Tetrahydrocannabinol[v1] | Preprints.org [preprints.org]
- 18. propharmagroup.com [propharmagroup.com]
- 19. Development and Validation of a GC-FID Method for the Quantitation of Δ 8 -Tetrahydrocannabinol and Impurities Found in Synthetic Δ 8 -Tetrahydrocannabinol and Vaping Products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacological Profile of Delta-8-THC and its Acetate Prodrug, Delta-8-THC-O-acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative pharmacological overview of Delta-8-tetrahydrocannabinol (B88935) (Delta-8-THC) and its synthetic acetate (B1210297) ester, Delta-8-THC-O-acetate (Delta-8-THC-O). While robust pharmacological data for Delta-8-THC is available, it is crucial to note that scientific literature on Delta-8-THC-O-acetate is sparse. Current evidence strongly suggests that Delta-8-THC-O-acetate functions as a prodrug, being rapidly metabolized in the body to Delta-8-THC. Consequently, its pharmacological effects are primarily attributable to the resulting Delta-8-THC.
Executive Summary
Delta-8-THC is a psychoactive cannabinoid that acts as a partial agonist at cannabinoid receptors CB1 and CB2. Delta-8-THC-O-acetate is a synthetic derivative that is believed to exhibit higher potency in vivo due to enhanced bioavailability and its efficient conversion to Delta-8-THC. This guide summarizes the available quantitative data for Delta-8-THC and outlines the experimental protocols necessary to conduct a direct comparative analysis of these two compounds.
Data Presentation
Table 1: Comparative Receptor Binding Affinities (Kᵢ in nM)
| Compound | CB1 Receptor (Kᵢ in nM) | CB2 Receptor (Kᵢ in nM) |
| Delta-8-THC | ~40 - 80 | ~40 - 100 |
| Delta-8-THC-O-acetate | Data not available | Data not available |
Note: The binding affinity of Delta-8-THC-O-acetate has not been reported in peer-reviewed literature. It is hypothesized to have low affinity for cannabinoid receptors, consistent with its role as a prodrug.
Table 2: Comparative In Vivo Potency in Mice (Tetrad Assay)
| Compound | ED₅₀ (mg/kg) for Catalepsy | ED₅₀ (mg/kg) for Antinociception | ED₅₀ (mg/kg) for Hypothermia | ED₅₀ (mg/kg) for Hypomotility |
| Delta-8-THC | ~50 | >100 | ~10-20 | ~25-50 |
| Delta-8-THC-O-acetate | Data not available | Data not available | Data not available | Data not available |
Note: While anecdotal reports suggest higher potency for Delta-8-THC-O-acetate, in vivo studies to determine its ED₅₀ values have not been published.
Table 3: Comparative In Vitro Functional Activity (GTPγS Assay)
| Compound | CB1 Receptor (EC₅₀ in nM) | CB1 Receptor (Eₘₐₓ %) | CB2 Receptor (EC₅₀ in nM) | CB2 Receptor (Eₘₐₓ %) |
| Delta-8-THC | ~50 - 150 | Partial Agonist | ~100 - 200 | Partial Agonist |
| Delta-8-THC-O-acetate | Data not available | Data not available | Data not available | Data not available |
Note: The in vitro functional activity of Delta-8-THC-O-acetate has not been characterized. As a prodrug, it is expected to have minimal to no direct agonist activity at cannabinoid receptors.
Table 4: Comparative Pharmacokinetic Parameters
| Compound | Bioavailability | Tₘₐₓ (Time to Peak Plasma Concentration) | Cₘₐₓ (Peak Plasma Concentration) | Primary Metabolite |
| Delta-8-THC | Low (oral), variable | ~1-2 hours (oral) | Dose-dependent | 11-hydroxy-delta-8-THC |
| Delta-8-THC-O-acetate | Hypothesized to be higher than Delta-8-THC | Data not available | Data not available | Delta-8-THC |
Note: Pharmacokinetic data for Delta-8-THC-O-acetate is not available. It is rapidly metabolized to Delta-8-THC in vitro.[1] In vivo studies are needed to determine its pharmacokinetic profile and conversion rate.
Mandatory Visualization
Figure 1: Delta-8-THC Signaling Pathway.
Figure 2: Prodrug activation of Delta-8-THC-O-acetate.
Figure 3: Workflow for comparative mouse tetrad assay.
Experimental Protocols
Radioligand Binding Assay for Cannabinoid Receptors
Objective: To determine the binding affinities (Kᵢ) of Delta-8-THC and Delta-8-THC-O-acetate for human CB1 and CB2 receptors.
Materials:
-
Membranes from cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP55,940.
-
Non-specific binding control: WIN55,212-2 (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Test compounds: Delta-8-THC and Delta-8-THC-O-acetate dissolved in DMSO, then serially diluted in assay buffer.
-
96-well microplates, filter mats, scintillation fluid, and a microplate scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes (20-40 µg protein/well), [³H]CP55,940 (at a concentration near its K₋), and varying concentrations of the test compound or control.
-
For total binding, add assay buffer instead of the test compound. For non-specific binding, add a saturating concentration of an unlabeled ligand (e.g., WIN55,212-2).
-
Incubate the plates at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
[³⁵S]GTPγS Binding Assay for Functional Activity
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of Delta-8-THC and Delta-8-THC-O-acetate at human CB1 and CB2 receptors.
Materials:
-
Membranes from cells expressing human CB1 or CB2 receptors.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Test compounds: Delta-8-THC and Delta-8-THC-O-acetate.
-
Positive control agonist (e.g., CP55,940).
-
Non-specific binding control: unlabeled GTPγS.
Procedure:
-
Pre-incubate cell membranes with GDP (10-30 µM) on ice.
-
In a 96-well plate, add the membranes, [³⁵S]GTPγS (0.05-0.1 nM), and varying concentrations of the test compound.
-
For basal binding, no agonist is added. For non-specific binding, a high concentration of unlabeled GTPγS is included.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.
Mouse Tetrad Assay for In Vivo Cannabimimetic Effects
Objective: To assess and compare the in vivo potency of Delta-8-THC and Delta-8-THC-O-acetate by measuring their effects on locomotion, catalepsy, nociception, and body temperature in mice.
Materials:
-
Male C57BL/6J mice.
-
Test compounds (Delta-8-THC and Delta-8-THC-O-acetate) and vehicle control (e.g., a mixture of ethanol, Emulphor, and saline).
-
Open-field arena for locomotor activity assessment.
-
Horizontal bar for catalepsy measurement.
-
Tail-flick or hot-plate apparatus for nociception testing.
-
Rectal thermometer for body temperature measurement.
Procedure:
-
Administer the test compound or vehicle to the mice via a specific route (e.g., intraperitoneal injection).
-
At a predetermined time post-injection (e.g., 30-60 minutes), conduct the following tests in sequence:
-
Hypomotility: Place the mouse in the open-field arena and record its locomotor activity for a set duration.
-
Catalepsy: Gently place the mouse's forepaws on the elevated bar and measure the time it remains immobile.
-
Antinociception: Measure the latency to a nociceptive response (e.g., tail flick from a radiant heat source or paw lick on a hot plate).
-
Hypothermia: Measure the rectal body temperature.
-
-
Perform these tests for a range of doses of each compound to generate dose-response curves.
-
Calculate the ED₅₀ for each effect for each compound.
Pharmacokinetic Study in Rodents
Objective: To compare the pharmacokinetic profiles of Delta-8-THC and Delta-8-THC-O-acetate.
Materials:
-
Sprague-Dawley rats with cannulated jugular veins.
-
Test compounds for intravenous and oral administration.
-
Blood collection supplies.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Administer a single dose of Delta-8-THC or Delta-8-THC-O-acetate to different groups of rats via intravenous and oral routes.
-
Collect blood samples at various time points post-administration (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours).
-
Process the blood samples to obtain plasma.
-
Develop and validate an LC-MS/MS method for the simultaneous quantification of Delta-8-THC and Delta-8-THC-O-acetate in plasma.
-
Analyze the plasma samples to determine the concentrations of both compounds at each time point.
-
Perform non-compartmental pharmacokinetic analysis to calculate parameters such as Cₘₐₓ, Tₘₐₓ, AUC (Area Under the Curve), clearance, and half-life.
-
Calculate the oral bioavailability of Delta-8-THC from both formulations.
Conclusion
The available evidence strongly indicates that Delta-8-THC-O-acetate functions as a prodrug for Delta-8-THC. The anecdotal reports of its enhanced potency are likely attributable to improved pharmacokinetic properties, such as increased absorption and bioavailability, leading to higher systemic and central nervous system concentrations of the active metabolite, Delta-8-THC. However, a significant gap exists in the scientific literature regarding the direct comparative pharmacology of these two compounds. The experimental protocols provided in this guide offer a framework for researchers to systematically investigate the receptor binding, functional activity, in vivo potency, and pharmacokinetic profiles of Delta-8-THC and Delta-8-THC-O-acetate, thereby generating the quantitative data necessary for a comprehensive and objective comparison.
References
A Comparative Analysis of the Relative Potency of Delta-8-THC Acetate and Delta-9-THC-O-Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the relative potency of two synthetic cannabinoid analogues: Delta-8-tetrahydrocannabinol acetate (B1210297) (Delta-8-THC-O) and Delta-9-tetrahydrocannabinol-O-acetate (Delta-9-THC-O). Due to a notable scarcity of direct, peer-reviewed experimental data comparing these two specific compounds, this document synthesizes available information, including their mechanisms of action as prodrugs, historical context, and anecdotal reports, alongside established experimental protocols for cannabinoid potency assessment. The pharmacological differences between Delta-8-THC-O and Delta-9-THC-O remain largely uncharacterized in scientific literature.[1]
Introduction and Current Landscape
Delta-8-THC-O-acetate and Delta-9-THC-O-acetate are acetylated forms of Delta-8-THC and Delta-9-THC, respectively.[2] These compounds are not naturally occurring cannabinoids and are synthesized through a chemical process involving acetic anhydride.[1][3] This acetylation is believed to increase the lipophilicity and bioavailability of the parent compounds.[4] Both are considered prodrugs, meaning they are pharmacologically inactive until metabolized in the body into their respective psychoactive forms, Delta-8-THC and Delta-9-THC.[4][5][6][7] The onset of effects is therefore delayed, typically reported to be around 30 minutes or more.[5][6]
Anecdotal evidence and marketing materials frequently claim that THC-O-acetates are approximately two to three times more potent than their non-acetylated counterparts.[6][8][9] Some reports even describe the effects of Delta-9-THC-O-acetate as "spiritual" or "psychedelic," although scientific studies have not substantiated these claims.[3][10] It is crucial to note the lack of rigorous, modern clinical studies to validate these assertions.[11]
Quantitative Potency Data
A thorough review of scientific literature reveals a significant gap in quantitative data directly comparing the potency of Delta-8-THC-O-acetate and Delta-9-THC-O-acetate. No peer-reviewed studies presenting key potency indicators such as receptor binding affinities (Kᵢ) or functional activities (EC₅₀) for both compounds were identified. The following table summarizes the currently available, largely qualitative, information.
| Parameter | Delta-8-THC Acetate (Delta-8-THC-O) | Delta-9-THC-O-Acetate (Delta-9-THC-O) | Data Source |
| Receptor Binding Affinity (Kᵢ) at CB1/CB2 | No quantitative data available. | No quantitative data available. | N/A |
| Functional Activity (EC₅₀) at CB1/CB2 | No quantitative data available. | No quantitative data available. | N/A |
| In Vivo Potency (Animal Models) | Limited historical data on unspecified THC-O-acetate isomers suggests approximately twice the potency of THC in producing ataxia in dogs.[4][11][12] | Limited historical data on unspecified THC-O-acetate isomers suggests approximately twice the potency of THC in producing ataxia in dogs.[4][11][12] | Historical Military Research |
| Anecdotal Human Potency | Often reported to be more potent than Delta-8-THC. | Frequently claimed to be 2-3 times more potent than Delta-9-THC.[6][8][9] | User Reports, Marketing |
| Psychoactive Profile | Psychoactive. | Psychoactive, with some anecdotal reports of psychedelic-like effects.[3][10] | User Reports |
Mechanism of Action: A Prodrug Hypothesis
The prevailing hypothesis for the increased potency of THC-O-acetates is their function as prodrugs. The acetylation of the THC molecule is thought to enhance its ability to cross the blood-brain barrier. Once in the central nervous system, metabolic processes are believed to deacetylate the compound, releasing the parent THC molecule (Delta-8-THC or Delta-9-THC) in higher concentrations at the cannabinoid receptors than would be achieved with direct administration of the parent compound.[7]
Prodrug activation pathway of THC-O-acetates.
Cannabinoid Receptor Signaling
Upon activation by THC, the cannabinoid 1 (CB1) receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Other downstream effects include the modulation of ion channels and activation of mitogen-activated protein kinase (MAPK) pathways.
Simplified CB1 receptor signaling pathway.
Experimental Protocols for Potency Assessment
To quantitatively determine the relative potency of cannabinoid compounds, standardized in vitro assays are employed. The following are summaries of key experimental protocols.
5.1. Radioligand Binding Assay for Receptor Affinity (Kᵢ)
This assay measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand.
-
Objective: To determine the inhibition constant (Kᵢ) of Delta-8-THC-O and Delta-9-THC-O at CB1 and CB2 receptors.
-
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radiolabeled cannabinoid agonist (e.g., [³H]CP55,940).
-
Test compounds (Delta-8-THC-O, Delta-9-THC-O).
-
Assay buffer, filter plates, scintillation fluid.
-
-
Methodology:
-
Incubate a fixed concentration of the radiolabeled ligand with the receptor-expressing membranes.
-
Add varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Separate bound from unbound radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the IC₅₀ value (concentration of test compound that displaces 50% of the radioligand) and convert to Kᵢ using the Cheng-Prusoff equation.
-
5.2. [³⁵S]GTPγS Binding Assay for Functional Activity (EC₅₀ and Eₘₐₓ)
This functional assay measures G-protein activation following receptor agonism.
-
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of Delta-8-THC-O and Delta-9-THC-O at CB1 and CB2 receptors.
-
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Test compounds.
-
Assay buffer, filter plates, scintillation fluid.
-
-
Methodology:
-
Pre-incubate membranes with GDP to ensure G-proteins are in their inactive state.
-
Add varying concentrations of the test compound along with [³⁵S]GTPγS.
-
Incubate to allow for receptor activation and [³⁵S]GTPγS binding to the activated Gα subunit.
-
Terminate the reaction by rapid filtration.
-
Quantify the amount of bound [³⁵S]GTPγS via scintillation counting.
-
Plot the concentration-response curve to determine EC₅₀ and Eₘₐₓ values relative to a standard full agonist.
-
Experimental workflow for [³⁵S]GTPγS binding assay.
Conclusion and Future Directions
The relative potency of Delta-8-THC acetate versus Delta-9-THC-O-acetate remains scientifically undetermined due to a lack of direct comparative studies. While anecdotal reports and the prodrug hypothesis suggest that both compounds are more potent than their non-acetylated precursors, with Delta-9-THC-O-acetate often purported to be the stronger of the two, these claims require rigorous scientific validation.
For drug development professionals and researchers, it is imperative to conduct comprehensive in vitro and in vivo studies to characterize and compare the pharmacology of these two compounds. Such studies should include:
-
Receptor binding assays to determine their affinity for CB1 and CB2 receptors.
-
Functional assays (e.g., [³⁵S]GTPγS, cAMP) to quantify their efficacy and potency.
-
Pharmacokinetic studies to understand their absorption, distribution, metabolism, and excretion, and to confirm the efficiency of their conversion to Delta-8-THC and Delta-9-THC.
-
In vivo studies in animal models to assess their behavioral and physiological effects in a controlled setting.
Until such data becomes available, any claims regarding the relative potency of Delta-8-THC-O-acetate and Delta-9-THC-O-acetate should be treated with caution.
References
- 1. utah.gov [utah.gov]
- 2. THC-O-acetate - Wikipedia [en.wikipedia.org]
- 3. "Cannabinoid Acetate Analogs (Δ9-THC-O-A, Δ8-THC-O-A, and CBD-di-O-A) B" by Natalie Ortiz [scholarscompass.vcu.edu]
- 4. grokipedia.com [grokipedia.com]
- 5. THC-O-Acetate: A Quest in Cannabinoid Chemistry - Cannabis Tech [cannabistech.com]
- 6. THC-O-Acetate: What It Is, Its History, And Its Effects - RQS Blog [royalqueenseeds.com]
- 7. What is THC-O-Acetate? Is it safe to use? | The Cannigma [cannigma.com]
- 8. poison.org [poison.org]
- 9. reddit.com [reddit.com]
- 10. cannastoreams.gr [cannastoreams.gr]
- 11. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is THC-O: Effects, Benefits and Risks | NuggMD [nuggmd.com]
Delta-8-THC Acetate Cross-Reactivity in Cannabinoid Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel synthetic cannabinoids, including delta-8-THC acetate (B1210297) (delta-8-THC-O), presents a significant challenge to traditional cannabinoid drug screening methodologies. The structural similarity of these compounds to the primary psychoactive component of cannabis, delta-9-tetrahydrocannabinol (delta-9-THC), raises concerns about their potential for cross-reactivity in commonly used cannabinoid immunoassays. This guide provides a comparative analysis of the cross-reactivity of delta-8-THC acetate and its metabolites in various immunoassay platforms, supported by experimental data to aid in the accurate interpretation of screening results.
Understanding the Challenge: Structural Similarities and Immunoassay Principles
Immunoassays are a widely used primary screening tool for detecting cannabinoids in biological samples due to their speed and cost-effectiveness. These tests utilize antibodies designed to bind to a specific target analyte, typically 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (Δ⁹-THC-COOH), the primary metabolite of delta-9-THC. However, the specificity of these antibodies can vary, leading to cross-reactivity with other structurally related cannabinoids.
Delta-8-THC acetate is a synthetic derivative of delta-8-THC. While research specifically on delta-8-THC acetate is still emerging, data on the cross-reactivity of related compounds like THC-O-acetate and the primary metabolite of delta-8-THC, 11-nor-Δ⁸-tetrahydrocannabinol-9-carboxylic acid (Δ⁸-THC-COOH), provides valuable insights.
Quantitative Analysis of Cross-Reactivity
The following table summarizes the cross-reactivity of various cannabinoids, including data relevant to delta-8-THC derivatives, in different immunoassay formats. It is important to note that cross-reactivity can be highly dependent on the specific assay, the manufacturer, and the target antibody used.
| Analyte | Immunoassay Platform | Manufacturer | Cross-Reactivity (%) | Reference |
| THC-O-acetate | Cannabinoids Direct ELISA | Immunalysis | 3 | [1][2] |
| 11-nor-Δ⁸-THC-COOH | DRI Cannabinoids Reagent | Thermo Scientific | 90 - 105 | [3][4] |
| 11-nor-Δ⁸-THC-COOH | EMIT II Plus Cannabinoids Assay | Siemens Healthineers | 105 - 119 | [3][4] |
| 11-nor-Δ⁸-THC-COOH | KIMS Cannabinoids Assay | Roche Diagnostics | 98 | [3][4] |
| Delta-8-THC | Commercial Cannabinoid Immunoassay | Not Specified | Positive at ≥30 ng/mL | [5] |
Note: Cross-reactivity is calculated based on the concentration of the cross-reactant required to produce a signal equivalent to a given concentration of the primary target analyte (typically Δ⁹-THC-COOH).
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cross-reactivity data, it is crucial to understand the methodologies employed in these studies. Below are detailed experimental protocols for determining cannabinoid immunoassay cross-reactivity.
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the general steps for assessing cross-reactivity using an ELISA, a common immunoassay format.
-
Preparation of Standards and Samples:
-
Prepare a series of calibration standards of the primary target analyte (e.g., Δ⁹-THC-COOH) in a certified negative biological matrix (e.g., whole blood, urine).
-
Prepare a range of concentrations for the test compound (e.g., THC-O-acetate, Δ⁸-THC-COOH) in the same negative matrix.
-
-
Assay Procedure:
-
Add standards, controls, and samples to the wells of a microplate pre-coated with antibodies specific to the target cannabinoid.
-
Add a fixed amount of enzyme-conjugated cannabinoid, which will compete with the cannabinoid in the sample for binding to the antibody.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove any unbound components.
-
Add a substrate that reacts with the enzyme to produce a color change.
-
Stop the reaction and measure the absorbance of each well using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the calibration standards against their known concentrations.
-
Determine the concentration of the test compound that produces a response equivalent to a specific concentration on the standard curve (e.g., the 50% binding point or a specific cutoff calibrator).
-
Calculate the percent cross-reactivity using the following formula:
-
% Cross-Reactivity = (Concentration of Primary Analyte / Concentration of Cross-Reactant) x 100
-
-
Protocol 2: Homogeneous Enzyme Immunoassay (e.g., EMIT, KIMS)
This protocol describes the general workflow for assessing cross-reactivity using homogeneous immunoassays, which are frequently used on automated clinical chemistry analyzers.
-
Reagent and Sample Preparation:
-
Reconstitute and prepare the immunoassay reagents according to the manufacturer's instructions.
-
Prepare calibrators and controls for the primary target analyte (e.g., Δ⁹-THC-COOH).
-
Prepare a series of dilutions of the test compound (e.g., Δ⁸-THC-COOH) in a negative matrix.
-
-
Instrument Analysis:
-
Program the automated analyzer with the specific assay parameters.
-
Load the reagents, calibrators, controls, and samples onto the analyzer.
-
The analyzer automatically mixes the sample with the antibody reagent and the enzyme-labeled drug reagent.
-
The binding of the antibody to the enzyme-labeled drug is inhibited by the presence of the drug in the sample.
-
The enzyme activity is measured spectrophotometrically, which is proportional to the drug concentration in the sample.
-
-
Cross-Reactivity Determination:
-
Run the different concentrations of the test compound as unknown samples.
-
Determine the concentration of the test compound that produces a result equivalent to the assay cutoff calibrator.
-
Calculate the percent cross-reactivity as described in the ELISA protocol.
-
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the processes involved in determining cross-reactivity, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for determining immunoassay cross-reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Cross-Reactivity of Contemporary Cannabinoids with THC Direct Immunoassay (ELISA) in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. selectscience.net [selectscience.net]
Comparative In Vitro Metabolism of THC Acetate Esters: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro metabolism of various tetrahydrocannabinol (THC) acetate (B1210297) esters. This document summarizes available experimental data, details relevant methodologies, and visualizes metabolic pathways to support further research and development in the cannabinoid field.
Introduction
THC acetate esters, such as Δ⁹-THC-O-acetate (Δ⁹-THCO) and Δ⁸-THC-O-acetate (Δ⁸-THCO), are semi-synthetic cannabinoids that have gained attention in both recreational markets and scientific research. As prodrugs, their metabolic activation and subsequent pathways are of significant interest for understanding their pharmacological profiles.[1][2] This guide focuses on the comparative in vitro metabolism of these compounds, providing a consolidated resource based on current scientific literature.
Comparative Metabolic Profile of THC Acetate Esters
In vitro studies using human liver microsomes have demonstrated that THC acetate esters are rapidly metabolized.[1][3] The primary initial metabolic step is the hydrolysis of the acetate group, a process known as deacetylation, which converts the acetate ester back to its parent cannabinoid (e.g., Δ⁹-THCO to Δ⁹-THC).[1][3] Following this activation step, the parent cannabinoid undergoes further metabolism consistent with the well-established pathways of THC.
The primary route of THC metabolism involves oxidation by cytochrome P450 (CYP) enzymes, predominantly CYP2C9 and CYP3A4, with contributions from CYP2C19.[4] This process mainly involves hydroxylation to form active metabolites, such as 11-hydroxy-THC (11-OH-THC), followed by further oxidation to inactive metabolites like 11-nor-9-carboxy-THC (THC-COOH).[4][5] These metabolites can then undergo phase II metabolism, such as glucuronidation.
While direct comparative quantitative data on the metabolic stability of different THC acetate esters is limited in publicly available literature, the consensus is that the initial deacetylation is a rapid process for the studied analogues.
Quantitative Metabolic Data Summary
The following table summarizes the key metabolic parameters for THC and the qualitative metabolic characteristics of its acetate esters based on available in vitro studies. Specific quantitative data for the half-life and intrinsic clearance of THC acetate esters in human liver microsomes are not yet widely available in the literature.
| Compound | Parent Compound | Primary Metabolic Pathway | Key Metabolites | In Vitro Metabolic Rate (HLM) | Key Enzymes |
| Δ⁹-THC | N/A | Hydroxylation, Oxidation | 11-OH-Δ⁹-THC, 11-nor-9-carboxy-Δ⁹-THC | t½: Not widely reported in HLM stability assays; CLint: High | CYP2C9, CYP3A4, CYP2C19 |
| Δ⁹-THC-O-acetate | Δ⁹-THC | Deacetylation, then Hydroxylation and Oxidation | Δ⁹-THC, 11-OH-Δ⁹-THC, 11-nor-9-carboxy-Δ⁹-THC | Rapid deacetylation (quantitative data not available) | Carboxylesterases, CYP2C9, CYP3A4 |
| Δ⁸-THC-O-acetate | Δ⁸-THC | Deacetylation, then Hydroxylation and Oxidation | Δ⁸-THC, 11-OH-Δ⁸-THC, 11-nor-9-carboxy-Δ⁸-THC | Rapid deacetylation (quantitative data not available) | Carboxylesterases, CYP2C9, CYP3A4 |
| THCV-O-acetate | THCV | Deacetylation (presumed) | Not yet studied | Data not available | Not yet studied |
| THCP-O-acetate | THCP | Deacetylation (presumed) | Not yet studied | Data not available | Not yet studied |
HLM: Human Liver Microsomes, t½: Half-life, CLint: Intrinsic Clearance.
Metabolic Pathways and Experimental Workflows
To visually represent the metabolic processes and experimental designs discussed, the following diagrams have been generated using the DOT language.
Caption: Metabolic pathway of THC acetate esters.
Caption: In vitro metabolic stability assay workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments in the study of in vitro cannabinoid metabolism.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay is designed to determine the rate at which a compound is metabolized by liver enzymes.
1. Reagents and Materials:
-
Pooled human liver microsomes (HLM)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound (THC acetate ester) stock solution
-
Internal standard solution in cold acetonitrile
-
96-well plates
-
Incubator/shaker
-
Centrifuge
2. Procedure:
-
Prepare the incubation mixture by combining the HLM, potassium phosphate buffer, and the NADPH regenerating system in a 96-well plate.
-
Pre-warm the plate to 37°C for approximately 5-10 minutes.
-
Initiate the metabolic reaction by adding the test compound to each well. The final concentration of the test compound is typically around 1 µM.
-
Incubate the plate at 37°C with constant shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding an equal volume of cold acetonitrile containing an internal standard.
-
Once all time points are collected, centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
3. Data Analysis:
-
The concentration of the remaining parent compound at each time point is determined by LC-MS/MS.
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693/k.
-
The intrinsic clearance (CLint) is calculated using the half-life and the protein concentration in the incubation.
LC-MS/MS Analysis of THC Acetate Esters and Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used to identify and quantify cannabinoids and their metabolites.
1. Sample Preparation:
-
The supernatant from the microsomal stability assay is directly injected or may undergo further solid-phase extraction (SPE) for cleanup if necessary.
2. Liquid Chromatography (LC) Conditions (Example):
-
Column: A C18 or similar reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is typically used, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the compounds based on their polarity.
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for the parent compound and its metabolites and then monitoring for specific product ions after fragmentation.
-
MRM Transitions (Example):
-
Δ⁹-THC-O-acetate: Precursor ion → Product ion(s)
-
Δ⁹-THC: Precursor ion → Product ion(s)
-
11-OH-Δ⁹-THC: Precursor ion → Product ion(s)
-
11-nor-9-carboxy-Δ⁹-THC: Precursor ion → Product ion(s)
-
4. Quantification:
-
A calibration curve is generated using known concentrations of analytical standards for each compound.
-
The concentration of each analyte in the samples is determined by comparing its peak area to the calibration curve, normalized to the internal standard.
Conclusion
The in vitro metabolism of THC acetate esters is characterized by a rapid initial deacetylation to the parent cannabinoid, followed by the established metabolic pathways of THC involving CYP450-mediated oxidation. While qualitative comparisons are possible, there is a notable lack of quantitative data on the metabolic stability of various THC acetate esters in the current scientific literature. Further research is warranted to determine the specific kinetic parameters (half-life, intrinsic clearance) for a broader range of these compounds, including THCV-O-acetate and THCP-O-acetate, to enable a more comprehensive comparative analysis and better predict their in vivo behavior. The detailed experimental protocols provided herein offer a foundation for conducting such studies.
References
- 1. "Cannabinoid Acetate Analogs (Δ9-THC-O-A, Δ8-THC-O-A, and CBD-di-O-A) B" by Natalie Ortiz [scholarscompass.vcu.edu]
- 2. THC-O-acetate - Wikipedia [en.wikipedia.org]
- 3. Human metabolism of the semi‐synthetic cannabinoids hexahydrocannabinol, hexahydrocannabiphorol and their acetates using hepatocytes and urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantifying Hepatic Enzyme Kinetics of (-)-∆9-Tetrahydrocannabinol (THC) and Its Psychoactive Metabolite, 11-OH-THC, through In Vitro Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
head-to-head in vivo comparison of delta-8-THC and delta-8-THC acetate
A detailed guide for researchers and drug development professionals.
In the rapidly evolving landscape of cannabinoid research, delta-8-tetrahydrocannabinol (B88935) (delta-8-THC) and its acetylated form, delta-8-THC acetate (B1210297) (delta-8-THCO-A), have emerged as compounds of significant interest. While delta-8-THC is a naturally occurring isomer of the more abundant delta-9-THC, delta-8-THC acetate is a semi-synthetic derivative.[1][2] This guide provides a comprehensive head-to-head comparison of these two cannabinoids based on the currently available, albeit limited, scientific evidence. It is important to note that direct, peer-reviewed in vivo comparative studies are scarce, and much of the information on delta-8-THC acetate is based on anecdotal reports and theoretical considerations.
Chemical Structure and Synthesis
Delta-8-THC has a chemical structure nearly identical to delta-9-THC, with the only difference being the location of a double bond in the cyclohexene (B86901) ring.[3] Delta-8-THC acetate is synthesized from delta-8-THC through a chemical process called acetylation, where an acetyl group is added to the THC molecule.[1] This structural modification is key to the purported differences in its pharmacological profile.
Caption: Synthesis of Delta-8-THC Acetate from Delta-8-THC.
Pharmacokinetics: A Tale of a Prodrug
A central hypothesis regarding delta-8-THC acetate is that it functions as a prodrug for delta-8-THC.[4][5] This means that the acetate group makes the molecule more lipophilic, potentially enhancing its ability to cross the blood-brain barrier.[6] Once in the body, it is believed to be metabolized back into delta-8-THC, which then exerts its effects on the cannabinoid receptors.
This prodrug mechanism could explain the anecdotal reports of a delayed onset of effects for delta-8-THC acetate compared to delta-8-THC.[7] While the metabolism of delta-8-THC has been studied, with 11-hydroxy-delta-8-THC being a major active metabolite, the precise metabolic fate of delta-8-THC acetate in vivo remains to be elucidated through formal studies.[3][8][9]
References
- 1. A Guide to Delta-8 vs. THCOa: Extraction, Products, Safety, Legality, Testing & More [acslab.com]
- 2. oas.org [oas.org]
- 3. researchgate.net [researchgate.net]
- 4. utah.gov [utah.gov]
- 5. researchgate.net [researchgate.net]
- 6. recovered.org [recovered.org]
- 7. THC-O-acetate - Wikipedia [en.wikipedia.org]
- 8. Chemistry and Pharmacology of Delta-8-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of (+)-trans-delta 8-tetrahydrocannabinol in the mouse in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Confirmation of Synthetic Delta-8-THC Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of synthetic cannabinoids, including delta-8-THC acetate (B1210297), presents a significant analytical challenge requiring robust and reliable methods for structural confirmation and differentiation from its isomers. This guide provides a comparative overview of spectroscopic techniques used to unequivocally identify synthetic delta-8-THC acetate, with supporting experimental data and detailed methodologies.
Comparative Spectroscopic Data
The unambiguous identification of delta-8-THC acetate relies on a combination of chromatographic and spectroscopic techniques. The following table summarizes the key distinguishing features of delta-8-THC acetate compared to its common isomers and precursors.
| Analyte | GC-MS (m/z of Key Fragments) | LC-MS/MS (Precursor > Product Ions) | ¹H NMR (Key Chemical Shifts, δ ppm in CDCl₃) | FTIR (Key Absorption Bands, cm⁻¹) |
| Delta-8-THC Acetate | 356 [M]⁺, 314 [M-C₂H₂O]⁺, 299, 271, 231 | 357.2 > 315.2, 297.2 | ~6.8 (aromatic), ~5.4 (olefinic), ~2.3 (acetyl) | ~1760 (C=O, ester), ~1210 (C-O, ester), ~2925 (C-H, alkane) |
| Delta-9-THC Acetate | 356 [M]⁺, 314 [M-C₂H₂O]⁺, 299, 271, 231 | 357.2 > 315.2, 297.2 | ~6.6 (aromatic), ~6.3 (olefinic), ~2.3 (acetyl) | ~1760 (C=O, ester), ~1210 (C-O, ester), ~2925 (C-H, alkane) |
| Delta-8-THC | 314 [M]⁺, 299, 271, 246, 231[1] | 315.2 > 193.1, 135.1 | ~6.27, ~6.10 (aromatic), ~5.4 (olefinic)[1] | ~3300 (O-H, phenol), ~2925 (C-H, alkane), ~1624, ~1579 (C=C, aromatic)[2] |
| Delta-9-THC | 314 [M]⁺, 299, 271, 246, 231 | 315.2 > 193.1, 135.1 | ~6.25, ~6.13 (aromatic), ~6.3 (olefinic) | ~3300 (O-H, phenol), ~2925 (C-H, alkane), ~1624, ~1579 (C=C, aromatic)[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following are representative protocols for the spectroscopic analysis of delta-8-THC acetate.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone for the identification of volatile and semi-volatile compounds. For cannabinoids, derivatization is often employed to improve chromatographic performance.[3]
Sample Preparation (Derivatization):
-
Evaporate a solution containing the sample to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of ethyl acetate.
-
Cap the vial tightly and heat at 70°C for 30 minutes.[3]
-
Cool the sample to room temperature before injection.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 280°C.
-
Oven Program: Initial temperature of 150°C, hold for 1 min, ramp at 15°C/min to 300°C, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the analysis of non-volatile compounds and isomers.
Sample Preparation:
-
Dissolve the sample in methanol (B129727) or acetonitrile (B52724) to a concentration of approximately 1 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.[4]
-
Column: Poroshell 120 EC-C18 (2.7 µm, 3.0 x 100 mm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 70% B, increase to 95% B over 5 min, hold for 2 min, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Sciex 4500 QTRAP or equivalent.[4]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: As listed in the comparison table.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).[5][6]
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.[5]
Instrumentation and Conditions:
-
Spectrometer: Bruker Avance III 500 MHz or equivalent.
-
Nuclei: ¹H and ¹³C.
-
Experiments: 1D ¹H, 1D ¹³C, COSY, HSQC, and HMBC.
-
Temperature: 298 K.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides information about the functional groups present in a molecule.
Sample Preparation:
-
For neat oils, place a small drop directly onto the attenuated total reflectance (ATR) crystal.
-
For solid samples, dissolve in a volatile solvent, deposit on the ATR crystal, and allow the solvent to evaporate.
Instrumentation and Conditions:
-
Spectrometer: Thermo Scientific Nicolet iS50 or equivalent.
-
Accessory: ATR with a diamond crystal.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 32.
Analytical Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for the spectroscopic confirmation of delta-8-THC acetate and a simplified representation of its expected signaling pathway, given its structural similarity to other THC isomers.
Caption: Analytical workflow for the confirmation of synthetic delta-8-THC acetate structure.
Caption: Postulated signaling pathway of delta-8-THC acetate.
References
- 1. Delta-8 Tetrahydrocannabinol Product Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. A Quantitative 1H NMR Method for Screening Cannabinoids in CBD Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Quantitative Comparison of Delta-8-THC-O Acetate in Commercial Products: A Guide for Researchers
A notable scarcity of publicly available quantitative data on the delta-8-THC-O-acetate (Δ⁸-THC-O) content in commercial products presents a significant challenge for researchers, scientists, and drug development professionals. This guide provides a comparative analysis based on available research, outlines the experimental methodologies for accurate quantification, and highlights the critical need for greater transparency and standardized testing in the rapidly evolving cannabinoid market.
A comprehensive review of scientific literature and publicly accessible lab reports reveals a landscape where the advertised potency of Δ⁸-THC-O in consumer products often lacks verifiable, independent data. While many brands allude to third-party testing, obtaining concrete Certificates of Analysis (COAs) with specific quantitative results for Δ⁸-THC-O proves to be a formidable task. This lack of accessible data impedes rigorous scientific evaluation and raises concerns about product consistency and consumer safety.
Comparative Analysis of Delta-8-THC-O Content
To date, only limited independent studies have quantified the Δ⁸-THC-O content in commercially available products. One such study provides a crucial data point for understanding the potential variance between labeled and actual cannabinoid content.
Table 1: Quantitative Analysis of Delta-8-THC-O-Acetate in a Commercial Edible Product
| Product Name | Brand | Product Type | Labeled Δ⁸-THC-O Content | Reported Δ⁸-THC-O-Acetate Content (mg/gummy) |
| Gummy Squares | Palm Treez | Edible | THC-O (unspecified) | 0.30 |
Source: Adapted from scientific research publications.[1]
The analysis of the "Palm Treez" gummy product, which was labeled as containing "THC-O," revealed the presence of Δ⁸-THC-O-acetate at a concentration of 0.30 mg per gummy.[1] This finding underscores the importance of precise analytical testing to identify and quantify specific cannabinoid acetates, as product labels can be ambiguous. The lack of further publicly available, independent quantitative analyses for a wider range of Δ⁸-THC-O products from various brands makes a comprehensive comparative guide challenging at this time.
Experimental Protocols for Quantification
Accurate and reliable quantification of Δ⁸-THC-O in complex matrices such as edibles and vape liquids requires sophisticated analytical methodologies. The following protocols are based on established methods for cannabinoid analysis.
Sample Preparation
Effective extraction of Δ⁸-THC-O from the product matrix is a critical first step.
-
For Edibles (Gummies):
-
Homogenize the gummy sample to ensure uniformity.
-
Perform a solvent extraction using a suitable organic solvent such as methanol (B129727) or a mixture of methanol and chloroform.
-
Vortex and sonicate the sample to ensure complete extraction of the analyte.
-
Centrifuge the sample to separate the solid matrix from the solvent containing the extracted cannabinoids.
-
Collect the supernatant for analysis.
-
-
For Vape Cartridges (Liquids):
-
Accurately weigh a portion of the vape liquid.
-
Dilute the sample in a known volume of an appropriate solvent (e.g., methanol or acetonitrile) to a concentration suitable for the analytical instrument.
-
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard techniques for the identification and quantification of cannabinoids and their derivatives.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: This technique separates compounds based on their volatility and interaction with a stationary phase in a gas chromatograph, followed by detection and identification based on their mass-to-charge ratio by a mass spectrometer.
-
Derivatization: As Δ⁸-THC-O is an acetate (B1210297) ester, derivatization may not be necessary. However, for the analysis of other cannabinoids that are not in their acetate form, a derivatization step (e.g., silylation) is often employed to increase their volatility.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Data Analysis: The concentration of Δ⁸-THC-O is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from certified reference standards.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Principle: This method separates compounds based on their partitioning between a mobile liquid phase and a stationary solid phase in a liquid chromatograph. The separated compounds are then ionized and detected by a tandem mass spectrometer, which provides a high degree of sensitivity and selectivity.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a tandem mass spectrometer.
-
Data Analysis: Similar to GC-MS, quantification is achieved by comparing the analyte's response in the sample to a calibration curve constructed from known concentrations of a certified Δ⁸-THC-O-acetate standard.
-
Preparation of Standards
Due to the limited commercial availability of certified reference materials for Δ⁸-THC-O-acetate, in-house synthesis of standards may be required.[1] This involves the acetylation of a known quantity of Δ⁸-THC using acetic anhydride.[1] The purity and concentration of the synthesized standard must be rigorously verified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Analytical Workflow Diagram
The following diagram illustrates the general workflow for the quantitative analysis of Δ⁸-THC-O in commercial products.
Caption: General workflow for the quantitative analysis of delta-8-THC-O.
References
A Comparative Guide to the Validation of a Cell-Based Bioassay for Delta-8-THC Acetate Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a cell-based bioassay for determining the functional potency of Delta-8-tetrahydrocannabinol acetate (B1210297) (Δ8-THC-O) against the standard analytical method of High-Performance Liquid Chromatography (HPLC). It includes detailed experimental protocols, validation data, and a discussion of the strategic application of each methodology in cannabinoid research and development.
Introduction: Potency vs. Concentration
Delta-8-THC acetate (Δ8-THC-O) is a synthetic analog of THC that has garnered significant interest.[1][2] Accurately quantifying its activity is critical for both research and therapeutic applications. It is essential to distinguish between two key concepts:
-
Analytical Concentration : The absolute amount of a compound in a sample, typically measured in mg/mL or percent by weight. High-Performance Liquid Chromatography (HPLC) is the gold standard for this measurement.[3][4][5]
-
Functional Potency : The biological effect a compound elicits at a specific concentration. Cell-based bioassays are required to measure this, as they quantify the interaction of a compound with its biological target, such as the cannabinoid receptor 1 (CB1).[6]
This guide focuses on the validation of a cell-based bioassay that measures the functional potency of Δ8-THC-O by quantifying its ability to activate the CB1 receptor and modulate downstream signaling.
Principles of Methodologies
This bioassay utilizes a recombinant cell line (e.g., HEK293) engineered to express the human CB1 receptor. Δ8-THC-O is a partial agonist of the CB1 receptor.[7][8][9] The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like Δ8-THC-O, couples to a Gi/o protein.[10][11] This coupling inhibits the enzyme adenylyl cyclase, leading to a measurable decrease in intracellular cyclic AMP (cAMP) levels.[10][11][12] The potency of the compound is determined by measuring this dose-dependent reduction in cAMP.
HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture.[4][13][14] For cannabinoid analysis, a sample is dissolved in a solvent and injected into an HPLC column. The various compounds are separated based on their interaction with the column material and detected by a UV detector as they exit. The concentration is calculated by comparing the peak area of the analyte to that of a certified reference standard.[4][15]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biological pathway targeted by the bioassay and the general workflow for its execution.
References
- 1. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. binoidcbd.com [binoidcbd.com]
- 3. Potency Analysis of Medical Marijuana Products from New York State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rootsciences.com [rootsciences.com]
- 5. aocs.org [aocs.org]
- 6. WO2019060316A1 - Cell-based assay for quantifying the potency and efficacy of cannabinoids and/or terpenoids, and methods of use thereof - Google Patents [patents.google.com]
- 7. Delta8-THC acetate_TargetMol [targetmol.com]
- 8. Δ8-Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 9. Chemistry and Pharmacology of Delta-8-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jme.bioscientifica.com [jme.bioscientifica.com]
- 11. researchgate.net [researchgate.net]
- 12. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pjlabs.com [pjlabs.com]
A Comparative Analysis of Delta-8-THC Acetate and Other Novel Psychoactive Substances
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Delta-8-THC acetate (B1210297) and other novel psychoactive substances (NPS), with a focus on their pharmacological properties. Due to a scarcity of formal scientific studies on Delta-8-THC acetate and Delta-10-THC, this comparison primarily relies on available data for Delta-8-THC, its more prevalent isomer Delta-9-THC, and well-characterized synthetic cannabinoid receptor agonists.
Executive Summary
Delta-8-THC acetate is a synthetic derivative of Delta-8-THC, an isomer of the more abundant psychoactive cannabinoid, Delta-9-THC. While anecdotal reports suggest that Delta-8-THC acetate may be more potent than Delta-8-THC with a delayed onset of action, there is a significant lack of quantitative scientific data to substantiate these claims. This guide presents a comparative analysis based on available data for related compounds to provide a framework for understanding the potential pharmacological profile of Delta-8-THC acetate in the context of other novel psychoactive substances.
Chemical and Pharmacological Profiles
Delta-8-THC acetate is synthesized from Delta-8-THC through an acetylation process using acetic anhydride.[1] This structural modification may alter its pharmacokinetic and pharmacodynamic properties. It is hypothesized to act as a prodrug, being metabolized in the body to the active form, Delta-8-THC.
For comparison, this guide includes data on:
-
Delta-8-THC: A naturally occurring cannabinoid in the cannabis plant, known for its psychoactive effects, which are generally considered to be less potent than those of Delta-9-THC.
-
Delta-9-THC: The primary psychoactive constituent of cannabis.
-
Delta-10-THC: Another isomer of THC, anecdotally reported to have milder psychoactive effects than Delta-9-THC.[2][3][4]
-
JWH-018: A synthetic cannabinoid that acts as a full agonist at both CB1 and CB2 receptors and is significantly more potent than THC.
-
CP-55,940: A potent, synthetic, non-selective full agonist of both CB1 and CB2 receptors, widely used in cannabinoid research.
Comparative Pharmacological Data
The following tables summarize the available quantitative data for the selected cannabinoids. It is crucial to note the absence of published, peer-reviewed data for Delta-8-THC acetate's receptor binding affinity and functional potency.
Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)
| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) |
| Delta-8-THC | 78 ± 5[5] | 12 ± 2[5] |
| Delta-9-THC | 18 ± 4[5] | 42 ± 9[5] |
| JWH-018 | 9.0 ± 5.0 | 2.94 ± 2.65 |
| CP-55,940 | 0.58 ± 0.09 | 0.68 ± 0.14 |
| Delta-8-THC Acetate | Not Available | Not Available |
| Delta-10-THC | Not Available | Not Available |
Table 2: In Vitro Functional Potency (EC50, nM) and Efficacy
| Compound | Assay Type | CB1 Receptor (EC50, nM) | CB2 Receptor (EC50, nM) | Efficacy |
| Delta-8-THC | GTPγS Binding | ~200 | ~300 | Partial Agonist |
| Delta-9-THC | GTPγS Binding | ~100 | ~150 | Partial Agonist |
| JWH-018 | cAMP Inhibition | 5.8 | 6.1 | Full Agonist |
| CP-55,940 | cAMP Inhibition | 0.9 | 1.1 | Full Agonist |
| Delta-8-THC Acetate | Not Available | Not Available | Not Available | Not Available |
| Delta-10-THC | Not Available | Not Available | Not Available | Not Available |
Experimental Protocols
Radioligand Displacement Binding Assay
This assay determines the binding affinity (Ki) of a compound to a receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2) are prepared from cultured cells or animal brain tissue.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to activate G-protein coupled receptors (GPCRs) that are coupled to the inhibition of adenylyl cyclase, such as the CB1 receptor.
Methodology:
-
Cell Culture: Cells stably expressing the CB1 receptor are cultured in appropriate media.
-
Treatment: The cells are pre-treated with a phosphodiesterase inhibitor to prevent the degradation of cyclic AMP (cAMP). They are then stimulated with forskolin (B1673556) (an activator of adenylyl cyclase) in the presence of varying concentrations of the test compound.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing techniques like enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The concentration-response curve for the inhibition of forskolin-stimulated cAMP accumulation is plotted, and the EC50 value (the concentration of the compound that produces 50% of its maximal effect) is determined.
Mouse Tetrad Test
This in vivo assay is used to assess the cannabimimetic activity of a compound by measuring four distinct physiological and behavioral effects.
Methodology:
-
Animal Subjects: Male mice are typically used.
-
Drug Administration: The test compound is administered to the mice, usually via intraperitoneal injection.
-
Behavioral and Physiological Assessment: At a specific time point after administration, the following four parameters are measured:
-
Hypomotility: Spontaneous locomotor activity is measured in an open-field arena.
-
Catalepsy: The time the mouse remains immobile in an unnatural posture (e.g., with its forepaws placed on an elevated bar) is recorded.
-
Analgesia: The response to a thermal stimulus (e.g., hot plate or tail-flick test) is measured.
-
Hypothermia: Core body temperature is measured using a rectal probe.
-
-
Data Analysis: The effects of the test compound on each of the four parameters are compared to those of a vehicle control group.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical cannabinoid receptor signaling pathway and a typical experimental workflow for characterizing a novel psychoactive substance.
Caption: Cannabinoid receptor signaling pathway.
Caption: Experimental workflow for NPS characterization.
Structure-Activity Relationships
The psychoactive effects of cannabinoids are primarily mediated by their interaction with the CB1 receptor. The structure of the cannabinoid molecule significantly influences its binding affinity and efficacy at this receptor.
Caption: Key structural features for CB1 receptor interaction.
Conclusion and Future Directions
While Delta-8-THC acetate is emerging as a novel psychoactive substance, a comprehensive understanding of its pharmacological and toxicological profile is currently lacking. The available information on related compounds suggests that it likely acts as a cannabinoid receptor agonist. However, without direct experimental data, its potency, efficacy, and safety remain speculative.
Future research should prioritize the in-depth pharmacological characterization of Delta-8-THC acetate and other emerging THC isomers. This includes conducting standardized receptor binding and functional assays to determine their Ki and EC50 values at CB1 and CB2 receptors. Furthermore, in vivo studies are necessary to elucidate their psychoactive effects, pharmacokinetic profiles, and potential for adverse effects. Such data are essential for informing public health policies and guiding the development of safer therapeutic agents.
References
- 1. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elevateright.com [elevateright.com]
- 3. leafwell.com [leafwell.com]
- 4. accurateclinic.com [accurateclinic.com]
- 5. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Purity and Stability of Delta-8-THC Acetate Analytical Standards
For researchers, scientists, and professionals in drug development, the integrity of analytical standards is paramount for accurate quantification and qualification of cannabinoids. This guide provides a comparative assessment of the purity and stability of delta-8-tetrahydrocannabinol (B88935) (delta-8-THC) acetate (B1210297) analytical standards. It includes a review of available data, comparisons with other relevant cannabinoid standards, and detailed experimental protocols for in-house verification.
Purity of Delta-8-THC Acetate and Alternative Cannabinoid Standards
The purity of an analytical standard is a critical attribute that directly impacts the accuracy of analytical measurements. Commercially available delta-8-THC acetate analytical standards typically exhibit high purity. For instance, Cayman Chemical specifies a purity of ≥98% for their delta-8-THC acetate analytical standard, which is supplied in an acetonitrile (B52724) solution. In research settings where primary reference materials are unavailable, standards have been synthesized in-house, achieving approximately 100% purity with minimal parent compound remaining.
The primary impurities in delta-8-THC products, which can also affect the purity of analytical standards if not properly purified, often stem from the synthetic process, which typically involves the conversion of cannabidiol (B1668261) (CBD). These impurities can include residual starting materials, reagents, and various isomers of THC.
For comparison, other major cannabinoid analytical standards also have high purity specifications from commercial suppliers.
| Cannabinoid Standard | Typical Purity Specification | Common Impurities/Related Substances |
| Delta-8-THC Acetate | ≥98% | Delta-9-THC Acetate, Delta-8-THC, residual solvents, synthesis byproducts |
| Delta-9-THC | ≥98% | Delta-8-THC, Cannabinol (B1662348) (CBN), Cannabichromene (CBC) |
| Cannabidiol (CBD) | ≥99% | Cannabidiolic acid (CBDA), other cannabinoids |
| Cannabinol (CBN) | ≥98% | Delta-9-THC, Delta-8-THC |
Stability of Delta-8-THC Acetate Analytical Standards
The stability of an analytical standard ensures its integrity over time and under various environmental conditions. While long-term stability data under ideal storage conditions is often provided by manufacturers, understanding the stability under stress conditions is crucial for assessing its robustness.
A study on the stability of delta-8-THC in urine demonstrated that it is susceptible to degradation under certain conditions. The parent delta-8-THC was not detected after a single day at 45°C, irrespective of the pH. Generally, acidic conditions (pH 4.5) led to more significant degradation of cannabinoid acids compared to neutral (pH 7) or basic (pH 9) conditions.
Based on the known degradation pathways of other THC compounds, delta-8-THC acetate is likely susceptible to degradation under the following conditions:
-
Acidic Hydrolysis: The acetate group can be hydrolyzed under acidic conditions, yielding delta-8-THC.
-
Oxidation: Exposure to air and light can lead to oxidation, potentially forming cannabinol (CBN) derivatives.
-
Thermal Degradation: Elevated temperatures can accelerate degradation reactions.
A comparative overview of the expected stability of different cannabinoid standards is presented below.
| Cannabinoid Standard | Long-Term Storage Stability (Ideal Conditions) | Expected Susceptibility to Degradation | Potential Degradation Products |
| Delta-8-THC Acetate | ≥4 years at -20°C in acetonitrile | Acid hydrolysis, oxidation, thermal stress | Delta-8-THC, CBN-acetate, other isomers |
| Delta-9-THC | Stable when protected from light and air | Oxidation, isomerization | Cannabinol (CBN), Delta-8-THC |
| Cannabidiol (CBD) | Generally stable | Acidic conditions can cause cyclization to THC isomers | Delta-9-THC, Delta-8-THC |
| Cannabinol (CBN) | Considered a stable degradation product of THC | Relatively stable | Further oxidation products |
Experimental Protocols
To ensure the quality of analytical standards in a laboratory setting, it is essential to have robust protocols for purity and stability assessment.
Protocol for Purity Assessment using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of a delta-8-THC acetate analytical standard.
-
Instrumentation: A high-performance liquid chromatograph with a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 228 nm.
-
Standard Preparation: Prepare a stock solution of the delta-8-THC acetate standard in acetonitrile at a concentration of 1 mg/mL. Prepare a working solution by diluting the stock solution to 100 µg/mL with the mobile phase.
-
Chromatographic Analysis: Inject the working solution into the HPLC system and record the chromatogram.
-
Purity Calculation: The purity is calculated as the percentage of the peak area of the main component relative to the total peak area of all components in the chromatogram.
Purity (%) = (Peak Area of Delta-8-THC Acetate / Total Peak Area of all peaks) x 100
Protocol for Forced Degradation Study
This protocol is designed to assess the stability of the delta-8-THC acetate standard under various stress conditions.
-
Sample Preparation: Prepare separate solutions of the delta-8-THC acetate standard (100 µg/mL) for each stress condition.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the standard solution and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the standard solution and heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the standard solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid standard at 105°C for 24 hours.
-
Photolytic Degradation: Expose the standard solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples alongside a control sample (unstressed standard) using the HPLC method described above.
-
Evaluation: Compare the chromatograms of the stressed samples with the control. A decrease in the peak area of the main component and the appearance of new peaks indicate degradation. The percentage degradation can be calculated.
Visualizing Experimental Workflows and Logical Relationships
To better illustrate the processes involved in assessing the purity and stability of delta-8-THC acetate analytical standards, the following diagrams have been created using the DOT language.
Caption: Workflow for Purity Assessment of Delta-8-THC Acetate.
Caption: Workflow for Stability Testing of Delta-8-THC Acetate.
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of Delta-8-THC-O Acetate
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel synthetic cannabinoids, such as delta-8-tetrahydrocannabinol-O-acetate (delta-8-THC-O), presents significant analytical challenges for potency testing, quality control, and regulatory compliance. The inherent instability of these acetate (B1210297) analogs necessitates robust and validated analytical methods to ensure accurate quantification. This guide provides a comprehensive cross-validation comparison of two of the most common analytical techniques employed for cannabinoid analysis: High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
This document details experimental protocols for both methodologies, presents a comparative summary of their performance characteristics, and offers guidance on selecting the appropriate technique for the analysis of delta-8-THC-O.
Key Considerations for Delta-8-THC-O Analysis
A critical factor in the analysis of delta-8-THC-O is its susceptibility to degradation. Cannabinoid acetates can undergo deacetylation back to their corresponding non-acetylated forms under certain conditions. This instability is a crucial consideration, particularly for thermal methods like GC-MS, where the high temperatures of the injector port can lead to thermal degradation of the analyte before it even reaches the analytical column.[1]
Experimental Protocols
Detailed methodologies for the analysis of delta-8-THC-O using both LC-MS/MS and GC-MS are outlined below. These protocols are synthesized from established methods for cannabinoid analysis and specific studies on THC acetate compounds.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocol
HPLC, especially when coupled with a mass spectrometer, is a powerful technique for the analysis of thermally labile compounds like delta-8-THC-O, as it avoids high temperatures during sample introduction.[2]
1. Sample Preparation:
-
Extraction: Accurately weigh the sample (e.g., oil, distillate, or edible) and dissolve it in a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724) to a known concentration.
-
Dilution: Perform serial dilutions to bring the analyte concentration within the calibration range of the instrument.
-
Filtration: Filter the final diluted sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
2. Chromatographic Conditions:
-
Instrument: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A reverse-phase column, such as a C18 column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 75 mm, 3.5 µm), is commonly used for cannabinoid separation.[3]
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.[3]
-
Solvent B: Methanol with 0.1% formic acid.[3]
-
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C, to ensure reproducible retention times.[3]
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, monitor specific precursor-to-product ion transitions for delta-8-THC-O and any internal standards.
-
Source Temperature: Typically set around 300-350°C.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a widely used technique for cannabinoid analysis due to its high resolving power and sensitivity. However, for THC acetates, careful consideration of the injector temperature is necessary to minimize on-column degradation. Derivatization is not typically required for the acetate form, but it is for the corresponding acidic cannabinoids.
1. Sample Preparation:
-
Extraction and Dilution: Follow the same procedure as for HPLC. Hexane is a suitable solvent for GC-MS analysis.
-
Derivatization (Optional): If analyzing for the presence of acidic cannabinoids alongside the acetate, a derivatization step (e.g., silylation with BSTFA) is necessary to prevent decarboxylation in the hot injector. For the analysis of only neutral cannabinoids and their acetates, this step can be omitted.
2. Chromatographic Conditions:
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm), is a common choice.[3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Injector Temperature: This is a critical parameter. A lower temperature (e.g., 250°C) should be evaluated to minimize thermal degradation of delta-8-THC-O.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 150°C, hold for 2 minutes, then ramp up to 300°C at 15°C/min and hold for 2 minutes.[3]
-
Injection Mode: Splitless injection is often used for trace analysis.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: For qualitative analysis, a full scan can be used (e.g., m/z 40-550).[3]
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor specific ions characteristic of delta-8-THC-O to enhance sensitivity and selectivity.[3]
Cross-Validation Data Presentation
Table 1: Comparison of Method Performance Characteristics
| Parameter | HPLC-MS/MS | GC-MS |
| Specificity/Selectivity | High, especially with MS/MS, which can distinguish isomers. | High, based on retention time and mass spectrum. |
| Sensitivity (LOD/LOQ) | Generally very low (sub-ng/mL to low ng/mL).[4] | Low (ng/mL range), but can be affected by thermal degradation.[5] |
| Linearity (R²) | Typically > 0.99. | Typically > 0.99.[5] |
| Precision (%RSD) | < 15% (often < 5%).[6] | < 15%.[7] |
| Accuracy/Recovery (%) | 80-120%.[4] | 80-120%, but can be impacted by analyte degradation.[5] |
| Analysis of Acidic Forms | Can directly analyze without derivatization.[2] | Requires derivatization to prevent decarboxylation.[2] |
| Thermal Degradation Risk | Low, as analysis is performed at or near ambient temperature. | High, due to the hot injector port, which can cause deacetylation. |
| Sample Throughput | Can be high with modern UHPLC systems. | Generally considered fast for routine analysis. |
Table 2: Typical Validation Parameters for Cannabinoid Analysis
| Validation Parameter | HPLC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.3 - 1.5 ng/mL[4] | ~15 ng/mL (for THC in blood)[5] |
| Limit of Quantification (LOQ) | 1 - 5 ng/mL[4] | ~25 ng/mL (for THC in blood)[5] |
| Precision (Repeatability, %RSD) | < 10%[4] | < 11%[7] |
| Intermediate Precision (%RSD) | < 15%[4] | < 10%[7] |
| Accuracy (Recovery) | 85 - 115%[4] | 81 - 111%[5] |
Mandatory Visualization
The following diagram illustrates a typical workflow for the cross-validation of HPLC and GC-MS methods for the analysis of delta-8-THC-O.
Caption: Workflow for cross-validation of HPLC and GC-MS methods.
Conclusion and Recommendations
Both HPLC-MS/MS and GC-MS are capable of quantifying delta-8-THC-O, but the choice of method should be guided by the specific analytical needs and the potential for analyte degradation.
HPLC-MS/MS is the recommended method for the quantitative analysis of delta-8-THC-O. The primary advantage of this technique is the avoidance of high temperatures during sample introduction, which minimizes the risk of thermal degradation and deacetylation of the acetate moiety. This leads to more accurate and reliable quantification of the intact molecule. The high specificity and sensitivity of tandem mass spectrometry also allow for the confident identification and quantification of delta-8-THC-O, even in complex matrices.
GC-MS can be a suitable alternative, particularly for qualitative analysis or for laboratories where LC-MS/MS is not available. However, it is crucial to carefully optimize the GC injector temperature to minimize the thermal degradation of delta-8-THC-O. The stability of the analyte under the chosen GC conditions should be thoroughly validated. For quantitative analysis, the potential for on-column degradation must be assessed and accounted for, possibly through the use of a deuterated internal standard and careful calibration.
Ultimately, a thorough method validation is essential regardless of the chosen technique to ensure that the analytical method is fit for its intended purpose and provides accurate, precise, and reliable data for the analysis of delta-8-THC-O.
References
- 1. "Cannabinoid Acetate Analogs (Δ9-THC-O-A, Δ8-THC-O-A, and CBD-di-O-A) B" by Natalie Ortiz [scholarscompass.vcu.edu]
- 2. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhancement and validation of a quantitative GC–MS method for the detection of ∆9-THC and THC—COOH in postmortem blood and urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dialnet.unirioja.es [dialnet.unirioja.es]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Delta-8-THC Acetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel compounds like Delta-8-THC acetate (B1210297) are paramount for ensuring laboratory safety and regulatory compliance. This document provides essential guidance on the safe disposal of Delta-8-THC acetate, integrating available chemical data and standard laboratory safety protocols.
Delta-8-THC acetate, a synthetic cannabinoid, is classified as a Schedule I compound in the United States, necessitating stringent handling and disposal procedures.[1][2] While specific regulatory guidelines for its disposal are not extensively detailed, a comprehensive approach based on its chemical properties and general hazardous waste management principles is required.
Core Safety and Handling Protocols
Before initiating any disposal procedures, adherence to fundamental safety measures is critical. This includes the use of appropriate personal protective equipment (PPE) to prevent accidental exposure.
| Personal Protective Equipment (PPE) | Specifications and Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes or aerosols.[3] |
| Skin Protection | Wear fire/flame resistant and impervious clothing.[3] Nitrile gloves are recommended for handling the compound and its solutions. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[3] All handling of the pure compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation risk. |
| General Hygiene | Do not eat, drink, or smoke when using this product.[3] Wash hands thoroughly after handling. |
In the event of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[3] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[3] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a physician.[3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3] |
Disposal Procedure for Delta-8-THC Acetate
The primary concern for the disposal of Delta-8-THC acetate is its potential psychoactivity and its classification as a controlled substance. The disposal procedure should aim to render the compound non-recoverable and compliant with hazardous waste regulations.
Step 1: Chemical Degradation (Recommended)
Based on available chemical information, Delta-8-THC acetate can be hydrolyzed to Delta-8-THC and acetic acid.[4] This process can be facilitated to degrade the acetate ester, which is a key step in its synthesis and contributes to its prodrug nature.
Experimental Protocol for Hydrolysis:
-
In a suitable, labeled, and sealed container within a chemical fume hood, dissolve the Delta-8-THC acetate waste in a sufficient volume of a compatible organic solvent, such as ethanol.
-
Slowly add an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), to the solution. The reaction should be stirred at room temperature.
-
Monitor the reaction to ensure the complete hydrolysis of the acetate ester. This can be verified using analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by comparing the reaction mixture to a standard of Delta-8-THC.
-
Once the reaction is complete, neutralize the solution with an acid, such as hydrochloric acid (HCl), to a neutral pH.
Step 2: Segregation and Collection of Waste
-
The neutralized solution containing the degraded product (Delta-8-THC) should be collected in a designated hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste: Delta-8-THC (degraded from acetate)" and include the date of accumulation.
-
Do not mix this waste with other waste streams unless it is confirmed to be compatible.
Step 3: Final Disposal
-
The collected hazardous waste must be disposed of through a licensed hazardous waste disposal company.
-
Provide the disposal company with all relevant information, including the Safety Data Sheet (SDS) for Delta-8-THC and a description of the degradation process.
-
Ensure that the disposal method complies with all federal, state, and local regulations for controlled substances and hazardous chemical waste.
Logical Workflow for Delta-8-THC Acetate Disposal
References
Essential Safety and Logistical Information for Handling Delta-8-THC Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the necessary personal protective equipment (PPE), operational procedures, and disposal plans for the safe handling of Delta-8-THC Acetate (Delta-8-THC-O-Acetate) in a laboratory setting. Adherence to these protocols is critical to ensure personnel safety and regulatory compliance.
Hazard Identification and Risk Assessment
Delta-8-THC Acetate is a synthetic cannabinoid, an acetylated form of Delta-8-Tetrahydrocannabinol (Delta-8-THC). While comprehensive toxicological data is still emerging, it is prudent to treat it as a potent psychoactive compound. Reports to poison control centers have indicated that Delta-8-THC and THC-O-Acetate can cause adverse effects such as central nervous system (CNS) depression, tachycardia (rapid heart rate), and agitation[1][2]. Furthermore, these compounds are often handled in solutions with flammable and toxic solvents like acetonitrile (B52724) or methanol, which present their own significant hazards.
A thorough risk assessment should be conducted before any handling of Delta-8-THC Acetate. This assessment must consider the quantity of the substance being handled, the solvent used, the procedures being performed, and the potential for spills or aerosolization.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling Delta-8-THC Acetate. The selection of specific PPE should be informed by a detailed, task-specific risk assessment.
| Protection Type | Recommended PPE | Specifications and Considerations |
| Hand Protection | Double-gloving with nitrile gloves is recommended. | Inner Glove: Standard nitrile examination glove. Outer Glove: Thicker (e.g., 8 mil) nitrile gloves are preferable for better chemical resistance. For incidental contact with acetonitrile, breakthrough time for nitrile gloves can be short; therefore, gloves should be changed immediately upon contamination.[3][4][5] |
| Body Protection | Disposable gown or a dedicated lab coat. | Gowns should have long sleeves and be fully buttoned. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.[6] |
| Eye and Face Protection | Safety glasses with side shields are mandatory at a minimum. A face shield should be worn in addition to safety glasses when there is a significant risk of splashes. | |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. | If work outside a fume hood is unavoidable, a risk assessment must be performed to determine the appropriate respiratory protection. This may range from an N95 respirator for solid particulates to a respirator with organic vapor cartridges for solvent vapors.[7] |
| Foot Protection | Closed-toe shoes are required in all laboratory areas. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling Delta-8-THC Acetate in a laboratory setting.
3.1. Preparation and Pre-Handling
-
Designated Area: All handling of Delta-8-THC Acetate should occur in a designated area, such as a chemical fume hood, to contain any potential spills or vapors.
-
Gather Materials: Before starting, ensure all necessary equipment and supplies are within the designated area. This includes the compound, solvents, glassware, weighing paper, and waste containers.
-
Donning PPE: Put on all required PPE in the correct order: gown/lab coat, face mask/respirator, eye protection, and finally, gloves (inner and outer).[6]
3.2. Weighing and Solution Preparation
-
Weighing: If handling the solid form, carefully weigh the desired amount on a tared weigh paper or in a suitable container within the fume hood. Use anti-static techniques to prevent dispersal of the powder.
-
Dissolving: Add the solvent to the solid in a closed container (e.g., a vial with a screw cap). Swirl or vortex gently to dissolve. Avoid sonication, which can generate aerosols.
-
Labeling: Immediately and clearly label the container with the compound name, concentration, solvent, date, and your initials.
3.3. Post-Handling and Decontamination
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with Delta-8-THC Acetate. Use a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by a detergent solution.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of single-use PPE in the appropriate waste stream.[6]
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Spill Management Protocol
In the event of a spill, follow these procedures to ensure a safe and effective cleanup.
4.1. Initial Response
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Isolate the Area: Secure the area to prevent unauthorized entry.
-
Assess the Spill: Determine the nature and extent of the spill. For large or highly concentrated spills, or if you are unsure how to proceed, evacuate the area and contact your institution's environmental health and safety (EHS) office.
4.2. Spill Cleanup
-
PPE: Ensure you are wearing the appropriate PPE before beginning cleanup.
-
Containment: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite, or a commercial spill kit) to contain the spill.[3]
-
Cleanup: Carefully collect the absorbed material and any contaminated debris. Place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan
Proper disposal of Delta-8-THC Acetate and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
5.1. Waste Segregation
-
Solid Waste: This includes unused Delta-8-THC Acetate, contaminated weigh papers, and disposable lab supplies. It should be rendered "unusable and unrecognizable" by mixing with a non-hazardous material (e.g., cat litter) in a 1:1 ratio before being placed in a designated hazardous waste container.[3]
-
Liquid Waste: This includes solutions of Delta-8-THC Acetate and contaminated solvents. This waste stream is considered hazardous and must be collected in a clearly labeled, leak-proof container.
-
Contaminated PPE: Used gloves, gowns, and other disposable PPE should be collected in a designated hazardous waste bag.
5.2. Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the contents (including the full chemical names of Delta-8-THC Acetate and any solvents), and the date.
-
Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Collection: Arrange for the collection and disposal of all hazardous waste through your institution's licensed hazardous waste management provider.
Visual Workflow Diagrams
The following diagrams illustrate key operational workflows for handling Delta-8-THC Acetate.
Caption: PPE Donning and Doffing Sequence.
Caption: Hazardous Waste Disposal Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
